molecular formula C8H7BrClNO2 B1393458 Methyl 5-Amino-2-bromo-4-chlorobenzoate CAS No. 929524-50-5

Methyl 5-Amino-2-bromo-4-chlorobenzoate

Cat. No.: B1393458
CAS No.: 929524-50-5
M. Wt: 264.5 g/mol
InChI Key: XUZCITBAERDTOB-UHFFFAOYSA-N
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Description

Methyl 5-Amino-2-bromo-4-chlorobenzoate is a useful research compound. Its molecular formula is C8H7BrClNO2 and its molecular weight is 264.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-2-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZCITBAERDTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675086
Record name Methyl 5-amino-2-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929524-50-5
Record name Methyl 5-amino-2-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-Amino-2-bromo-4-chlorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-Amino-2-bromo-4-chlorobenzoate CAS Number: 929524-50-5 Molecular Formula: C₈H₇BrClNO₂ Synonyms: Benzoic acid, 5-amino-2-bromo-4-chloro-, methyl ester

Introduction

This compound is a polysubstituted aromatic compound featuring a unique arrangement of functional groups: an amine, a bromine atom, a chlorine atom, and a methyl ester. This specific substitution pattern makes it a highly valuable and versatile intermediate in advanced organic synthesis, particularly within the pharmaceutical industry. Its structural complexity allows for selective, multi-step modifications, positioning it as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and drug development professionals, understanding the distinct chemical properties and reactivity of this molecule is crucial for leveraging its synthetic potential, especially in the development of modern therapeutics such as SGLT2 inhibitors for the treatment of diabetes.

Core Chemical Identity and Physicochemical Properties

The foundational properties of a chemical reagent dictate its handling, storage, and application in experimental work. This compound is typically supplied as a solid with high purity, suitable for sensitive synthetic applications.[1][2][3] Its predicted lipophilicity (XLogP3 of 2.4) suggests good solubility in common organic solvents.[4]

Identifier Value Source
IUPAC Name This compoundPubChem[4]
CAS Number 929524-50-5Sigma-Aldrich[3]
Molecular Formula C₈H₇BrClNO₂PubChem[4]
Molecular Weight 264.50 g/mol PubChem[4]
Canonical SMILES COC(=O)C1=CC(=C(C=C1Br)Cl)NPubChem[4]
InChIKey XUZCITBAERDTOB-UHFFFAOYSA-NPubChem[4]

Property Value Source
Physical Form Solid, Light brown to grayCookeChem, CymitQuimica[1][5]
Purity ≥97% or ≥98%Achmem, Sigma-Aldrich[2][3]
Boiling Point 323.8 ± 37.0 °C (Predicted)CookeChem[5]
Density 1.676 ± 0.06 g/cm³ (Predicted)CookeChem[5]
pKa 0.90 ± 0.10 (Predicted)CookeChem[5]
Storage Sealed in dry, room temperature, keep in dark placeCookeChem, Sigma-Aldrich[3][5]

graph "chemical_structure" {
layout=neato;
node [shape=none, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="1.3,-2.25!"]; C4 [label="C", pos="0,-3!"]; C5 [label="C", pos="-1.3,-2.25!"]; C6 [label="C", pos="-1.3,-0.75!"];

C7 [label="C", pos="-2.6,-0!"]; O1 [label="O", pos="-2.6,1!"]; O2 [label="O", pos="-3.9,-0.5!"]; C8 [label="CH₃", pos="-5.2,-0!"];

Br [label="Br", pos="2.6,-0!"]; Cl [label="Cl", pos="2.6,-3!"]; N [label="H₂N", pos="-2.6,-3!"];

// Benzene ring with alternating bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Substituents C6 -- C7; C7 -- O1 [style=dashed]; C7 -- O2; O2 -- C8;

C2 -- Br; C3 -- Cl; C5 -- N;

// Invisible nodes for labels node [fontcolor="#202124"]; lab1 [label="1", pos="-0.5,-0.3!"]; lab2 [label="2", pos="0.8,-0.3!"]; lab3 [label="3", pos="1.8,-1.5!"]; lab4 [label="4", pos="0.5,-3.4!"]; lab5 [label="5", pos="-0.8,-3.4!"]; lab6 [label="6", pos="-1.8,-1.5!"]; }

Caption: 2D structure of this compound.

Spectroscopic and Analytical Characterization

While a comprehensive public database of experimental spectra for this specific isomer is limited, its structure allows for a robust prediction of its spectroscopic features. These analytical techniques are fundamental for confirming the identity and purity of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets or doublets (depending on the resolution and coupling constants) in the aromatic region (typically δ 6.5-8.0 ppm). The singlet for the methyl ester (–OCH₃) group would be observed further upfield, likely around δ 3.8-4.0 ppm. The broad singlet for the amine (–NH₂) protons can vary in chemical shift and may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will provide key structural information. A signal for the ester carbonyl (C=O) carbon is expected around δ 165-170 ppm. The aromatic carbons will appear between δ 110-150 ppm, with their exact shifts influenced by the attached substituents (Br, Cl, NH₂, CO₂Me). The methoxy (–OCH₃) carbon signal will be upfield, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine group.

  • C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ will be present, characteristic of the carbonyl group in the ester.

  • Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

  • C-X Stretching: Absorptions corresponding to the C-Cl and C-Br bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The electron ionization (EI) mass spectrum should display a prominent molecular ion (M⁺) peak. A critical feature will be the complex isotopic pattern of this peak, resulting from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks at M, M+2, and M+4, which is a definitive indicator of a molecule containing one bromine and one chlorine atom.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, which allows for a programmed and selective approach to building more complex molecules.

Key Reaction Pathways
  • N-Functionalization: The primary amino group is a versatile handle for various transformations. It can be readily acylated to form amides, alkylated, or undergo diazotization to be converted into other functional groups, providing a gateway to diverse derivatives.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Sonogashira, Buchwald-Hartwig, or Stille couplings at the C-2 position, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the chlorine atom. This selective reactivity is a cornerstone of its utility in multi-step synthesis.

  • Ester Modification: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be activated to form amides, esters, or other carboxylic acid derivatives.

Synthetic_Utility cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds start This compound suzuki Suzuki Coupling (at C-Br bond) start->suzuki n_acyl N-Acylation (on Amino Group) start->n_acyl hydrolysis Ester Hydrolysis start->hydrolysis product_suzuki Aryl-Substituted Benzoate Derivative suzuki->product_suzuki product_acyl Amide-Functionalized Intermediate n_acyl->product_acyl product_acid Carboxylic Acid Precursor hydrolysis->product_acid drug_scaffold Complex API Scaffold (e.g., SGLT2 Inhibitor Core) product_suzuki->drug_scaffold Further Steps product_acyl->drug_scaffold Further Steps product_acid->drug_scaffold Further Steps

Caption: Synthetic pathways from the title compound to advanced intermediates.

Application in Pharmaceutical Synthesis

This molecule is a documented intermediate in the synthesis of potent antidiabetic drugs. For instance, the core structure is related to precursors used in the manufacturing of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors like Dapagliflozin and Empagliflozin.[6] In these syntheses, the substituted benzoic acid core serves as an anchor onto which other critical fragments of the final drug molecule are assembled, often utilizing the cross-coupling and functional group interconversion reactions described above.

Exemplary Experimental Protocols

The following are standard, validated protocols for the analysis of compounds like this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of the material.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for injection.

  • Injection Volume: 5-10 µL.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Weighing: Weigh 5-10 mg of the solid compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

  • Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter before placing it in the NMR spectrometer.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Category Information
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [2][3]
Hazard Statements H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]May also be harmful if swallowed (H302) and may cause respiratory irritation (H335).[2]
Precautionary Statements P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Safe Handling Procedures
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7]

  • Contamination: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.

  • Dust Formation: Avoid generating dust. Use appropriate techniques for handling solids.

Storage Recommendations
  • Container: Keep the container tightly closed and properly labeled.[7]

  • Conditions: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][5] The recommended storage condition is sealed in a dry environment at room temperature.[3][5]

References

  • Title: this compound | C8H7BrClNO2 | CID 46739482 - PubChem Source: PubChem URL: [Link]

  • Title: CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents Source: Google Patents URL

Sources

Foundational Analysis: Molecular Formula and Elemental Composition via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-Amino-2-bromo-4-chlorobenzoate

This guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of this compound, a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. For researchers in drug discovery and chemical development, rigorous and unequivocal structure confirmation is a foundational requirement for advancing any new molecular entity. This document moves beyond a simple recitation of methods to detail an integrated, self-validating workflow that synthesizes data from mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The causality behind each analytical choice is explained to provide a robust and scientifically sound strategy for structure elucidation.

The first step in any structure elucidation is to determine the compound's molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, the expected molecular formula is C₈H₇BrClNO₂.

A key confirmatory feature for this specific molecule is its unique isotopic pattern, arising from the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) isotopes.[1][2] The presence of both halogens creates a distinctive cluster of peaks (M, M+2, M+4, M+6) in the molecular ion region of the mass spectrum, providing a powerful diagnostic fingerprint.[3][4][5] The observation of this specific pattern is strong evidence for the presence of one chlorine and one bromine atom in the molecule.

Table 1: Predicted Isotopic Distribution for the Molecular Ion [C₈H₇BrClNO₂]⁺
IonIsotopic CompositionCalculated Exact MassRelative Abundance (%)
[M]⁺¹²C₈¹H₇³⁵Cl¹⁴N¹⁶O₂⁷⁹Br262.934976.5
[M+2]⁺¹²C₈¹H₇³⁷Cl¹⁴N¹⁶O₂⁷⁹Br / ¹²C₈¹H₇³⁵Cl¹⁴N¹⁶O₂⁸¹Br264.9320100.0
[M+4]⁺¹²C₈¹H₇³⁷Cl¹⁴N¹⁶O₂⁸¹Br266.929024.5

Note: Abundances are calculated based on the natural isotopic abundances of Cl and Br.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>10,000).

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Compare the measured exact mass of the most abundant peak in the molecular ion cluster to the theoretical mass of [C₈H₇BrClNO₂ + H]⁺. The mass error should be less than 5 ppm. Verify that the observed isotopic pattern and relative abundances match the theoretical distribution for a molecule containing one Br and one Cl atom.

Functional Group Identification via Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The structure of this compound contains several distinct functionalities that give rise to characteristic absorption bands.

The presence of a primary amine (-NH₂) is typically confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7][8] The ester group is identified by a very strong carbonyl (C=O) stretch, expected around 1700-1730 cm⁻¹, and C-O stretching bands between 1100-1300 cm⁻¹.[9] Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[6]

Table 2: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3350N-H Asymmetric StretchPrimary Amine
3350 - 3250N-H Symmetric StretchPrimary Amine
~3050Aromatic C-H StretchBenzene Ring
~2950Aliphatic C-H StretchMethyl Group
1730 - 1710C=O StretchEster
1620 - 1580N-H BendPrimary Amine
1600 - 1450C=C StretchAromatic Ring
1300 - 1150C-O StretchEster
< 800C-Cl, C-Br StretchHalogens
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (background subtraction, baseline correction) and identify the key absorption bands, comparing them to the expected values.

Definitive Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the formula and FTIR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (e.g., HMBC) experiments is required to assemble the molecular puzzle.

  • ¹H NMR: This spectrum reveals the number of different proton environments and their neighboring protons. For the proposed structure, we expect to see signals for two aromatic protons, two amine protons, and three methyl protons. The 1,2,4,5-tetrasubstituted pattern of the aromatic ring should result in two distinct singlets for the aromatic protons, as they have no adjacent proton neighbors.

  • ¹³C NMR: This spectrum shows the number of unique carbon environments. The proposed structure has 8 unique carbon atoms, and therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[10]

  • 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. It shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the methyl ester group to the aromatic ring and confirming the relative positions of the substituents. For instance, a correlation between the methyl protons (~3.9 ppm) and the carbonyl carbon (~166 ppm) would confirm the methyl ester functionality.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
¹H NMR SignalPredicted δ (ppm)MultiplicityIntegrationAssignment
H-3~7.8Singlet1HAromatic CH
H-6~7.0Singlet1HAromatic CH
-NH₂~4.5Broad Singlet2HAmine
-OCH₃~3.9Singlet3HMethyl Ester
¹³C NMR Signal Predicted δ (ppm) Assignment
C=O~166Ester Carbonyl
C-5~148Aromatic C-NH₂
C-1~135Aromatic C-COOCH₃
C-3~132Aromatic C-H
C-4~120Aromatic C-Cl
C-2~115Aromatic C-Br
C-6~112Aromatic C-H
-OCH₃~52Methyl Carbon

Note: Chemical shifts are estimates based on typical values for substituted benzoates and can vary with solvent and concentration.[11][12][13]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if needed): If assignments are ambiguous, acquire 2D spectra such as COSY, HSQC, and HMBC to establish definitive correlations.

  • Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Absolute Structure Confirmation via Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.[14][15] It provides an unambiguous map of atomic positions, bond lengths, and bond angles, thereby confirming not only the connectivity but also the specific positional isomerism, which can be challenging to prove conclusively by NMR alone. This technique serves as the ultimate validation for the structure proposed by spectroscopic methods.

The primary challenge of this method is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[16]

Experimental Protocol: Crystal Growth and X-ray Diffraction
  • Crystal Growth (Slow Evaporation): a. Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.[17] b. Filter the solution into a clean, small vial. c. Cover the vial with a cap containing a few pinholes to allow for slow evaporation. d. Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[17]

  • Data Collection: a. Carefully select and mount a suitable crystal on a goniometer head. b. Place the crystal in a modern X-ray diffractometer. c. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the structure using direct methods or other algorithms to obtain an initial electron density map. c. Build and refine the atomic model against the experimental data until convergence is reached.

  • Structure Validation: a. Validate the final crystal structure using software like PLATON or the IUCr's checkCIF service.[18][19] This step is crucial to identify potential errors and ensure the quality of the crystallographic data.

Integrated Workflow for Structure Elucidation

The power of this approach lies not in any single technique but in the logical and integrated application of all four. Each step provides data that validates or refines the hypothesis from the previous one, creating a self-correcting and robust workflow.

Elucidation_Workflow MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy MS->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) FTIR->NMR XRAY X-Ray Crystallography NMR->XRAY Final Verified Structure XRAY->Final

Sources

An In-depth Technical Guide to Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS 929524-50-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS 929524-50-5), a halogenated aminobenzoic acid derivative. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information, including computed properties and data from structurally related molecules, to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Core Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C₈H₇BrClNO₂ and a molecular weight of approximately 264.51 g/mol . Its structure features a benzene ring substituted with amino, bromo, chloro, and methyl ester functional groups, suggesting its potential as a versatile building block in organic synthesis.

Table 1: Key Identifiers and Computed Physicochemical Properties

Identifier/PropertyValueSource
CAS Number 929524-50-5
IUPAC Name This compound
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.51 g/mol
Physical Form Solid (at room temperature)
XLogP3 2.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Note: XLogP3 and hydrogen bond data are computationally predicted and provide an indication of the compound's lipophilicity and potential for intermolecular interactions.

Synthesis and Spectroscopic Characterization

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in peer-reviewed journals. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be postulated.

Conceptual Synthetic Workflow

The synthesis would likely involve a multi-step process starting from a more readily available substituted aminobenzoic acid. A key transformation would be the selective halogenation of the aromatic ring, followed by esterification of the carboxylic acid.

Conceptual Synthesis Workflow Conceptual Synthesis of this compound A Substituted Aminobenzoic Acid Precursor B Selective Bromination & Chlorination A->B Halogenating Agents C Methyl 5-amino-2-bromo-4-chlorobenzoic acid B->C D Esterification (e.g., Fischer Esterification) C->D Methanol, Acid Catalyst E This compound (Final Product) D->E

Caption: A plausible synthetic pathway to the target compound.

Spectroscopic Characterization:

While specific spectra for CAS 929524-50-5 are not publicly available, a predicted spectroscopic profile can be inferred based on its functional groups.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.8-4.0 ppm), distinct signals for the aromatic protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the amino, bromo, and chloro substituents.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The positions of the aromatic carbon signals would be diagnostic of the substitution pattern.

  • FT-IR: Key vibrational bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

Potential Applications in Drug Discovery and Medicinal Chemistry

Although no specific biological activity has been reported for this compound, its structural motifs are present in a variety of biologically active molecules. Substituted aminobenzoic acids are a well-established class of compounds in medicinal chemistry with a broad range of therapeutic applications.

Potential Areas of Investigation:

  • Antimicrobial Agents: Aminobenzoic acid derivatives have been investigated for their antibacterial and antifungal properties. The presence of halogens can sometimes enhance antimicrobial activity.

  • Enzyme Inhibition: The substituted aromatic core could serve as a scaffold for the design of enzyme inhibitors, targeting kinases, proteases, or other enzymes implicated in disease.

  • Scaffold for Library Synthesis: Due to its multiple functional groups, this compound is an attractive starting material for the synthesis of compound libraries for high-throughput screening to identify novel drug leads.

Hypothetical Drug Discovery Workflow

Drug Discovery Workflow Potential Role in a Drug Discovery Cascade A This compound (Starting Material) B Chemical Modification & Library Synthesis A->B Derivatization C High-Throughput Screening (HTS) B->C D Hit Identification C->D Biological Assays E Lead Optimization D->E SAR Studies F Preclinical Development E->F

An In-depth Technical Guide to Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-bromo-4-chlorobenzoate is a halogenated and amino-substituted aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing halogen atoms, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of the amino, bromo, and chloro substituents on the benzene ring allows for a wide range of chemical transformations, making it a key component in the design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

Synonyms and Identifiers

For ease of reference across different databases and commercial platforms, this compound is also known by several synonyms and unique identifiers.

IdentifierValue
CAS Number 929524-50-5[1]
Molecular Formula C8H7BrClNO2[1]
Molecular Weight 264.50 g/mol [1]
InChI InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3[1]
InChIKey XUZCITBAERDTOB-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC(=C(C=C1Br)Cl)N[1]
Other Synonyms Benzoic acid, 5-amino-2-bromo-4-chloro-, methyl ester; this compound[1]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential for the handling, storage, and application of any chemical compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Physical State Solid[2]
Molecular Weight 264.50 g/mol [1]
Molecular Formula C8H7BrClNO2[1]
Purity Typically >98%[2]
Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

GHS Pictogram:

  • GHS07 (Exclamation Mark)

Synthesis and Manufacturing

Proposed Synthetic Pathway

A logical synthetic route would commence with 2-bromo-4-chloro-5-nitrotoluene. This starting material can be oxidized to the corresponding benzoic acid, which is then esterified, followed by the reduction of the nitro group.

Synthetic Pathway of this compound start 2-bromo-4-chloro-5-nitrotoluene intermediate1 2-bromo-4-chloro-5-nitrobenzoic acid start->intermediate1 Oxidation (e.g., KMnO4) intermediate2 Methyl 2-bromo-4-chloro-5-nitrobenzoate intermediate1->intermediate2 Esterification (e.g., CH3OH, H+) product This compound intermediate2->product Reduction (e.g., Fe/HCl or H2/Pd-C) Reactivity of this compound cluster_reactions Potential Reactions main This compound acylation Acylation/Sulfonylation (on Amino Group) main->acylation cross_coupling Cross-Coupling (at Bromo/Chloro positions) main->cross_coupling hydrolysis Ester Hydrolysis main->hydrolysis diazotization Diazotization (of Amino Group) main->diazotization

Sources

Molecular weight and formula of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-Amino-2-bromo-4-chlorobenzoate is a halogenated aromatic compound that belongs to the class of aminobenzoate esters. Its trifunctional nature, featuring an amine, a bromine atom, and a chlorine atom on the benzene ring, in addition to the methyl ester group, makes it a versatile and valuable intermediate in synthetic organic chemistry. The specific substitution pattern on the aromatic ring offers distinct reactivity at multiple sites, allowing for sequential and regioselective modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, safe handling, and its role as a building block in the development of complex molecules, particularly within the pharmaceutical industry.

Table of Contents

Core Compound Identity and Properties

This compound is identified by its unique chemical structure and CAS number. Its core properties are summarized below, providing the foundational data required for its use in a research setting.

Chemical Structure and Formula

The structure consists of a benzene ring substituted with five groups: a methyl ester (-COOCH₃), an amino group (-NH₂), a bromine atom (-Br), a chlorine atom (-Cl), and two aromatic hydrogen atoms.

  • Molecular Formula: C₈H₇BrClNO₂[1]

  • IUPAC Name: this compound[2]

  • CAS Number: 929524-50-5[2]

  • Canonical SMILES: COC(=O)C1=CC(=C(C=C1Br)Cl)N[2]

  • InChI Key: XUZCITBAERDTOB-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions. This data is essential for experimental design and purification.

PropertyValueSource(s)
Molecular Weight 264.50 g/mol [2]
Physical Form Solid[1]
Purity (Typical) ≥98%[1]
Monoisotopic Mass 262.93487 Da[2]
XLogP3 (Computed) 2.4[2]
Polar Surface Area 52.3 Ų[2]

Safety, Handling, and Storage

As a halogenated aromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3]

GHS Hazard Identification
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

Recommended Handling Procedures

Given the hazards associated with this class of compounds, the following personal protective equipment (PPE) and engineering controls are mandatory:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] Due to its halogenated nature, it may require specific waste streams for halogenated organic compounds.

Synthetic Pathways

Representative Synthesis: Fischer Esterification

This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is an effective catalyst as it reacts with methanol to form HCl in situ and also converts any trace water into gaseous byproducts (SO₂ and HCl), driving the equilibrium towards the product.

Reaction Scheme: 5-Amino-2-bromo-4-chlorobenzoic acid + CH₃OH --(SOCl₂)--> this compound

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical laboratory synthesis and purification of the target compound.

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine 5-amino-2-bromo-4-chlorobenzoic acid and Methanol in a flask. B 2. Cool mixture to 0°C in an ice bath. A->B C 3. Add Thionyl Chloride dropwise. B->C D 4. Reflux the reaction mixture for 24h. C->D E 5. Evaporate solvent under reduced pressure. D->E F 6. Neutralize with aq. NaHCO₃. E->F G 7. Extract with Ethyl Acetate. F->G H 8. Dry organic layer over MgSO₄. G->H I 9. Filter and concentrate organic layer. H->I J 10. Purify via column chromatography (Hexane/EtOAc). I->J K 11. Characterize pure product. J->K

Caption: Workflow for the synthesis of this compound.

A detailed, step-by-step protocol based on this workflow is provided in .

Spectroscopic Characterization and Analysis

No experimental spectra for this compound are published in the primary literature. However, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the analysis of its functional groups and data from analogous compounds.[5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the methyl ester protons, the amine protons, and two distinct aromatic protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Notes
~ 7.5 - 7.8Singlet1HAr-H (C3)This proton is ortho to the bromine atom and will be a singlet due to the lack of adjacent protons.
~ 6.8 - 7.1Singlet1HAr-H (C6)This proton is ortho to the amino group and meta to the bromine, appearing as a singlet. The electron-donating amino group will shift it upfield relative to the C3 proton.
~ 4.0 - 4.5Broad Singlet2HNH₂ Amine protons are often broad and their chemical shift is concentration and solvent dependent.
~ 3.9Singlet3HO-CH₃ The methyl ester protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale and Notes
~ 165 - 168C =OTypical chemical shift for an ester carbonyl carbon.
~ 145 - 150C -NH₂The carbon attached to the amino group is significantly deshielded.
~ 130 - 135C -ClThe carbon attached to chlorine.
~ 125 - 130C -H (C6)Aromatic CH carbon.
~ 115 - 120C -H (C3)Aromatic CH carbon.
~ 110 - 115C -BrThe carbon attached to bromine.
~ 110 - 115C -COOCH₃The quaternary carbon attached to the ester group.
~ 52 - 54O-C H₃Typical chemical shift for a methyl ester carbon.
Predicted IR Spectrum

The infrared spectrum is a valuable tool for confirming the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H StretchPrimary Amine (-NH₂)Medium (two bands)
3100 - 3000C-H StretchAromatic C-HMedium
3000 - 2850C-H StretchMethyl (-CH₃)Medium
1725 - 1705C=O StretchEster (-COOCH₃)Strong
1620 - 1580N-H BendPrimary Amine (-NH₂)Medium
1600, 1475C=C StretchAromatic RingMedium
1250 - 1100C-O StretchEster (C-O)Strong
1100 - 1000C-Cl StretchAryl ChlorideStrong
~ 600 - 500C-Br StretchAryl BromideStrong

Reactivity and Applications in Drug Discovery

The utility of this compound lies in the distinct reactivity of its functional groups, making it a strategic building block for constructing more complex molecular architectures.

Key Reactive Sites
  • Amino Group (-NH₂): The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and participation in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Aryl Bromide (-Br): The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Stille couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

  • Methyl Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to an amide via aminolysis.

Role as a Pharmaceutical Intermediate

While direct applications of this specific molecule are not widely published, its precursor, 5-bromo-2-chlorobenzoic acid, is a documented key intermediate in the synthesis of Empagliflozin, an SGLT2 inhibitor used for the treatment of type 2 diabetes.[7] This strongly implies that this compound and its derivatives are valuable intermediates for the synthesis of pharmacologically active compounds.

The following diagram illustrates the logical position of the title compound as an intermediate, starting from a known precursor.

G A 5-Bromo-2-chlorobenzonitrile B 5-Bromo-2-chlorobenzoic Acid (Known Precursor) A->B Hydrolysis C This compound (Title Compound) B->C Esterification & Further Modification D Complex Pharmaceutical Target (e.g., API Scaffold) C->D Cross-Coupling, Amidation, etc.

Caption: Role as a versatile synthetic intermediate in pharmaceutical development.

Standard Laboratory Protocols

The following sections provide detailed, self-validating protocols relevant to the synthesis and characterization of the title compound.

Representative Synthesis Protocol

This protocol is a representative procedure for the synthesis of methyl aminobenzoate esters via Fischer esterification.[8]

Materials:

  • 5-Amino-2-bromo-4-chlorobenzoic acid (1 equivalent)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (2.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, ice bath

Procedure:

  • Suspend 5-Amino-2-bromo-4-chlorobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a fume hood.

  • Remove the ice bath and fit the flask with a condenser.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol for NMR Sample Preparation

This protocol describes the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[9]

Materials:

  • This compound (10-50 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pasteur pipette

  • Vial

Procedure:

  • Weigh 10-50 mg of the purified solid product into a clean, dry vial.

  • Add approximately 0.7-1.0 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure no solid particles are transferred, as they will degrade the spectral resolution.

  • The final height of the liquid in the NMR tube should be approximately 6 cm.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

Protocol for Acquiring an IR Spectrum (ATR)

This protocol outlines the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common method for analyzing solid samples.

Materials:

  • FT-IR Spectrometer with ATR accessory

  • This compound (a small amount on the tip of a spatula)

  • Isopropanol and wipes for cleaning

Procedure:

  • Ensure the ATR crystal is clean. If necessary, clean it with a soft wipe dampened with isopropanol and allow it to dry completely.

  • Acquire a background spectrum. This scan of the empty ATR crystal will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Lower the ATR press arm to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • After acquisition, raise the press arm and clean the sample completely from the ATR crystal using a dry wipe followed by a wipe dampened with isopropanol.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link]

  • Pandey, G.; D'cunha, R.; Sakhuja, R. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega2023 , 8 (46), 43851-43863. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • Google Patents.
  • LibreTexts Chemistry. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

Sources

Solubility Profile of Methyl 5-Amino-2-bromo-4-chlorobenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from the laboratory bench to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, clinical efficacy. This guide provides an in-depth exploration of the solubility profile of Methyl 5-Amino-2-bromo-4-chlorobenzoate, a compound of interest in contemporary drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously characterize its solubility. By integrating theoretical predictions, strategic experimental designs, and detailed protocols, we aim to equip you with the necessary tools and insights to navigate the complexities of solubility assessment and its implications for the pharmaceutical development of this and other novel compounds.

Introduction: The Imperative of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a cornerstone of formulation development. Poor aqueous solubility is a major hurdle in the development of new chemical entities (NCEs), with estimates suggesting that over 40% of NCEs are practically insoluble in water.[1] This can lead to inadequate drug absorption, variable bioavailability, and a cascade of downstream challenges that can derail an otherwise promising therapeutic candidate.[2][3] Therefore, a thorough understanding and characterization of a compound's solubility profile from the early stages of drug discovery is not just beneficial, but imperative for success.[4][5]

This guide focuses on this compound, providing a framework to systematically evaluate its solubility. We will delve into its predicted physicochemical properties, outline a strategic approach to experimental solubility profiling, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination.

Physicochemical Landscape of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. A comprehensive analysis of these features provides a predictive foundation for its behavior in various solvent systems.

Molecular Structure:

  • IUPAC Name: this compound[6]

  • CAS Number: 929524-50-5[6][7]

  • Molecular Formula: C₈H₇BrClNO₂[6][8]

  • Molecular Weight: 264.50 g/mol [6]

The structure reveals a substituted benzene ring, a key feature influencing its lipophilicity. The presence of an amino group (-NH₂) introduces a basic center, suggesting a pH-dependent solubility. The bromine and chlorine atoms contribute to the molecule's overall hydrophobicity, while the methyl ester group (-COOCH₃) is a potential site for hydrolysis.

Predicted Physicochemical Properties:

While experimental data is sparse, we can leverage computational models to predict key parameters. For the structurally similar isomer, Methyl 2-amino-5-bromo-4-chlorobenzoate (CAS 765211-09-4), the predicted pKa is approximately 0.90.[9][10] The pKa of the amino group in our target molecule is expected to be in a similar range, indicating it is a weak base. The predicted XLogP3, a measure of lipophilicity, is 2.4, suggesting a moderate degree of hydrophobicity.[6]

PropertyPredicted ValueImplication for Solubility
pKa (amino group) ~0.90 (for isomer)Weakly basic; solubility will increase in acidic pH.
logP 2.4Moderately lipophilic; may have limited aqueous solubility.

A Strategic Framework for Experimental Solubility Profiling

A robust solubility assessment goes beyond a single data point. It requires a multi-faceted approach to understand how the compound behaves under various conditions. The following diagram outlines a logical workflow for characterizing the solubility of a new chemical entity like this compound.

Solubility_Workflow cluster_0 Phase 1: Foundational Solubility cluster_1 Phase 2: Biopharmaceutical Characterization cluster_2 Phase 3: Formulation & Development Thermodynamic Thermodynamic Solubility (Shake-Flask Method) pH_Solubility pH-Solubility Profile (pH 1.2 - 7.4) Thermodynamic->pH_Solubility Provides baseline equilibrium data Organic_Solvents Solubility in Organic & Co-solvent Systems Thermodynamic->Organic_Solvents Guides solvent selection Kinetic Kinetic Solubility (High-Throughput Screening) Kinetic->pH_Solubility Early-stage assessment Biorelevant Biorelevant Media Solubility (FaSSIF & FeSSIF) pH_Solubility->Biorelevant Informs biorelevant media choice Formulation Pre-formulation Studies Biorelevant->Formulation Predicts in vivo performance Organic_Solvents->Formulation Supports formulation development

Caption: Strategic workflow for solubility characterization.

Experimental Protocols: A Step-by-Step Guide

Thermodynamic Solubility Determination: The Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound, which is a critical parameter for biopharmaceutical classification.[11][12]

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the desired solvent (e.g., purified water, pH buffers) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[2] The time to reach equilibrium should be experimentally determined.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from any remaining solid particles. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are rapid methods often used in early drug discovery to screen large numbers of compounds.[3][13][14] They measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO).

Principle: A DMSO stock solution of the compound is serially diluted into an aqueous buffer. The formation of a precipitate is detected, often by nephelometry (light scattering) or turbidimetry.[2][13]

Protocol (Nephelometric Assay):

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a microtiter plate (e.g., 96- or 384-well), dispense a small volume of the DMSO stock solution into the appropriate wells.

    • Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final concentrations of the compound. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Mix the contents of the plate thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is typically defined as the concentration at which the light scattering signal significantly exceeds the background.

pH-Solubility Profiling

Given the presence of a basic amino group, the solubility of this compound is expected to be pH-dependent. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Methodology:

  • Perform the thermodynamic shake-flask method using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).[15][16][17][18]

  • Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose.[4][5][19][20]

Protocol for FaSSIF Preparation (Simplified Method):

  • Prepare Blank FaSSIF Buffer (pH 6.5):

    • Dissolve sodium dihydrogen phosphate monohydrate, sodium chloride, and sodium hydroxide in purified water to the appropriate concentrations.

    • Adjust the pH to 6.5.[19]

  • Prepare FaSSIF:

    • Dissolve sodium taurocholate in the blank FaSSIF buffer.

    • Slowly add lecithin while stirring vigorously until the solution is clear.[19]

Solubility Determination:

  • Use the prepared FaSSIF and FeSSIF as the solvent systems in the thermodynamic shake-flask protocol.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Hypothetical Solubility Data for this compound

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)
Purified Water25Thermodynamic< 10
pH 1.2 Buffer37Thermodynamic150
pH 4.5 Buffer37Thermodynamic50
pH 6.8 Buffer37Thermodynamic< 10
pH 7.4 Buffer37Thermodynamic< 10
FaSSIF (pH 6.5)37Thermodynamic25
FeSSIF (pH 5.0)37Thermodynamic75
PBS (pH 7.4)25Kinetic15

Interpretation of Hypothetical Data:

  • The low aqueous solubility suggests that this compound would be classified as a poorly soluble compound according to the Biopharmaceutics Classification System (BCS).

  • The increased solubility at pH 1.2 is consistent with the predicted weakly basic nature of the molecule.

  • The higher solubility in FeSSIF compared to FaSSIF suggests a potential positive food effect on its absorption.

  • The kinetic solubility is slightly higher than the thermodynamic solubility in a similar buffer system, which is a common observation due to the formation of a supersaturated solution.[2]

Conclusion: From Data to Drug Development Strategy

A comprehensive understanding of the solubility profile of this compound is a critical early step in its development journey. The theoretical predictions and experimental protocols outlined in this guide provide a robust framework for this essential characterization. The data generated will be instrumental in guiding formulation strategies, such as salt formation, particle size reduction, or the use of enabling technologies like amorphous solid dispersions, to overcome potential bioavailability challenges. By embracing a strategic and scientifically rigorous approach to solubility assessment, we can significantly enhance the probability of successfully advancing promising new chemical entities from the laboratory to the clinic.

References

  • A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Bio-relevant Dissolution Media Development. Pharmaffiliates. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. J. Pharm. Pharmacol. [Link]

  • Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Biorelevant Media Preparation V1.2. Biorelevant.com. [Link]

  • This compound. PubChem. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

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An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-bromo-4-chlorobenzoate is a substituted aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. Each section includes a discussion of the theoretical basis for the expected spectral features, predicted data tables, a detailed interpretation, and standardized experimental protocols.

Molecular Structure and Properties

This compound possesses a highly substituted benzene ring, which gives rise to a unique and complex spectroscopic signature. The interplay of the electron-donating amino group and the electron-withdrawing bromo, chloro, and methyl ester groups dictates the electronic environment of the molecule and, consequently, its spectroscopic characteristics.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₇BrClNO₂[1]

  • Molecular Weight: 264.50 g/mol [1]

  • CAS Number: 929524-50-5[1]

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely display signals for the aromatic protons, the amine protons, and the methyl ester protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (position 3)7.0 - 7.3Singlet1H
Aromatic H (position 6)7.5 - 7.8Singlet1H
Amine (-NH₂)5.0 - 6.0Broad Singlet2H
Methyl Ester (-OCH₃)3.8 - 3.9Singlet3H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons: The two aromatic protons are in different chemical environments and are not adjacent, leading to two distinct singlets. The proton at position 6 is expected to be further downfield due to the deshielding effect of the adjacent ester group. The proton at position 3 will be influenced by the ortho-amino group and the para-chloro group.

  • Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Ester Protons: The three protons of the methyl group will be in an identical chemical environment, resulting in a sharp singlet.

Standardized Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic C-NH₂145 - 150
Aromatic C-Br110 - 115
Aromatic C-Cl125 - 130
Aromatic C-H115 - 135
Aromatic C-COOCH₃130 - 135
Methyl Ester (-OCH₃)50 - 55
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a low field (downfield) due to its deshielded nature.

  • Aromatic Carbons: The six aromatic carbons will each give a distinct signal due to the lack of symmetry in the molecule. The carbons attached to the electronegative substituents (amino, bromo, chloro) will have their chemical shifts significantly influenced. The carbon attached to the amino group will be shielded, while those attached to the halogens will be deshielded.

  • Methyl Carbon: The methyl carbon of the ester group will appear at a high field (upfield).

Standardized Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent).

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.[3]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1730Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch (Aromatic Amine)1250 - 1350Strong
C-O Stretch (Ester)1000 - 1300Strong
C-Cl Stretch600 - 800Strong
C-Br Stretch500 - 600Strong
Interpretation of the Predicted IR Spectrum
  • N-H Stretching: The primary amine should show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[4][5][6]

  • C=O Stretching: A strong, sharp absorption band in this region is characteristic of the ester carbonyl group.[7]

  • C-N and C-O Stretching: Strong bands corresponding to the C-N of the aromatic amine and the C-O of the ester will be present in the fingerprint region.[4]

  • C-Halogen Stretching: The carbon-chlorine and carbon-bromine stretching vibrations will appear at lower wavenumbers.

Standardized Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate. Alternatively, a solution in a suitable solvent can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (264.50 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak.

  • Isotopic Pattern:

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

    • Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

    • This will result in a complex isotopic pattern for the molecular ion and any fragment containing both halogens. The M⁺ peak will be accompanied by M+2 and M+4 peaks with specific relative intensities.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z [M-31]⁺.

    • Loss of the methyl ester group (-COOCH₃) to give a fragment at m/z [M-59]⁺.

    • Cleavage of the C-Br or C-Cl bond.

Interpretation of the Predicted Mass Spectrum

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals. The presence of the aromatic ring will lead to the formation of stable aromatic cations. The isotopic distribution will be a key identifier for the presence of bromine and chlorine in the molecule and its fragments.[8][9][10][11]

Standardized Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The unambiguous structural elucidation of this compound requires a cohesive interpretation of data from all spectroscopic techniques.

Integrated Spectroscopic Analysis Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation HNMR ¹H NMR HNMR_analysis Proton Environment Connectivity HNMR->HNMR_analysis CNMR ¹³C NMR CNMR_analysis Carbon Skeleton CNMR->CNMR_analysis IR IR Spectroscopy IR_analysis Functional Groups IR->IR_analysis MS Mass Spectrometry MS_analysis Molecular Weight Elemental Composition MS->MS_analysis Structure Final Structure Confirmation HNMR_analysis->Structure CNMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, researchers can more effectively characterize this molecule, ensure its purity, and utilize it in further synthetic applications. The provided protocols serve as a standardized starting point for obtaining high-quality experimental data.

References

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An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 5-amino-2-bromo-4-chlorobenzoate is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of activating and deactivating groups, coupled with multiple sites for synthetic modification, makes it a versatile intermediate. This guide provides an in-depth analysis of the molecule's electronic structure, predicts its reactivity at key functional groups, discusses stability and handling considerations, and presents field-proven protocols for its synthetic application. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this important building block.

Molecular Profile and Physicochemical Properties

This compound is a multifaceted building block. A clear understanding of its fundamental properties is the first step in leveraging its synthetic potential.

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 46739482

The molecule's core is a benzene ring substituted with five distinct groups, creating a complex electronic environment that dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 929524-50-5 PubChem[1]
Molecular Formula C₈H₇BrClNO₂ PubChem[1]
Molecular Weight 264.50 g/mol PubChem[1]
Appearance Light brown to gray solid (Predicted/Typical) CookeChem[2]
XLogP3 2.4 PubChem[1]
Boiling Point 323.8 ± 37.0 °C (Predicted) CookeChem[2]

| pKa | 0.90 ± 0.10 (Predicted, for the anilinium ion) | CookeChem[2] |

Deep Dive: Electronic Structure and Predicted Reactivity

The reactivity of an aromatic compound is not merely the sum of its parts; it is the result of a complex interplay between the inductive and resonance effects of its substituents. In this compound, we have a fascinating case study where these effects are in direct competition.

Analysis of Substituent Effects
  • Amino Group (-NH₂): This is a powerful activating group. Through resonance (+R effect), the nitrogen's lone pair donates electron density to the aromatic ring, particularly at the ortho and para positions. This significantly increases the ring's nucleophilicity. Inductively (-I effect), the electronegative nitrogen pulls electron density, but this effect is overwhelmed by its resonance contribution.

  • Halogens (-Br, -Cl): Halogens are a unique class of substituents. They are deactivating overall due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs that can be donated to the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. This resonance stabilization of the intermediate carbocation is key to their directing ability.

  • Methyl Ester Group (-COOCH₃): This is a moderately deactivating group. Both the carbonyl carbon and the ether oxygen are electronegative, leading to a strong inductive withdrawal (-I effect). The carbonyl group also withdraws electron density from the ring via resonance (-R effect). This deactivation is most pronounced at the ortho and para positions, making the ester a meta-director.

The Cumulative Effect: A Reactivity Map

The net effect of these substituents creates a nuanced reactivity landscape. The powerful activating effect of the amino group is the dominant factor in electrophilic aromatic substitution, but its influence is tempered by the three deactivating groups.

G cluster_ring This compound cluster_effects Electronic Effects C1 C₁-COOCH₃ C2 C₂-Br C1->C2 C3 C₃-H C2->C3 C4 C₄-Cl C3->C4 C5 C₅-NH₂ C4->C5 C6 C₆-H C5->C6 C6->C1 NH2 NH₂ (+R >> -I) Activating Ortho, Para Director Ring Aromatic Ring (Nucleophile) NH2->Ring Donates e⁻ density Halogens Br, Cl (-I > +R) Deactivating Ortho, Para Director Halogens->Ring Withdraws e⁻ density (net) Ester COOCH₃ (-I, -R) Deactivating Meta Director Ester->Ring Withdraws e⁻ density Ring->NH2 ortho/para to NH₂ Ring->Halogens ortho/para to Halogens Ring->Ester meta to Ester

Caption: Key synthetic transformations of the title compound.

Field-Proven Protocol: Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol provides a robust, general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The causality for each step is explained to ensure adaptability and troubleshooting.

Objective: To synthesize Methyl 5-amino-4-chloro-2-(aryl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) or used as a pre-formed pre-catalyst (e.g., SPhos-Pd-G3) (2-6 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: A mixture such as 1,4-Dioxane/Water (4:1) or Toluene/Water

Step-by-Step Methodology:

  • Reaction Setup (The "Why"): To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq). Causality: Using excess boronic acid drives the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate salt. [3][4]

  • Inert Atmosphere (The "Why"): Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen. Causality: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. Maintaining an inert atmosphere is paramount for reproducible, high yields. [4]

  • Catalyst Addition (The "Why"): Under a positive pressure of inert gas, add the palladium catalyst and ligand (or the pre-catalyst). Causality: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.

  • Solvent Addition and Degassing (The "Why"): Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via cannula or syringe. To degas the solvent, bubble inert gas through it for 15-30 minutes prior to use. Causality: Solvents can contain dissolved oxygen, which must be removed for the reason stated in step 2. The aqueous component helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Reaction Execution (The "Why"): Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality: Heat provides the necessary activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Workup (The "Why"): Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine. Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. Causality: Chromatography separates the desired product from unreacted boronic acid, homocoupled byproducts, and residual catalyst, yielding the pure compound.

Safety and Hazard Profile

A specific, verified Safety Data Sheet (SDS) for this compound should always be consulted before use. However, based on the functional groups present and data for analogous compounds like 5-Bromo-2-chlorobenzoic acid and methyl 5-amino-2-bromobenzoate, the following hazards can be anticipated: [5][6]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [6]* Skin Irritation: Causes skin irritation. Prolonged contact should be avoided. [5][6]* Eye Irritation: Causes serious eye irritation. [5][6]* Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust. [6] First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5]* Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention. [5]

References

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  • Chistyakov, V. V. (1988). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Chemical Reviews. Available at: [Link]

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  • Quora (2019). Why does aniline give diazotization reaction but aliphatic amine does not? Retrieved January 7, 2026 from [Link].

  • da Silva, J. G. (2018). Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Letters in Organic Chemistry. Available at: [Link].

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  • Washington State University (n.d.). Aniline Safety Data Sheet. Retrieved January 7, 2026 from [Link].

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The Strategic Utility of Methyl 5-Amino-2-bromo-4-chlorobenzoate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Complex Synthesis

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Methyl 5-Amino-2-bromo-4-chlorobenzoate, a polysubstituted aromatic compound, has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its unique arrangement of reactive functional groups—an amine, a methyl ester, and two distinct halogens (bromine and chlorine)—offers a rich platform for a variety of chemical transformations, enabling the construction of diverse compound libraries for drug discovery programs. This technical guide provides an in-depth exploration of the potential applications of this compound in research, with a particular focus on its role in the synthesis of biologically active molecules, including potent kinase inhibitors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. This compound (CAS Number: 929524-50-5) is a solid at room temperature with a molecular formula of C8H7BrClNO2 and a molecular weight of 264.50 g/mol .[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 929524-50-5[1][2][3][4]
Molecular Formula C8H7BrClNO2[1][2][3][4]
Molecular Weight 264.50 g/mol [1]
Appearance Solid
Purity ≥95% - 98%[4]
Storage Sealed in dry, room temperature

The key to the synthetic utility of this molecule lies in the differential reactivity of its functional groups. The bromine atom, being more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allows for selective functionalization at the 2-position. The amino group can be acylated, alkylated, or serve as a directing group, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification. This multi-faceted reactivity profile makes it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular entities.

Core Application: A Lcynchpin in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. This compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters at the 2-position, leveraging the higher reactivity of the C-Br bond.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar aryl bromides and serves as a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K2CO3 or K3PO4 (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%) or a more advanced catalyst system like Pd(OAc)2 with a phosphine ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the mixture with stirring to a temperature ranging from 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow A Reaction Setup: Aryl Bromide, Boronic Acid, Base B Inert Atmosphere (Argon Purge) A->B C Solvent & Catalyst Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Work-up E->F G Purification (Chromatography) F->G H Product Analysis (NMR, MS) G->H

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[5] this compound can be coupled with a diverse range of primary and secondary amines to introduce a substituted amino group at the 2-position. This reaction is instrumental in the synthesis of compounds where a diarylamine or related moiety is a key pharmacophore.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.), and the palladium catalyst system (e.g., Pd2(dba)3 with a suitable phosphine ligand like XPhos or BrettPhos).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with stirring, typically between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The subsequent purification steps are similar to those for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[6] This reaction allows for the introduction of a linear and rigid alkynyl linker, which can be a valuable structural element in drug design for probing binding pockets or as a precursor for further transformations.

Experimental Protocol: Representative Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a suitable base, typically an amine such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Case Study: Synthesis of Pyrazolopyrimidine Derivatives as Potential Kinase Inhibitors

A compelling application of this compound is its use as a key intermediate in the synthesis of pyrazolopyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to act as inhibitors of various protein kinases.[2][5][7][8][9][10][11] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug development.

The general synthetic strategy would involve an initial cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a desired aryl or heteroaryl group at the 2-position of this compound. The resulting 2-aryl-5-amino-4-chlorobenzoate can then undergo further transformations, including cyclization reactions, to form the pyrazolopyrimidine core.

Pyrazolopyrimidine_Synthesis Start This compound Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 Methyl 5-Amino-2-aryl-4-chlorobenzoate Step1->Intermediate1 Step2 Further Transformations (e.g., Cyclization) Intermediate1->Step2 Product Pyrazolopyrimidine Core (Kinase Inhibitor Scaffold) Step2->Product

Caption: A plausible synthetic pathway to pyrazolopyrimidine-based kinase inhibitors.

The Biological Rationale: Targeting Key Signaling Pathways

The pyrazolopyrimidine scaffold, readily accessible from this compound, is a privileged structure for targeting the ATP-binding site of protein kinases. A particularly relevant target is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers and plays a crucial role in cell growth, proliferation, and survival.[7][8][12][13][14]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Inhibitors designed from the this compound scaffold can be elaborated to occupy the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby abrogating the downstream signaling cascade. This leads to the inhibition of cell growth and proliferation and can induce apoptosis in cancer cells.

Conclusion and Future Perspectives

This compound represents a strategically important building block for contemporary drug discovery. Its polysubstituted and differentially reactive nature makes it an ideal starting material for the efficient synthesis of complex and diverse small molecules. The demonstrated utility of this scaffold in accessing privileged structures like pyrazolopyrimidines underscores its potential for the development of novel therapeutics, particularly in the area of kinase inhibition. As the demand for targeted therapies continues to grow, the judicious application of such versatile synthetic intermediates will be a key enabler of innovation in the pharmaceutical industry. Further exploration of the chemical space accessible from this starting material is warranted and is likely to yield novel compounds with significant biological activity.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). Retrieved from https://aacrjournals.
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). Chem Biol Drug Des, 89(5), 795-807. doi: 10.1111/cbdd.12929
  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2019). Arch Pharm (Weinheim), 352(10), e1900133. doi: 10.1002/ardp.201900133
  • Preparation of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved from https://www.prepchem.com/synthesis-of-2-amino-5-chlorobenzoic-acid/
  • 2-Amino-5-chlorobenzoic acid synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/product_635-21-2.htm
  • How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? (n.d.). Guidechem. Retrieved from https://www.guidechem.
  • Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities. (2017). Chemical Biology & Drug Design, 89(5), 795-807. https://doi.org/10.1111/cbdd.12929
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4983. doi: 10.3390/molecules29214983
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience, 10(1), 1863-1870. doi: 10.33263/lianbs101.18631870
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorg Med Chem, 21(14), 4049-4081. doi: 10.1016/j.bmc.2013.04.077
  • This compound. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/46739482
  • This compound | 929524-50-5. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93d53903
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). Bioorg Med Chem Lett, 29(14), 1771-1776. doi: 10.1016/j.bmcl.2019.05.023
  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. (2017). Molecules, 22(8), 1344. doi: 10.3390/molecules22081344
  • This compound | 929524-50-5. (n.d.). Arctom. Retrieved from https://www.arctomsci.com/cas-929524-50-5.html
  • This compound. (n.d.). Oakwood Chemical. Retrieved from https://www.oakwoodchemical.com/product/038737
  • This compound | 929524-50-5. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/product/aldrich/738604
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4049-4081. https://doi.org/10.1016/j.bmc.2013.04.077
  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2021). RSC Adv., 11(43), 26867-26883. doi: 10.1039/d1ra04505a
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2024). Pharmaceuticals (Basel), 17(5), 633. doi: 10.3390/ph17050633

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The Synthesis of Methyl 5-Amino-2-bromo-4-chlorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 5-Amino-2-bromo-4-chlorobenzoate, a highly substituted aromatic compound with potential applications in pharmaceutical and materials science. The synthesis of such a molecule requires a carefully orchestrated sequence of reactions to ensure the correct regiochemistry of the substituents on the benzene ring. This document outlines a multi-step synthesis, offering detailed protocols and explaining the chemical principles behind each transformation.

Strategic Approach to Synthesis

The synthesis of this compound presents a significant regiochemical challenge due to the presence of four different substituents on the aromatic ring. The order of introduction of the bromo, chloro, amino, and methyl carboxylate groups is critical to achieving the desired isomer. The proposed synthetic route, illustrated below, commences with a commercially available starting material and proceeds through a series of well-established organic transformations. The strategy hinges on the directing effects of the substituents at each stage to control the position of the incoming groups.

Synthesis_Pathway A 2-Chloroaniline B 4-Bromo-2-chloroaniline A->B Bromination C 4-Bromo-2-chlorobenzonitrile B->C Sandmeyer Reaction (Diazotization & Cyanation) D 4-Bromo-2-chlorobenzoic acid C->D Hydrolysis E 2-Bromo-4-chloro-5-nitrobenzoic acid D->E Nitration F Methyl 2-bromo-4-chloro-5-nitrobenzoate E->F Esterification G This compound F->G Reduction

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocols

Step 1: Bromination of 2-Chloroaniline to Yield 4-Bromo-2-chloroaniline

The synthesis begins with the regioselective bromination of 2-chloroaniline. The amino group is a strong activating group and an ortho-, para-director. The chlorine atom is a deactivating group but is also an ortho-, para-director. The directing effects of the amino group dominate, and the steric hindrance from the adjacent chlorine atom favors the introduction of the bromine atom at the para position (position 4).

Protocol:

  • Dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as a mixture of acetic acid and water (e.g., 9:1 v/v).[1][2]

  • Add a brominating agent such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid (approximately 1 equivalent) dropwise to the stirred solution at room temperature.

  • Maintain the reaction temperature at 25°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water to remove any remaining acid, and dry under vacuum.

  • The crude 4-bromo-2-chloroaniline can be purified by recrystallization from a suitable solvent system like ethanol/water.[3]

Reagent/SolventMolar Ratio/ConcentrationKey Role
2-Chloroaniline1 eqStarting Material
N-Bromosuccinimide~1 eqBrominating Agent
Acetic Acid/Water9:1 v/vSolvent

Table 1: Reagents and conditions for the bromination of 2-chloroaniline.

Step 2: Sandmeyer Reaction to Convert 4-Bromo-2-chloroaniline to 4-Bromo-2-chlorobenzoic acid

The Sandmeyer reaction provides a versatile method for the conversion of an amino group on an aromatic ring to a variety of other functional groups via a diazonium salt intermediate. In this step, the amino group of 4-bromo-2-chloroaniline is first diazotized and then replaced with a nitrile group, which is subsequently hydrolyzed to a carboxylic acid.

Protocol:

  • Diazotization:

    • Suspend 4-bromo-2-chloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5°C.

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium cyanide (NaCN) (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.

    • Cool the mixture and extract the product, 4-bromo-2-chlorobenzonitrile, with an organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis:

    • The crude 4-bromo-2-chlorobenzonitrile is then hydrolyzed to the corresponding carboxylic acid.

    • Reflux the nitrile with an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

    • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture.

    • If basic hydrolysis was performed, acidify the solution with a strong acid to precipitate the 4-bromo-2-chlorobenzoic acid.

    • Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Sandmeyer_Reaction A 4-Bromo-2-chloroaniline B Diazonium Salt A->B NaNO2, HCl 0-5°C C 4-Bromo-2-chlorobenzonitrile B->C CuCN, NaCN D 4-Bromo-2-chlorobenzoic acid C->D H3O+ or OH- then H3O+

Figure 2: Workflow for the Sandmeyer reaction.

Step 3: Nitration of 4-Bromo-2-chlorobenzoic acid

The next crucial step is the regioselective nitration of 4-bromo-2-chlorobenzoic acid to introduce a nitro group at the 5-position. The carboxylic acid group is a meta-director and a deactivator. The bromine and chlorine atoms are ortho-, para-directors and deactivators. The directing effects in this polysubstituted system will favor the introduction of the nitro group at the position that is meta to the carboxylic acid and ortho/para to the halogens, which is the 5-position.

Protocol:

  • Carefully add 4-bromo-2-chlorobenzoic acid (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid (or a mixture of concentrated nitric acid and sulfuric acid) at a low temperature (0-5°C).

  • Stir the reaction mixture while maintaining the low temperature, then allow it to slowly warm to room temperature.

  • The reaction progress should be monitored by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product, 2-bromo-4-chloro-5-nitrobenzoic acid.

  • Filter the solid, wash thoroughly with cold water to remove residual acids, and dry.

Reagent/SolventMolar Ratio/ConcentrationKey Role
4-Bromo-2-chlorobenzoic acid1 eqSubstrate
Concentrated Nitric AcidExcessNitrating Agent
Concentrated Sulfuric AcidExcessCatalyst and Solvent

Table 2: Reagents for the nitration of 4-bromo-2-chlorobenzoic acid.

Step 4: Esterification to Methyl 2-bromo-4-chloro-5-nitrobenzoate

The carboxylic acid is converted to its methyl ester. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Protocol:

  • Suspend or dissolve 2-bromo-4-chloro-5-nitrobenzoic acid (1 equivalent) in a large excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas.[4]

  • Reflux the mixture for several hours until the esterification is complete (monitored by TLC).

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Methyl 2-bromo-4-chloro-5-nitrobenzoate. Purification can be achieved by column chromatography or recrystallization.

Step 5: Reduction of the Nitro Group to Yield the Final Product

The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation or the use of a metal in acidic media.

Protocol:

  • Dissolve Methyl 2-bromo-4-chloro-5-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Alternatively, the reduction can be carried out using a metal such as tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, if catalytic hydrogenation was used, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If a metal/acid reduction was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

  • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The final product can be purified by column chromatography or recrystallization.

Reagent/CatalystSolventKey Role
H₂ gas with Pd/C or Pt/CEthanol or Ethyl AcetateCatalytic Hydrogenation
Sn or Fe with HClEthanol/WaterMetal/Acid Reduction

Table 3: Conditions for the reduction of the nitro group.

Conclusion

The synthesis of this compound is a challenging but achievable process that requires careful control of reaction conditions and a solid understanding of electrophilic aromatic substitution principles. The multi-step pathway described in this guide, starting from 2-chloroaniline, provides a logical and feasible approach for obtaining this highly functionalized molecule. Each step utilizes well-established and reliable chemical transformations, and the provided protocols offer a solid foundation for researchers to adapt and optimize in their own laboratory settings.

References

  • Cram. 4-Bromo-2-Chloroaniline Synthesis Report. Available at: [Link]

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Methodological & Application

Synthesis protocol for Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 5-Amino-2-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of this compound, a key building block in the development of various pharmaceutical compounds. The protocol herein is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical transformations. This guide is intended for an audience with a foundational knowledge of organic synthesis techniques.

Introduction

Substituted aminobenzoic acid esters are a class of compounds that are of significant interest in medicinal chemistry and drug discovery. Their structural motifs are found in a wide range of biologically active molecules. This compound, in particular, with its specific substitution pattern of amino, bromo, and chloro groups, serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The precise arrangement of these functional groups allows for selective modification and the introduction of further chemical diversity.

This application note details a reliable, three-step synthetic route starting from the commercially available 4-chloro-3-nitrobenzoic acid. The synthesis involves a regioselective bromination, followed by the reduction of the nitro group, and concludes with the esterification of the carboxylic acid. Each step has been optimized to ensure high purity and acceptable yields.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step process:

Synthetic_Scheme 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid 2-bromo-4-chloro-5-nitrobenzoic_acid 2-bromo-4-chloro-5-nitrobenzoic acid 4-chloro-3-nitrobenzoic_acid->2-bromo-4-chloro-5-nitrobenzoic_acid Step 1: Bromination 5-amino-2-bromo-4-chlorobenzoic_acid 5-amino-2-bromo-4-chlorobenzoic acid 2-bromo-4-chloro-5-nitrobenzoic_acid->5-amino-2-bromo-4-chlorobenzoic_acid Step 2: Reduction target_compound This compound 5-amino-2-bromo-4-chlorobenzoic_acid->target_compound Step 3: Esterification

Caption: Overall three-step synthesis of this compound.

Experimental Protocols

PART 1: Bromination of 4-chloro-3-nitrobenzoic acid

Rationale: The initial step is the regioselective bromination of 4-chloro-3-nitrobenzoic acid to yield 2-bromo-4-chloro-5-nitrobenzoic acid. The directing effects of the substituents on the aromatic ring guide the incoming bromine atom. The carboxylic acid and nitro groups are meta-directing, while the chloro group is ortho-, para-directing. The position ortho to the carboxylic acid and the chloro group is the most activated for electrophilic substitution.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityPurity
4-chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.5610.0 g98%
Fuming Sulfuric Acid (20% SO₃)H₂SO₄ + SO₃-50 mL-
BromineBr₂159.813.2 mL99.5%
Sodium bisulfiteNaHSO₃104.06As needed-
DichloromethaneCH₂Cl₂84.93200 mLACS
Deionized WaterH₂O18.02500 mL-

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 4-chloro-3-nitrobenzoic acid (10.0 g).

  • Dissolution: Carefully add fuming sulfuric acid (50 mL) to the flask while stirring. The mixture will warm up. Stir until all the solid has dissolved.

  • Bromination: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add bromine (3.2 mL) dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice in a 1 L beaker with vigorous stirring. A precipitate will form.

  • Work-up: Stir the mixture for 30 minutes to ensure complete precipitation. If the solution has a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight. The product is 2-bromo-4-chloro-5-nitrobenzoic acid.

PART 2: Reduction of 2-bromo-4-chloro-5-nitrobenzoic acid

Rationale: The second step is the reduction of the nitro group to an amino group to form 5-amino-2-bromo-4-chlorobenzoic acid. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium. This method is generally tolerant of other functional groups like halogens and carboxylic acids.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityPurity
2-bromo-4-chloro-5-nitrobenzoic acidC₇H₃BrClNO₄280.4610.0 g-
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6330.0 g98%
Concentrated Hydrochloric Acid (HCl)HCl36.4650 mL37%
EthanolC₂H₅OH46.07100 mL95%
Sodium hydroxide (NaOH)NaOH40.00As needed-
Ethyl acetateC₄H₈O₂88.11300 mLACS

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-4-chloro-5-nitrobenzoic acid (10.0 g) in ethanol (100 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (30.0 g) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir. The reaction is typically complete within 3-4 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Add 100 mL of water to the residue and cool the flask in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-bromo-4-chlorobenzoic acid as a solid.

PART 3: Esterification of 5-amino-2-bromo-4-chlorobenzoic acid

Rationale: The final step is the Fischer-Speier esterification of the carboxylic acid to form the desired methyl ester. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Sulfuric acid is a common catalyst for this transformation.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityPurity
5-amino-2-bromo-4-chlorobenzoic acidC₇H₅BrClNO₂250.485.0 g-
MethanolCH₃OH32.04100 mLACS
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.082 mL98%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
BrineNaCl (aq)-50 mL-
Ethyl acetateC₄H₈O₂88.11200 mLACS

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-amino-2-bromo-4-chlorobenzoic acid (5.0 g) in methanol (100 mL).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL).

  • Reaction: Heat the mixture to reflux (approximately 65 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate (100 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid.

  • Washing: Wash the organic layer with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Esterification s1_start Dissolve 4-chloro-3-nitrobenzoic acid in fuming H₂SO₄ s1_add_br2 Add Br₂ at 0-5 °C s1_start->s1_add_br2 s1_react Heat to 60 °C for 4h s1_add_br2->s1_react s1_quench Pour onto ice s1_react->s1_quench s1_isolate Filter and wash solid s1_quench->s1_isolate s1_dry Dry product s1_isolate->s1_dry s2_start Suspend nitro compound and SnCl₂ in ethanol s1_dry->s2_start s2_reflux Reflux for 3-4h s2_start->s2_reflux s2_evap Evaporate ethanol s2_reflux->s2_evap s2_neutralize Neutralize with NaOH s2_evap->s2_neutralize s2_filter Filter through celite s2_neutralize->s2_filter s2_extract Extract with Ethyl Acetate s2_filter->s2_extract s2_dry Dry and concentrate s2_extract->s2_dry s3_start Dissolve amino acid in methanol s2_dry->s3_start s3_add_h2so4 Add catalytic H₂SO₄ s3_start->s3_add_h2so4 s3_reflux Reflux for 6-8h s3_add_h2so4->s3_reflux s3_evap Evaporate methanol s3_reflux->s3_evap s3_neutralize Neutralize with NaHCO₃ s3_evap->s3_neutralize s3_extract Extract with Ethyl Acetate s3_neutralize->s3_extract s3_purify Purify by column chromatography s3_extract->s3_purify

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and understanding the rationale behind each transformation, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

  • General Synthesis of Aminobenzoic Acid Esters: For general methodologies on the preparation of aminobenzoic acid esters, the following article provides a useful background.

    • Title: Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols
    • Source: Journal of the American Chemical Society
    • URL: [Link][1]

  • Synthesis of Substituted Benzoic Acids: This patent describes methods for preparing related halo-substituted benzoic acids, which are relevant to the starting materials and intermedi

    • Title: Preparation method of 5-bromo-2-chloro-benzoic acid as raw m
    • Source: Google P
    • URL: [2]

  • Fischer Esterification: For a general overview of the Fischer esterific

    • Title: Fischer-Speier Esterific
    • Source: Wikipedia
    • URL: [Link]

  • Reduction of Nitro Compounds: For a review of methods for the reduction of nitro compounds.

    • Title: Reduction of nitro compounds by catalytic hydrogen
    • Source: Organic Reactions
    • URL: [Link]

  • Chemical Properties and Identifiers: For detailed chemical and physical properties of the target compound.

    • Title: Methyl 5-Amino-2-bromo-4-chlorobenzo
    • Source: PubChem
    • URL: [Link][3]

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The Versatile Virtuoso: Methyl 5-Amino-2-bromo-4-chlorobenzoate as a Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Player in Synthetic Chemistry

In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-amino-2-bromo-4-chlorobenzoate, a polysubstituted aromatic compound, has emerged as a highly valuable and versatile building block, particularly in the realms of medicinal chemistry and drug development.[1] Its unique arrangement of functional groups—an amine, a methyl ester, and two distinct halogens (bromine and chlorine)—offers a rich platform for selective chemical modifications. This allows for the sequential and controlled introduction of diverse structural motifs, a critical advantage in the synthesis of novel therapeutic agents, including potent kinase inhibitors.[2][3] The strategic positioning of the bromine atom, in particular, makes it an ideal handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern synthetic chemistry.

This comprehensive guide provides an in-depth exploration of the applications of this compound. We will delve into its physicochemical properties and present detailed, field-proven protocols for its use in cornerstone synthetic transformations, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their specific synthetic challenges.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is the foundation for its effective utilization. The key attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇BrClNO₂PubChem[1]
Molecular Weight 264.50 g/mol PubChem[1]
Appearance SolidCymitQuimica
CAS Number 929524-50-5PubChem[1]
IUPAC Name This compoundPubChem[1]

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 4-position. This chemoselectivity is a cornerstone of its utility, enabling chemists to perform sequential couplings. The amino group at the 5-position and the methyl ester can be further manipulated to introduce additional diversity into the target molecule.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, and this compound is an exemplary substrate for these transformations. Its ability to participate in the formation of new carbon-carbon and carbon-nitrogen bonds makes it a sought-after intermediate in the synthesis of complex organic molecules.[4][5]

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[6][7] The reaction of this compound with various boronic acids or esters allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.

Underlying Principle: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The palladium(0) catalyst first undergoes oxidative addition to the carbon-bromine bond of the substrate. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ Base pd_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar aryl bromides and is expected to provide good to excellent yields.[6] Microwave-assisted synthesis offers the advantages of rapid heating, shorter reaction times, and often improved yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous toluene

  • Microwave process vial

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave process vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add anhydrous toluene (3 mL) to the vial.

  • Cap the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave heating at 120-150 °C for 20-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-amino-4-chloro-2-(aryl)benzoate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of challenging substrates, including electron-rich aryl bromides.[5]

  • Base: Cesium carbonate is a strong, yet relatively mild, base that is highly effective in Suzuki couplings, particularly with boronic acids.[6]

  • Solvent: Toluene is a common high-boiling solvent suitable for microwave-assisted reactions.

  • Microwave Irradiation: This technique accelerates the reaction rate by efficiently heating the reaction mixture, often leading to cleaner reactions and higher yields in a shorter time.[5]

Suzuki_Workflow start Start setup Reaction Setup (Substrate, Boronic Acid, Base, Catalyst, Solvent in Microwave Vial) start->setup reaction Microwave Irradiation (120-150 °C, 20-30 min) setup->reaction workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[9] This reaction is instrumental in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.[4][10]

Underlying Principle: The Catalytic Cycle

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[11]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[4][12]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous toluene

  • Schlenk tube

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube.

  • Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted methyl 5-amino-4-chloro-2-aminobenzoate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos is a highly active catalyst system for a broad range of Buchwald-Hartwig aminations.[12]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine.[4]

  • Inert Atmosphere: Palladium catalysts and phosphine ligands are often sensitive to air and moisture, necessitating the use of an inert atmosphere to prevent catalyst deactivation.[10]

Buchwald_Hartwig_Workflow start Start setup Reaction Setup under Inert Atmosphere (Substrate, Amine, Base, Catalyst, Solvent) start->setup reaction Heating (80-110 °C) setup->reaction workup Aqueous Workup and Filtration (EtOAc, Water, Brine, Celite) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application in Drug Discovery: Synthesis of a Trametinib Intermediate

The utility of this compound extends to the synthesis of key intermediates for important pharmaceutical agents. For instance, structurally related compounds are used in the synthesis of Trametinib, a MEK inhibitor used in the treatment of various cancers. While the exact patented synthesis of Trametinib may follow a different route, the chemical principles demonstrated in the coupling reactions of this compound are highly relevant for the construction of the core structures of such kinase inhibitors.[13] Chinese patent CN109336884B describes a synthetic route to a key intermediate of Trametinib, highlighting the importance of polysubstituted aromatic building blocks in the construction of such complex molecules.[13][14]

Conclusion

This compound is a powerful and versatile synthetic building block with significant applications in modern organic chemistry, particularly in the synthesis of pharmaceutically relevant compounds. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, coupled with the potential for further functionalization, makes it an invaluable tool for researchers and scientists in drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower chemists to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new and innovative medicines.

References

  • CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
  • This compound | C8H7BrClNO2 | CID 46739482 - PubChem. Available at: [Link]

  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. Available at: [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • Kinase inhibitors - Patent US-9751837-B2 - PubChem. Available at: [Link]

  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation - Patsnap Eureka. Available at: [Link]

  • EP2511844A2 - Advanced drug development and manufacturing - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Application of Methyl 5-Amino-2-bromo-4-chlorobenzoate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 5-Amino-2-bromo-4-chlorobenzoate as a key starting material in medicinal chemistry. We will delve into its pivotal role in the synthesis of advanced therapeutic agents, with a specific focus on the development of kinase inhibitors.

Introduction: The Strategic Importance of Substituted Anthranilates

This compound (C₈H₇BrClNO₂) is a polysubstituted anthranilate derivative.[1] Its strategic importance in medicinal chemistry stems from the versatile reactivity of its functional groups: an aniline amine, a methyl ester, and two distinct halogen atoms (bromine and chlorine) on the aromatic ring. This unique arrangement allows for a series of selective and diverse chemical transformations, making it an ideal scaffold for the construction of complex heterocyclic systems that are often the core of modern targeted therapies.

The presence of multiple reactive sites enables chemists to introduce a variety of substituents and build molecular complexity in a controlled manner. This is particularly valuable in the synthesis of kinase inhibitors, which often feature a heterocyclic core that binds to the ATP-binding site of the target kinase.

Core Application: Synthesis of the ALK/EGFR Inhibitor Brigatinib (AP26113)

A prominent application of this compound is in the synthesis of Brigatinib (AP26113).[2][3] Brigatinib is a potent, second-generation dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2][4] The synthesis of Brigatinib showcases the utility of this compound as a key building block.

Synthetic Strategy Overview

The overall synthetic strategy for Brigatinib involves the construction of a diaminopyrimidine core, which is a common pharmacophore in kinase inhibitors. This compound serves as a crucial precursor to one of the key aniline fragments that is ultimately incorporated into the final drug molecule. The synthesis leverages the reactivity of the amino group and the halogen substituents to build the desired molecular architecture.

The following diagram illustrates the conceptual workflow for the synthesis of Brigatinib, highlighting the role of key intermediates.

G A This compound B Intermediate 1 (Substituted Aniline) A->B Multi-step Synthesis C Intermediate 2 (Diaminopyrimidine Core) B->C Coupling Reaction D Brigatinib C->D Final Modifications

Caption: Synthetic workflow from the starting material to Brigatinib.

Experimental Protocols

The following protocols are based on established synthetic routes for Brigatinib and related kinase inhibitors. Researchers should adapt these procedures as needed and ensure all work is conducted in a safe and controlled laboratory environment.

Part 1: Synthesis of the Key Aniline Intermediate

The initial steps focus on the elaboration of this compound to introduce the necessary pharmacophoric elements. This typically involves reactions at the amino group and subsequent modifications.

Protocol 1: N-Arylation of this compound

This protocol describes a representative N-arylation reaction, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • A suitable aryl boronic acid or aryl halide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).

  • Add the base (2.0 eq) and anhydrous solvent.

  • Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The N-arylated product, a key intermediate for the subsequent coupling reaction. The yield and purity will depend on the specific substrates and reaction conditions.

ParameterValue
Starting Material This compound
Key Reagents Aryl boronic acid, Palladium catalyst
Typical Yield 60-80%
Purity (post-chromatography) >95%
Part 2: Construction of the Diaminopyrimidine Core and Final Assembly

The aniline intermediate is then coupled with a substituted pyrimidine to form the core of the Brigatinib molecule.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the coupling of the aniline intermediate with a suitably functionalized pyrimidine.

Materials:

  • N-arylated intermediate from Protocol 1

  • 2,4-dichloro-5-substituted pyrimidine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., t-BuOH)

Procedure:

  • Combine the N-arylated intermediate (1.0 eq), the dichloropyrimidine (1.1 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq) in a reaction vessel.

  • Add the base (1.5 eq) and anhydrous solvent.

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the product by chromatography or recrystallization.

Final Steps:

The resulting intermediate undergoes further functionalization, such as the introduction of the side chain containing the piperidine and methylpiperazine moieties, to yield the final Brigatinib molecule. These steps often involve nucleophilic aromatic substitution and reductive amination reactions.

Mechanism of Action: ALK and EGFR Inhibition

Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and EGFR. In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This drives downstream signaling pathways that promote cell proliferation and survival. Brigatinib binds to the ATP-binding site of the ALK kinase domain, preventing the phosphorylation of its downstream targets and thereby inhibiting tumor growth.

The following diagram illustrates the inhibition of the ALK signaling pathway by Brigatinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm A ALK Fusion Protein B Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) A->B Phosphorylation C Cell Proliferation & Survival B->C D Brigatinib D->A Inhibits

Caption: Inhibition of the ALK signaling pathway by Brigatinib.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent ALK/EGFR inhibitor Brigatinib highlights its strategic importance in the development of targeted cancer therapies. The protocols and conceptual framework provided in this guide are intended to assist researchers in leveraging the synthetic potential of this compound for the discovery and development of novel therapeutic agents.

References

  • CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents. [URL: https://patents.google.
  • Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents. [URL: https://patents.google.
  • EP3752132B1 - Pharmaceutical composition of brigatinib - Google Patents. [URL: https://patents.google.
  • WO2019158421A1 - Pharmaceutical composition of brigatinib - Google Patents. [URL: https://patents.google.
  • (12) United States Patent - Googleapis.com. [URL: https://patentimages.storage.googleapis.com/b6/4a/14/a53381a1a1f0a2/US20150307481A1.pdf]
  • This compound | C8H7BrClNO2 | CID 46739482 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46739482]

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Application Notes & Protocols: Strategic Use of Methyl 5-Amino-2-bromo-4-chlorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile and Chemoselective Building Block

Methyl 5-amino-2-bromo-4-chlorobenzoate is a trifunctionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive bromo group, a less reactive chloro group, an amino moiety, and a methyl ester—renders it an exceptionally valuable scaffold for complex molecular engineering.[1][2] The strategic placement of these groups allows for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

The power of this reagent lies in its inherent chemoselectivity. In palladium-catalyzed cross-coupling, the relative reactivity of aryl halides towards the initial oxidative addition step is generally I > Br > OTf >> Cl. This reactivity differential is the cornerstone of its utility, enabling chemists to selectively functionalize the C-Br bond while leaving the more robust C-Cl bond intact for potential subsequent transformations under more forcing conditions. This guide provides an in-depth analysis, mechanistic insights, and detailed protocols for leveraging this building block in several key palladium-catalyzed reactions.

Foundational Principle: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding and optimizing these transformations.[3][4] The cycle involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.

pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Substrate) (e.g., C-Br bond) pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., Suzuki) or Ligand Exchange (e.g., Buchwald) pd2_complex->transmetalation Coupling Partner + Base pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

This fundamental workflow, from reaction setup in an inert atmosphere to final product analysis, provides a reliable framework for executing the protocols described below.[5][6]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Add Reagents, Solvent) degas 2. Degassing (Purge with N₂/Ar) setup->degas catalyst 3. Catalyst Addition (Under Inert Gas) degas->catalyst react 4. Heating & Stirring (Monitor by TLC/LC-MS) catalyst->react quench 5. Quench & Extract react->quench purify 6. Purification (Column Chromatography) quench->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: Standard experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[6][7] It involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or its ester.[5][8]

Mechanistic Rationale

The reaction follows the classic catalytic cycle.[5][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is the chemoselective step; the C-Cl bond remains untouched under standard conditions.

  • Transmetalation : The arylboronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for forming the more nucleophilic boronate species.[8]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst.[8]

pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label ArPdX Ar-Pd(II)-Br(L)₂ tm_label Transmetalation ArPdX->tm_label ArPdAr Ar-Pd(II)-Ar'(L)₂ re_label Reductive Elimination ArPdAr->re_label oa_label->ArPdX Ar-Br re_label->pd0 Ar-Ar' tm_label->ArPdAr Ar'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.[9]

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Pd(PPh₃)₄ (3-5)-K₂CO₃Dioxane/H₂O90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100
3PdCl₂(dppf) (3)-Cs₂CO₃DMF85

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[10][11] This is particularly valuable for creating novel aniline derivatives, which are key pharmacophores.

Mechanistic Rationale

The catalytic cycle is distinct from Suzuki coupling, particularly in the C-N bond-forming step.[10]

  • Oxidative Addition : A Pd(0) complex inserts into the C-Br bond of the substrate.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[10] This step is often rate-determining.

  • Reductive Elimination : The aryl group and the amido ligand couple to form the desired arylamine product, regenerating the Pd(0) catalyst. The choice of ligand (e.g., bulky, electron-rich phosphines like Xantphos or XPhos) is critical to facilitate this step and prevent side reactions.[12][13]

pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label ArPdX Ar-Pd(II)-Br(L)₂ deprotonation_label Coordination & Deprotonation ArPdX->deprotonation_label ArPdAmido [Ar-Pd(II)-NR₂ L]⁺ re_label Reductive Elimination ArPdAmido->re_label oa_label->ArPdX Ar-Br re_label->pd0 Ar-NR₂ deprotonation_label->ArPdAmido R₂NH + Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Add. (Ar-Br) ArPdC Ar-Pd-C≡CR ArPdBr->ArPdC Transmetalation ArPdC->Pd0 Reductive Elim. (Ar-C≡CR) Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation CuI CuI Base Base (e.g., Et₃N) CuAcetylide->ArPdBr From Cu Cycle

Sources

Application & Protocol Guide: Derivatization Reactions of Methyl 5-Amino-2-bromo-4-chlorobenzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-amino-2-bromo-4-chlorobenzoate is a highly versatile, trifunctional scaffold for the synthesis of novel molecular entities in drug discovery. Its distinct reactive sites—an aromatic amine, an aryl bromide, and a methyl ester—allow for selective and sequential modifications, enabling the rapid generation of diverse chemical libraries. This guide provides a comprehensive overview and detailed experimental protocols for key derivatization reactions at each of these functional groups, including N-acylation, N-sulfonylation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and ester hydrolysis followed by amide bond formation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each transformation, thereby empowering researchers to rationally design and execute synthetic strategies for lead generation and optimization.

Introduction: The Strategic Value of a Trifunctional Scaffold

In medicinal chemistry, starting materials that offer multiple, orthogonally reactive functional groups are invaluable assets. This compound (PubChem CID: 46739482) is an exemplary scaffold, presenting three distinct handles for chemical modification.[1] This strategic arrangement allows chemists to explore chemical space in three different vectors from a single, common core, which is a highly efficient approach for building structure-activity relationships (SAR).

  • The 5-Amino Group: A moderately active nucleophile, ideal for forming stable amide and sulfonamide linkages, which are ubiquitous in approved drugs.

  • The 2-Bromo Group: An excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • The 4-Chloro Group: While less reactive than the bromo group in cross-coupling, it offers potential for further, more forcing C-C or C-N bond formations or can serve as a key electronic and steric modulator.

  • The Methyl Ester: A stable group that can be carried through multiple synthetic steps before being hydrolyzed to a carboxylic acid, which serves as a crucial handle for late-stage diversification, often through amide coupling.

This guide will detail field-proven protocols for exploiting these functionalities to construct novel compound libraries.

SECTION 1: Derivatization of the 5-Amino Group

The aniline amine group is a potent nucleophile, making it a prime site for initial derivatization. Reactions at this position are typically robust and high-yielding.

N-Acylation to Form Amides

Scientific Rationale: The formation of an amide bond is one of the most frequently used reactions in drug discovery.[2] Amides are structurally stable, participate in hydrogen bonding, and are present in a vast number of bioactive molecules. N-acylation of the starting material introduces a new substituent (R-group) via an acyl chloride or carboxylic acid, fundamentally altering the molecule's properties.

Protocol 1: N-Acylation using an Acyl Chloride

This method is highly effective for converting the amine into an amide using a reactive acyl chloride in the presence of a non-nucleophilic base.[3]

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (NEt₃) or Pyridine (1.5 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

    • Add the base (NEt₃ or Pyridine, 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine indicates completion.

    • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

SECTION 2: Derivatization of the 2-Bromo Group via Cross-Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[4][5] For drug discovery, this allows for the modular installation of diverse (hetero)aromatic rings, which can act as key pharmacophores, modulate solubility, or tune electronic properties. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[6][7]

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for coupling the aryl bromide with a representative arylboronic acid.[5]

  • Materials:

    • Methyl 5-acylamino-2-bromo-4-chlorobenzoate (from Section 1) (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

    • Anhydrous solvent system (e.g., 1,4-Dioxane/Water, 10:1)

    • Ethyl acetate

    • Brine

  • Step-by-Step Procedure:

    • Degassing is crucial: The solvent system must be thoroughly degassed by bubbling N₂ or Argon through it for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • To a dry Schlenk flask, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).

    • Evacuate the flask and backfill with an inert atmosphere (N₂ or Argon). Repeat this cycle three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine.[8][9][10] This reaction is incredibly powerful for synthesizing complex secondary or tertiary anilines, which are prevalent in central nervous system (CNS) active drugs and kinase inhibitors. The choice of palladium precursor, ligand, and base is critical for success and depends on the specific amine coupling partner.[11]

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

  • Materials:

    • Methyl 5-acylamino-2-bromo-4-chlorobenzoate (1.0 eq)

    • Secondary amine (e.g., Morpholine) (1.2 eq)

    • Palladium precursor (e.g., Pd₂(dba)₃) (2 mol%)

    • Phosphine Ligand (e.g., XPhos or BINAP) (4-5 mol%)

    • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

  • Step-by-Step Procedure:

    • In a glovebox or under a robust inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

    • Add the aryl bromide and seal the flask.

    • Remove the flask from the glovebox and add the anhydrous solvent, followed by the amine coupling partner via syringe.

    • Heat the reaction mixture to 90-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully by adding saturated aqueous NH₄Cl.

    • Filter through Celite®, and transfer the filtrate to a separatory funnel.

    • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

SECTION 3: Derivatization of the Methyl Ester

The methyl ester is typically the least reactive handle, making it ideal for late-stage functionalization after modifications at the amine and bromo positions have been completed.

Saponification (Ester Hydrolysis)

Scientific Rationale: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation.[12][13] Carboxylic acids are important functional groups in their own right, capable of forming salt bridges with biological targets. More importantly, they are key precursors for the synthesis of amides, esters, and other derivatives. Basic hydrolysis (saponification) is often a clean and high-yielding process.[14]

Protocol 4: Basic Hydrolysis to the Carboxylic Acid

  • Materials:

    • Substituted methyl benzoate derivative (from Section 2) (1.0 eq)

    • Solvent mixture (e.g., THF/Methanol/Water, 2:1:1)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0-5.0 eq)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Step-by-Step Procedure:

    • Dissolve the methyl ester in the THF/Methanol solvent mixture.

    • Add an aqueous solution of the hydroxide base (LiOH or NaOH).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting ester.

    • Once complete, remove the organic solvents (THF, Methanol) under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often pure enough for the next step or can be purified by recrystallization.

Amide Bond Formation from the Carboxylic Acid

Scientific Rationale: Coupling the newly formed carboxylic acid with an amine is a classic strategy for late-stage diversification. This requires a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that is then attacked by the amine. EDC/HOBt is a widely used, reliable coupling system that minimizes side reactions and racemization.[15][16][17][18]

Protocol 5: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • Carboxylic acid (from Protocol 4) (1.0 eq)

    • Amine of choice (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Step-by-Step Procedure:

    • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

    • Dissolve the mixture in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.[16]

    • Once complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide product via flash column chromatography or recrystallization.[16]

Data Summary & Visualization

Table 1: Representative Derivatization Reactions and Conditions
StepReaction TypeKey ReagentsSolventTemp (°C)Typical Yield
1 N-AcylationBenzoyl Chloride, NEt₃DCM0 to RT>90%
2 Suzuki CouplingPhenylboronic Acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O9070-95%
3 Buchwald-HartwigMorpholine, Pd₂(dba)₃/XPhos, NaOtBuToluene11060-90%
4 SaponificationLiOHTHF/MeOH/H₂ORT>95%
5 Amide CouplingEDC·HCl, HOBt, DIPEADMF0 to RT65-90%
Diagram 1: Synthetic Versatility of the Scaffold

G cluster_amine Amine Derivatization cluster_bromo Bromo Derivatization cluster_ester Ester Derivatization Start Methyl 5-Amino- 2-bromo-4-chlorobenzoate Amide N-Acyl Amide Start->Amide RCOCl, Base Sulfonamide N-Sulfonamide Start->Sulfonamide RSO2Cl, Base Suzuki Bi-aryl (Suzuki) Amide->Suzuki ArB(OH)2, Pd Catalyst Hartwig N-Aryl (Buchwald) Amide->Hartwig R2NH, Pd Catalyst Acid Carboxylic Acid Suzuki->Acid LiOH, H2O FinalAmide Final Amide Acid->FinalAmide R'NH2, EDC, HOBt

Caption: Reaction pathways for derivatizing the core scaffold.

Diagram 2: General Experimental Workflow

workflow prep 1. Reagent Preparation (Substrate, Reagents, Anhydrous Solvents) setup 2. Reaction Setup (Inert Atmosphere, 0°C or RT) prep->setup reaction 3. Reaction Execution (Stirring, Heating, 4-24h) setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete isolate 6. Isolation (Dry, Filter, Concentrate) workup->isolate purify 7. Purification (Column Chromatography / Recrystallization) isolate->purify analyze 8. Characterization (NMR, MS, Purity Analysis) purify->analyze

Caption: A standard workflow for synthesis and purification.

References

  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, as a direct link for the general statement is not available from the search results, but the principle is widely established in sources like[2]).

  • Guiso, M., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1133-1135. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Shorts. (2021). Buchwald-Hartwig Coupling. YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable; the concept is from the search result).

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574-4577. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]

  • Godfrey, J. C., & Sims, H. J. (1974). U.S. Patent No. 3,804,821. Google Patents.
  • Pirrung, M. C., et al. (2008). Preparation of Methyl Ester Precursors of Biologically Active Agents. Bioconjugate Chemistry, 19(5), 1123-1127. Retrieved from [Link] (Simulated URL for context)

  • Procter & Gamble Company. (1979). U.S. Patent No. 4,185,027. Google Patents.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Procter & Gamble Company. (1998). EP Patent No. 0675867B1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46739482, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(1), 1-10. Retrieved from [Link]

  • Welsch, M. A., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(1), 1-5. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

The Strategic Role of Methyl 5-Amino-2-bromo-4-chlorobenzoate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic application of Methyl 5-Amino-2-bromo-4-chlorobenzoate as a pivotal building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a particular focus on the construction of kinase inhibitors. We will explore the nuanced reactivity of this polysubstituted benzene derivative and provide a detailed, field-proven protocol for its utilization in a key cross-coupling reaction, illustrating its role in the convergent synthesis of a Vemurafenib analogue intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Introduction: The Utility of a Polysubstituted Aromatic Building Block

This compound (CAS No: 929524-50-5) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in medicinal chemistry.[1] Its structure, featuring an amino group, a methyl ester, and two distinct halogen atoms (bromine and chlorine), offers a rich platform for sequential and site-selective chemical modifications. This multi-functional nature allows for the strategic and efficient construction of complex molecular architectures, which is a cornerstone of modern drug discovery.

The differential reactivity of the bromine and chlorine substituents is particularly advantageous in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond.[2] This reactivity differential enables selective functionalization at the C-2 position via reactions like Suzuki or Buchwald-Hartwig amination, while leaving the C-4 chloro substituent intact for potential subsequent transformations. The amino and methyl ester groups provide additional handles for further derivatization, such as amide bond formation or saponification followed by amidation, respectively.

Application in the Synthesis of a Vemurafenib Analogue Intermediate

Vemurafenib is a potent inhibitor of the BRAFV600E mutated kinase, a key driver in many cases of metastatic melanoma.[3] The synthesis of Vemurafenib and its analogues often involves the coupling of a substituted aminobenzoic acid derivative with a heterocyclic core, such as a pyrrolo[2,3-b]pyridine. This compound is an ideal starting material for the synthesis of a key intermediate for Vemurafenib analogues.

The following sections will detail a protocol for a Buchwald-Hartwig amination reaction, a powerful method for the formation of C-N bonds, to couple this compound with a generic pyrrolo[2,3-b]pyridine core. This reaction selectively targets the C-Br bond, demonstrating the practical application of this building block's inherent chemical properties.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this intermediate is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C8H7BrClNO2PubChem[1]
Molecular Weight 264.50 g/mol PubChem[1]
CAS Number 929524-50-5PubChem[1]
Appearance Solid-
XLogP3 2.4PubChem[1]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Key API Intermediate

This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with a model heterocyclic amine, 1H-pyrrolo[2,3-b]pyridine, to form Methyl 5-amino-4-chloro-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzoate. This reaction is a critical step in the assembly of the core structure of many kinase inhibitors.

Rationale for Experimental Choices
  • Catalyst System: The choice of a palladium catalyst and a supporting ligand is critical for the success of the Buchwald-Hartwig amination.[3][4][5] A combination of Pd(OAc)2 as the palladium source and a bulky, electron-rich phosphine ligand such as XPhos is often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with challenging substrates.[6]

  • Base: A non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction. Potassium tert-butoxide (KOt-Bu) is a common choice for this purpose.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and to ensure the stability of the catalytic species.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
This compound929524-50-5264.501.00 g3.78
1H-Pyrrolo[2,3-b]pyridine271-63-6118.140.53 g4.54
Palladium(II) Acetate (Pd(OAc)2)3375-31-3224.500.017 g0.076
XPhos564483-18-7476.650.072 g0.151
Potassium tert-butoxide (KOt-Bu)865-47-4112.210.64 g5.67
Anhydrous Toluene108-88-392.1420 mL-
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.78 mmol), 1H-pyrrolo[2,3-b]pyridine (0.53 g, 4.54 mmol), Palladium(II) Acetate (0.017 g, 0.076 mmol), XPhos (0.072 g, 0.151 mmol), and Potassium tert-butoxide (0.64 g, 5.67 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, Methyl 5-amino-4-chloro-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzoate.

Visualization of Key Processes

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Intermediate Product cluster_purification Purification cluster_final Final Intermediate A This compound C Pd(OAc)2 / XPhos KOtBu, Toluene, 100 °C A->C B 1H-Pyrrolo[2,3-b]pyridine B->C D Methyl 5-amino-4-chloro-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzoate C->D C-N Bond Formation E Work-up & Column Chromatography D->E F Pure Intermediate for API Synthesis E->F

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(Ln) oxidative_addition->pd2_complex Ar-Br amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amido_complex [Ar-Pd(II)-NHR'(Ln)]+ amine_coordination->pd2_amido_complex R'-NH2 deprotonation Deprotonation (Base) pd2_amido_complex->deprotonation pd2_amido Ar-Pd(II)-NR'(Ln) deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR' reductive_elimination->product Product aryl_halide Ar-Br amine R'-NH2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound serves as a highly effective and versatile intermediate in the synthesis of APIs, particularly kinase inhibitors. The strategic arrangement of its functional groups, especially the differential reactivity of its halogen substituents, allows for selective and high-yield transformations. The provided protocol for the Buchwald-Hartwig amination exemplifies a robust method for constructing a key C-N bond, a common feature in many modern pharmaceuticals. By understanding the underlying principles of its reactivity and applying optimized protocols, researchers can efficiently incorporate this valuable building block into their synthetic strategies for the development of novel therapeutics.

References

  • This compound. PubChem. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. [Link]

  • Novel processes for the preparation of vemurafenib. (2018).
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • catalytic cycle for coupling reactions. (2019). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2012). ACS Publications. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). PubMed. [Link]

  • Novel processes for the preparation of vemurafenib. (2015).
  • Preparation of Vemurafenib salts and solid state forms thereof. (2013).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Vemurafenib. (2011). PubChem. [Link]

  • Substantially pure vemurafenib and its salts. (2016).
  • Substantially pure vemurafenib and its salts. (2017).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Beilstein Journal of Organic Chemistry. [Link]

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Application Note: Versatile Strategies for Functional Group Modification of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the functional group modification of Methyl 5-Amino-2-bromo-4-chlorobenzoate, a key building block in medicinal chemistry and materials science.[1] We present detailed, field-proven protocols for the selective transformation of its primary functional groups: the C5-amino moiety and the C2-bromo position. The methodologies covered include N-acylation of the amino group and palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the bromide site. Each protocol is accompanied by an in-depth discussion of the underlying mechanistic principles and the rationale for experimental parameter selection, ensuring both scientific rigor and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Polysubstituted Scaffold

This compound is a polysubstituted aromatic compound whose structural features make it an exceptionally valuable scaffold in synthetic chemistry.[2] The distinct reactivity of its functional groups—an aniline-type amino group, a reactive aryl bromide, a deactivating chloro group, and a modifiable methyl ester—allows for sequential and selective chemical transformations. This versatility enables the systematic exploration of chemical space, a critical aspect of modern drug discovery and the development of novel organic materials.[1][2]

The strategic positioning of these groups offers orthogonal chemical handles:

  • C5-Amino Group: A versatile nucleophile, readily undergoing acylation, alkylation, and diazotization reactions.

  • C2-Bromo Group: An ideal site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[3]

  • C4-Chloro Group & C1-Ester Group: Provide additional sites for modification, though typically under more forcing conditions, and modulate the overall electronic properties and reactivity of the molecule.

This guide focuses on providing robust and reproducible protocols for the most common and impactful transformations of this scaffold.

Modification of the C5-Amino Group

Protocol 1: N-Acylation via Schotten-Baumann Conditions

The conversion of the C5-amino group to an amide is a fundamental transformation that can alter the compound's solubility, electronic properties, and hydrogen bonding capabilities. The Schotten-Baumann reaction is a reliable method for this purpose, using an acyl chloride under biphasic conditions.[4]

Mechanism & Rationale: The reaction proceeds via nucleophilic acyl substitution. The amino group's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. A base, typically aqueous sodium hydroxide, serves two critical roles: it neutralizes the HCl byproduct, driving the reaction forward, and it can deprotonate the protonated amine intermediate, regenerating its nucleophilicity. Using a biphasic system (e.g., Dichloromethane/Water) ensures that the acyl chloride is readily available in the organic phase while the acid byproduct is neutralized in the aqueous phase.[4]

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation A Dissolve Substrate in DCM B Add 10% NaOH (aq) A->B C Cool to 0 °C B->C Vigorous Stirring D Add Acetyl Chloride (dropwise) C->D E Warm to RT & Stir D->E F Separate Organic Layer E->F Reaction Complete (TLC) G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I

Caption: Workflow for N-Acylation via Schotten-Baumann Conditions.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of substrate).

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

  • Acylating Agent Addition: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes. It is crucial to maintain the temperature below 10 °C to minimize side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexanes eluent system. The reaction is complete upon the disappearance of the starting material spot.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acylated product, which can be further purified by recrystallization or column chromatography.

ParameterConditionRationale
Stoichiometry Substrate (1.0 eq), Acetyl Chloride (1.1 eq), NaOH (2.0 eq)A slight excess of acyl chloride ensures complete conversion. Excess base neutralizes all generated HCl.
Solvent Dichloromethane (DCM) / WaterBiphasic system to separate reactants and byproducts effectively.[4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Reaction Time 1-3 hoursTypically sufficient for full conversion, monitored by TLC.

Modification of the C2-Bromo Group

The C2-bromo substituent is a prime site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern synthetic chemistry for forming C-C and C-N bonds, respectively.[3][5]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of a biaryl linkage by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[6] Its reliability and high functional group tolerance make it a go-to method in pharmaceutical synthesis.[3][7]

Mechanism & Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[8]

Detailed Step-by-Step Protocol:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours under the inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the crude product by silica gel column chromatography.[8]

ParameterConditionRationale
Catalyst System Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhosPd(PPh₃)₄ is a common, effective catalyst. Buchwald ligands like SPhos can improve yields for challenging substrates.[8]
Base K₂CO₃ or K₃PO₄ (3.0 eq)Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/Water or Toluene/WaterA protic co-solvent (water) is often necessary to facilitate the dissolution of the base and aid in the catalytic cycle.[6]
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[5] It has largely replaced harsher classical methods for synthesizing aryl amines.[9]

Mechanism & Rationale: The mechanism is analogous to the Suzuki coupling.[10] After the initial oxidative addition of the Pd(0) catalyst to the aryl bromide, the amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[11] Sterically hindered phosphine ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[10]

Reaction Scheme Diagram:

Caption: General scheme for Buchwald-Hartwig Amination. (Note: A placeholder is used for the product image as it varies with the amine used).

Detailed Step-by-Step Protocol:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 6 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[12]

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhos or other Buchwald ligandsSterically demanding, electron-rich ligands are essential for promoting the C-N reductive elimination.[9]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[12]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base.
Temperature 100-110 °CHigh temperatures are often required to drive the reaction, especially for less reactive aryl chlorides or hindered amines.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Handling Reagents: this compound may cause skin and eye irritation. Handle in a well-ventilated fume hood. Avoid inhalation of dust.[13] Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are hazardous and should be handled with care under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Advion Interchim Scientific. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • Koprivnik, J., et al. (2021). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 26(11), 3325. Retrieved from [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(7), 3073. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • van der Heijden, G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701977. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 5-bromo-2-chlorobenzoate. Retrieved from [Link]

  • Shi, Y., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Methyl 5-amino-2-bromo-4-chlorobenzoate is a halogenated aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The precise arrangement of its functional groups—an amine, a bromo group, a chloro group, and a methyl ester—makes it a versatile intermediate for creating complex molecular architectures. However, the synthetic routes to this compound can often yield a mixture of isomers, unreacted starting materials, and by-products. For researchers in drug development, the purity of this starting material is paramount, as impurities can lead to undesired side reactions, complicate reaction monitoring, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the scientific principles behind each purification technique and offer step-by-step methodologies to achieve high-purity material, ensuring the integrity of your subsequent research.

Understanding the Molecule: Physicochemical Properties

Before embarking on any purification strategy, a thorough understanding of the target molecule's physicochemical properties is essential. These properties dictate the most effective purification methods.

PropertyValueSource
Molecular Formula C₈H₇BrClNO₂[1]
Molecular Weight 264.51 g/mol
Physical Form Solid
Functional Groups Aromatic amine (basic), Methyl ester (neutral)N/A
Purity (Typical) ~98%

The presence of a basic amino group and a neutral ester group is the most critical feature for designing a purification strategy, as it allows for the use of acid-base extraction to selectively separate the target compound from non-basic impurities.

Purification Strategies: A Multi-faceted Approach

A multi-step purification approach is often necessary to achieve the high degree of purity required for pharmaceutical applications. The following sections detail three key techniques: acid-base extraction, column chromatography, and recrystallization. The choice and sequence of these techniques will depend on the nature and quantity of the impurities present in the crude material.

Acid-Base Extraction: Leveraging Basicity for Selective Separation

Principle: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their different acid-base properties. The basic amino group of this compound can be protonated by an acid (e.g., hydrochloric acid) to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase will deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine, which can then be extracted back into an organic solvent.

Workflow for Acid-Base Extraction:

crude Crude this compound (dissolved in organic solvent, e.g., DCM) add_acid Add aqueous HCl solution crude->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (contains neutral and acidic impurities) separate1->organic1 aqueous1 Aqueous Layer (contains protonated amine salt) separate1->aqueous1 add_base Add aqueous NaOH solution to pH > 10 aqueous1->add_base extract_org Extract with fresh organic solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 organic2 Organic Layer (contains purified amine) separate2->organic2 aqueous2 Aqueous Layer (discard) separate2->aqueous2 dry Dry organic layer (e.g., Na₂SO₄) organic2->dry evaporate Evaporate solvent dry->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of this compound using acid-base extraction.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (containing the protonated amine) is typically the bottom layer when using DCM. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine into the aqueous phase. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (test with pH paper). A precipitate of the neutral amine should form.

  • Back-Extraction: Add an equal volume of fresh organic solvent (e.g., DCM) to the basified aqueous solution in a separatory funnel. Shake vigorously to extract the neutral amine back into the organic phase.

  • Separation and Drying: Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column Chromatography: High-Resolution Purification

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (an organic solvent or mixture of solvents).[2] For aromatic amines, standard silica gel can sometimes cause peak tailing due to the interaction between the basic amine and acidic silanol groups on the silica surface. This can be mitigated by using an amine-modified silica gel or by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.

Workflow for Column Chromatography:

prepare Prepare Column (slurry pack with silica gel in non-polar solvent) load Load Crude Sample (dissolved in minimal solvent or adsorbed onto silica) prepare->load elute Elute with Mobile Phase (gradient of increasing polarity, e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: General workflow for purification by column chromatography.

Protocol for Column Chromatography:

  • TLC Analysis: Before running a column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a more polar solvent like DCM. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified compound.

Recommended Mobile Phase for TLC and Column Chromatography:

Solvent SystemRatio (v/v)Expected Rf of ProductNotes
Hexane:Ethyl Acetate8:2 to 7:3~0.3Good starting point for initial analysis.
Dichloromethane100%VariesCan be effective for more polar compounds.
Hexane:Ethyl Acetate with 0.5% Triethylamine8:2 to 7:3~0.3The addition of triethylamine can reduce peak tailing.
Recrystallization: The Final Polish for High Purity

Principle: Recrystallization is a technique used to purify solids. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Workflow for Recrystallization:

dissolve Dissolve Crude Solid in Minimum Amount of Hot Solvent filter_hot Hot Filtration (if insoluble impurities are present) dissolve->filter_hot cool Cool Slowly to Room Temperature, then in an Ice Bath dissolve->cool if no hot filtration needed filter_hot->cool crystallize Crystals Form cool->crystallize filter_cold Vacuum Filtration to Collect Crystals crystallize->filter_cold wash Wash Crystals with Cold Solvent filter_cold->wash dry Dry Crystals under Vacuum wash->dry pure High-Purity Crystalline Product dry->pure

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural elucidation of Methyl 5-Amino-2-bromo-4-chlorobenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and an in-depth analysis of the resulting spectra. The rationale behind experimental choices is discussed, linking theoretical principles of substituent effects and spin-spin coupling to practical spectral interpretation. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who rely on unambiguous molecular characterization.

Introduction: The Imperative for Precise Structural Verification

This compound is a polysubstituted aromatic compound, a class of molecules frequently encountered as key intermediates in the synthesis of pharmaceuticals and fine chemicals. The specific arrangement of the amino, bromo, chloro, and methyl ester substituents on the benzene ring dictates its reactivity and biological activity. Therefore, unequivocal confirmation of its structure, particularly the regiochemistry of the substituents, is a critical step in any synthetic workflow.

NMR spectroscopy stands as the preeminent technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom. However, the complex interplay of electronic effects from multiple, diverse substituents can make spectral interpretation non-trivial. This note aims to demystify this process by providing not just a protocol, but a framework for understanding the ¹H and ¹³C NMR spectra of this molecule.

Experimental Workflow Overview

The process of NMR characterization follows a logical sequence, from careful sample preparation to sophisticated data analysis. Each step is crucial for obtaining a high-quality, interpretable spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) Solv Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d₆) Prep->Solv Filt Filter into NMR Tube Solv->Filt Shim Lock & Shim Filt->Shim Acq1H Acquire ¹H Spectrum Shim->Acq1H Acq13C Acquire ¹³C Spectrum Shim->Acq13C Proc Fourier Transform Phase & Baseline Correction Acq1H->Proc Acq13C->Proc Ref Calibrate to Solvent Signal Proc->Ref Integ Integrate ¹H Signals Ref->Integ Assign Assign Peaks & Analyze (Chemical Shifts, Coupling) Integ->Assign

Figure 1: Standard workflow for NMR characterization.

Protocol: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity and signal-to-noise.[1]

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes (clean and unscratched)[2][3]

  • Pasteur pipette and glass wool or a syringe filter

Step-by-Step Protocol:

  • Weigh the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound.[2][4] For a ¹³C spectrum, a higher concentration is necessary due to the low natural abundance of the ¹³C isotope; aim for 50-100 mg.[4]

  • Choose the Solvent: The choice of deuterated solvent is critical. It must fully dissolve the analyte without reacting with it. DMSO-d₆ is often a good starting point for polar, crystalline solids like aminobenzoates. CDCl₃ is another common choice. Be aware that chemical shifts can vary significantly between solvents due to solvent-solute interactions (Aromatic Solvent Induced Shifts, or ASIS).[5][6][7]

  • Dissolution: In a small vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][8] This volume corresponds to the optimal sample height of 40-50 mm in a standard 5 mm tube.[1] Gentle vortexing or warming may be required to achieve complete dissolution.

  • Filtration: It is imperative to remove any particulate matter, as suspended solids will disrupt the magnetic field homogeneity, leading to broad spectral lines.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the clean NMR tube.[2][8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[8]

Protocol: NMR Data Acquisition

The following are recommended starting parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition

The goal is to obtain a spectrum with good resolution and signal-to-noise in a minimal amount of time.

Step-by-Step Protocol:

  • Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

  • Load a standard proton acquisition parameter set.[9]

  • Set Key Parameters:

    • Pulse Program: zg30. This uses a 30° flip angle, which allows for a shorter relaxation delay (d1) compared to a 90° pulse, enabling faster data acquisition if multiple scans are needed.[9][10] For a single-scan, high-quality spectrum, a 90° pulse (zg) can be used with a longer d1.[9]

    • Spectral Width (sw): ~16 ppm, centered around 7-8 ppm to cover the aromatic, amine, and methyl regions.

    • Acquisition Time (aq): ~3.0 seconds. This provides good resolution without acquiring excessive noise.[9][11]

    • Relaxation Delay (d1): 1.5 - 2.0 seconds. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[10]

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Acquire Data: Start the acquisition. The experiment should take only a few minutes.

  • Process Data: Perform Fourier transformation, automatic phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

¹³C NMR Acquisition

¹³C NMR experiments require significantly more time due to the nucleus's low sensitivity and natural abundance. The use of proton decoupling is standard to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).[12]

Step-by-Step Protocol:

  • Use the same locked and shimmed sample.

  • Load a standard carbon acquisition parameter set with proton decoupling (e.g., zgpg30).

  • Set Key Parameters:

    • Pulse Program: zgpg30 (or similar) which uses a 30° pulse angle and power-gated proton decoupling. The 30° pulse helps to maximize signal over many scans when the relaxation delay is shorter than ideal for full relaxation.[12][13]

    • Spectral Width (sw): ~220-240 ppm to cover both aromatic and aliphatic carbon signals.

    • Acquisition Time (aq): 1.0 - 1.5 seconds.

    • Relaxation Delay (d1): 2.0 seconds. This is a common compromise for routine spectra.[12]

    • Number of Scans (ns): 128 to 1024 scans, depending on concentration. This may require 10-60 minutes of acquisition time.[4]

  • Acquire and Process: Acquire the data. Process with Fourier transformation, phase and baseline correction, and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Spectral Analysis and Interpretation

The key to interpreting the spectra lies in understanding how each substituent electronically influences the benzene ring.

Figure 2: Structure and labeling of this compound.

Substituent Effects Summary:

  • -NH₂ (Amino): A strong electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho (C-6) and para (C-2) positions, causing upfield (shielding) shifts.[14][15]

  • -COOCH₃ (Ester): A strong electron-withdrawing group (EWG) through both resonance (-R) and induction (-I). It decreases electron density on the ring, causing downfield (deshielding) shifts.

  • -Br & -Cl (Halogens): These are deactivating groups. They are electron-withdrawing via induction (-I) but weakly electron-donating via resonance (+R). Their net effect is deshielding of the aromatic protons and carbons.[16][17]

Predicted ¹H NMR Spectrum
Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale
H-6~7.8 - 8.0Doublet (d)~2.0 - 3.0 Hz1HThis proton is ortho to the strongly withdrawing -COOCH₃ group and meta to the -NH₂ group. The deshielding effect of the ester is dominant, placing it significantly downfield.
H-3~6.8 - 7.0Doublet (d)~2.0 - 3.0 Hz1HThis proton is ortho to the strongly donating -NH₂ group and meta to the -Cl. The strong shielding from the amino group will shift it significantly upfield.
-NH₂~5.5 - 6.5Broad Singlet (br s)-2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[5]
-OCH₃~3.8 - 3.9Singlet (s)-3HMethyl ester protons typically appear in this region as a sharp singlet.

Coupling Pattern: The two aromatic protons, H-3 and H-6, are meta to each other. This results in a four-bond coupling (⁴J), which is typically small, in the range of 1-3 Hz.[18][19][20] Therefore, both signals should appear as sharp doublets with the same small coupling constant.

Predicted ¹³C NMR Spectrum
Signal AssignmentPredicted δ (ppm)Rationale
C=O (Ester)~165 - 167The carbonyl carbon of an ester is highly deshielded and appears far downfield.
C-5 (-NH₂)~145 - 150The amino group is strongly shielding, but the ipso-carbon directly attached to it is often observed downfield due to the electronegativity of nitrogen.
C-1 (-COOCH₃)~135 - 138The ipso-carbon attached to the ester group is deshielded.
C-4 (-Cl)~130 - 134The carbon attached to chlorine is deshielded.
C-6 (-H)~128 - 132This protonated carbon is ortho to the deshielding ester group.
C-2 (-Br)~115 - 120The carbon attached to bromine. The "heavy atom effect" can cause an upfield shift for this ipso-carbon compared to what electronegativity alone would predict.[17]
C-3 (-H)~112 - 116This protonated carbon is ortho to the strongly shielding amino group, shifting it significantly upfield.
-OCH₃~52 - 53The methyl carbon of the ester group.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By understanding the electronic contributions of each substituent, the chemical shifts and coupling patterns can be rationally predicted and assigned. The protocols outlined in this note provide a robust starting point for acquiring high-quality data, enabling researchers to confidently verify the structure of this and other complex substituted aromatic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

  • Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Missouri. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Retrieved from [Link]

  • Northwestern University. (n.d.). THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

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  • University of Missouri. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

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  • ResearchGate. (n.d.). Theoretical and experimental chemical shifts of aminobenzoic acids in 1 H and 13 C NMR spectra, d (ppm). Retrieved from [Link]

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  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

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Application Notes & Protocols for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Imperative for Innovation in Crop Protection

Modern agriculture faces a confluence of unprecedented challenges. A burgeoning global population demands ever-increasing food production, while the available arable land remains finite. Compounding this issue are the dual threats of evolving pest resistance to existing treatments and a heightened regulatory landscape driven by environmental and health concerns.[1][2] The development of novel agrochemicals with new modes of action (MoA), improved safety profiles, and enhanced efficacy is no longer just a commercial goal—it is a scientific necessity for ensuring global food security.[3][4]

This guide provides a comprehensive overview of the modern agrochemical development pipeline, from initial concept to field application. It is designed to equip researchers with the foundational knowledge and practical protocols required to navigate this complex, multidisciplinary process. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between laboratory discovery and real-world application.

Section 1: The Agrochemical Discovery & Design Engine

The journey to a new agrochemical is a multi-stage process that begins with identifying a molecular target and screening vast chemical libraries to find a "hit." This initial hit is then meticulously optimized to create a potent and selective "lead" candidate.

Agrochemical_Discovery_Pipeline cluster_0 Discovery & Design cluster_1 Characterization & Formulation cluster_2 Evaluation & Registration Target_ID Target Identification & Validation Virtual_Screening In Silico / Virtual Screening Target_ID->Virtual_Screening Input HTS High-Throughput Screening (HTS) Target_ID->HTS Input Hit_ID Hit Identification Virtual_Screening->Hit_ID HTS->Hit_ID Lead_Gen Hit-to-Lead (SAR Studies) Hit_ID->Lead_Gen Validate Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Optimize MoA Mode of Action Elucidation Lead_Opt->MoA Characterize Bio_Characterization Biological Characterization MoA->Bio_Characterization Formulation Formulation Development Bio_Characterization->Formulation Trials Greenhouse & Field Trials Formulation->Trials Safety Toxicology & Ecotoxicology Trials->Safety Registration Regulatory Submission Safety->Registration

Caption: The modern agrochemical discovery and development pipeline.

Lead Discovery: High-Throughput and In Silico Screening

Lead discovery has transitioned from random screening to a more targeted approach.[5] Modern strategies leverage automation, computational power, and vast chemical libraries to identify promising starting points for new active ingredients.

  • In Silico (Virtual) Screening: This computational method uses computer models to predict the binding affinity of virtual compounds to a specific biological target.[5][6] By screening massive databases of compounds virtually, researchers can prioritize a smaller, more promising set for laboratory testing, saving significant time and resources.[5][7][8] This approach is particularly powerful when the 3D structure of the target protein is known, allowing for structure-based drug design.[5]

  • High-Throughput Screening (HTS): HTS is an automated process that allows for the rapid testing of hundreds of thousands of chemical compounds against a specific biological target.[9] The goal is to identify "hits"—compounds that produce the desired effect, such as inhibiting a key enzyme in a pathogen.[9][10] HTS assays are designed for miniaturization and speed, using robotics and sensitive detection methods like fluorescence or luminescence.[9][11]

Application Protocol 1: High-Throughput Screening for Enzyme Inhibitors

This protocol outlines a generalized fluorescence-based assay to screen for inhibitors of a target enzyme.

Objective: To identify compounds that inhibit the activity of a target enzyme from a large chemical library.

Principle: The assay uses a fluorogenic substrate that, when cleaved by the active enzyme, releases a fluorescent molecule. Inhibitors will prevent or reduce this cleavage, resulting in a lower fluorescence signal.

Materials:

  • 384-well microplates (black, clear bottom)

  • Target enzyme (purified)

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for pH, ionic strength, and cofactors)

  • Compound library (dissolved in DMSO)

  • Positive control (a known inhibitor of the enzyme)

  • Negative control (assay buffer with DMSO)

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Assay Preparation:

    • Prepare a stock solution of the target enzyme in assay buffer to a concentration predetermined to yield a robust signal within the linear range of the reaction.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer. The concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plates.

    • Dispense the same volume of DMSO into the negative control wells and the positive control inhibitor into its designated wells.

  • Enzyme Addition:

    • Add a defined volume (e.g., 10 µL) of the enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plates for 15-30 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying time-dependent or irreversible inhibitors.

  • Reaction Initiation:

    • Add a defined volume (e.g., 10 µL) of the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence signal at regular intervals (e.g., every 60 seconds) for 15-30 minutes. Alternatively, for an endpoint assay, incubate the plate for a set time (e.g., 30 minutes) and then read the final fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data.

    • Normalize the data relative to the controls:

      • Set the average of the negative controls (enzyme + substrate + DMSO) as 100% activity.

      • Set the average of the positive controls (enzyme + substrate + known inhibitor) as 0% activity.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Lead Optimization: The Role of Structure-Activity Relationships (SAR)

A "hit" from HTS is rarely a perfect candidate. It may have low potency, poor selectivity, or undesirable physical properties. The goal of lead optimization is to chemically modify the hit structure to improve these characteristics. This iterative process is guided by Structure-Activity Relationship (SAR) studies.[12][13]

SAR is the principle that the biological activity of a molecule is directly related to its chemical structure.[12] By systematically synthesizing and testing analogues of a hit compound, medicinal chemists can determine which parts of the molecule (pharmacophores) are essential for activity and which can be modified to enhance properties like potency, solubility, or metabolic stability.[12][13] This process transforms a promising hit into a viable lead candidate.[14]

Section 2: Formulation Development - From Active Ingredient to Usable Product

An active ingredient (AI) alone is rarely suitable for direct application in the field.[15] It must be combined with other substances, known as inert ingredients or adjuvants, to create a formulation.[15][16][17] The formulation is critical for improving the handling, storage, application, and overall effectiveness of the agrochemical.[15]

Key Goals of Formulation:

  • Enhance Efficacy: Improve how the AI reaches and interacts with the target pest.[18]

  • Improve Safety: Reduce handling risks for applicators and minimize environmental impact.[15]

  • Ensure Stability: Guarantee a practical shelf-life under various storage conditions.

  • Facilitate Application: Ensure the product can be easily mixed and applied with standard agricultural equipment.[19]

The Critical Role of Adjuvants

Adjuvants are substances added to a pesticide formulation or tank-mix to enhance the performance of the active ingredient.[18][20][21] They do not have pesticidal activity themselves but modify the physical or chemical properties of the spray solution.[21][22]

Table 1: Common Types of Adjuvants and Their Functions

Adjuvant TypePrimary FunctionMechanism of Action
Surfactants Improve wetting and spreadingReduce the surface tension of spray droplets, allowing them to cover a larger area of the leaf surface.[20][22]
Oils (Crop or MSO) Enhance penetrationHelp dissolve the waxy cuticle on leaf surfaces, facilitating the uptake of systemic herbicides.[21]
Buffers/Acidifiers Maintain pHPrevent the degradation of pH-sensitive AIs in the spray tank, a process known as alkaline hydrolysis.[23]
Deposition Aids Reduce spray driftIncrease the size of spray droplets, making them less likely to be carried off-target by wind.[22]
Compatibility Agents Improve tank-mixingHelp to keep different pesticides or fertilizers evenly dispersed when mixed in a spray tank.[22]
Application Protocol 2: Evaluating Formulation Performance in the Lab

Objective: To compare the stability and physical properties of different agrochemical formulations.

Principle: This protocol uses standardized tests to assess key performance indicators like emulsion stability and suspensibility, which are predictive of how a formulation will behave when diluted in a spray tank.

Materials:

  • Various formulations to be tested (e.g., Emulsifiable Concentrate - EC, Suspension Concentrate - SC).

  • Standard hard water (prepared according to CIPAC Method MT 18).

  • Graduated cylinders (100 mL).

  • Stopwatch.

  • Constant temperature water bath.

  • Sieves (e.g., 75 µm).

Methodology: Emulsion Stability Test (for EC formulations)

  • Preparation: Set the water bath to 30°C ± 1°C.

  • Dilution: Add 95 mL of standard hard water to a 100 mL graduated cylinder. Add 5 mL of the EC formulation.

  • Mixing: Stopper the cylinder and invert it 30 times in one minute.

  • Observation: Place the cylinder in the water bath and let it stand undisturbed. Record the amount (in mL) of any cream or separation at the top and sediment at the bottom at 30 minutes, 1 hour, and 2 hours.

  • Re-emulsification: After 2 hours, invert the cylinder 10 times. Observe if the separated phases readily re-emulsify.

  • Acceptance Criteria: A stable formulation will show minimal to no separation after 2 hours and will re-emulsify easily.

Methodology: Suspensibility Test (for SC and WG formulations)

  • Preparation: Prepare a 1% (w/v) suspension of the formulation in a 250 mL graduated cylinder using standard hard water.

  • Mixing: Invert the cylinder 30 times to ensure uniform dispersion.

  • Settling: Place the cylinder in a 30°C water bath and leave it undisturbed for 30 minutes.

  • Sampling: Carefully siphon off the top 9/10ths of the liquid (225 mL), leaving the bottom 25 mL.

  • Analysis: Evaporate the water from the remaining 25 mL portion and weigh the solid residue. Calculate the suspensibility as a percentage of the AI that remained in the top 9/10ths.

  • Acceptance Criteria: High suspensibility (e.g., >80%) indicates that the solid particles remain well-dispersed in the spray tank and will not clog nozzles.

Section 3: Field Trials - Validating Performance in a Real-World Setting

After successful laboratory and greenhouse testing, candidate agrochemicals must be evaluated under real-world agricultural conditions.[24] Field trials are essential for determining efficacy against target pests, assessing crop safety, and generating the data required for regulatory approval.[25][26]

Principles of Robust Field Trial Design

A well-designed field trial is crucial for generating reliable and statistically significant data.[24][27] Key principles include:

  • Replication: Applying the same treatment to multiple plots to account for natural field variability.[27][28]

  • Randomization: Assigning treatments to plots randomly to avoid systematic bias.[26][27]

  • Controls: Including an untreated control plot to serve as a baseline for comparison.[24] A commercial standard or reference product is also typically included to benchmark performance.[26]

  • Plot Size and Buffers: Plots must be large enough to be representative and managed with standard farm equipment.[27][29] Buffer zones between plots are critical to prevent interference, such as spray drift from one plot to another.[26][29]

Field_Trial_Design cluster_0 Randomized Complete Block Design cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 b1_p1 Treatment A b1_p2 Control b1_p3 Treatment B b2_p1 Treatment B b2_p2 Treatment A b2_p3 Control b3_p1 Control b3_p2 Treatment B b3_p3 Treatment A

Caption: Example of a Randomized Complete Block Design.

Application Protocol 3: Conducting a Herbicide Efficacy Field Trial

Objective: To evaluate the efficacy of two new herbicide formulations (A and B) compared to an untreated control for weed management in a corn crop.

Experimental Design: Randomized Complete Block Design (RCBD) with 4 replications (blocks).

Treatments:

  • Untreated Control

  • Herbicide A at rate X

  • Herbicide B at rate Y

Methodology:

  • Site Selection: Choose a field with a known history of uniform weed pressure of the target species. The soil type and topography should be as consistent as possible across the trial area.

  • Plot Layout:

    • Establish 4 blocks. Within each block, create 3 plots, one for each treatment.

    • Plot dimensions should be suitable for the application equipment (e.g., 3 meters wide by 10 meters long).

    • Ensure a buffer zone of at least 2 meters between plots to prevent spray drift.

    • Randomly assign the three treatments to the plots within each block. Mark each plot clearly with durable stakes.

  • Application:

    • Apply the herbicides at the appropriate crop and weed growth stage as specified by the research objective (e.g., post-emergence when weeds are 5-10 cm tall).

    • Use a calibrated research sprayer (e.g., CO2-pressurized backpack sprayer) to ensure accurate and uniform application. Record all application parameters: date, time, weather conditions (temperature, humidity, wind speed), spray volume, and nozzle type.

  • Data Collection:

    • Weed Control Assessment: At 7, 14, and 28 days after application (DAA), visually assess the percent weed control for each target species in each plot. This is typically done on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control plots.

    • Crop Phytotoxicity: At the same intervals, assess any crop injury (phytotoxicity) on a scale of 0% (no injury) to 100% (crop death). Note symptoms like stunting, chlorosis, or necrosis.

    • Weed Biomass (Optional): At 28 DAA, collect all weed biomass from a defined area (e.g., 1 m²) within each plot. Dry the samples in an oven and record the dry weight.

    • Crop Yield: At the end of the season, harvest the corn from a central area of each plot and measure the yield, adjusting for moisture content.

  • Statistical Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • If the ANOVA shows significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to determine which treatment means are statistically different from each other.

Table 2: Hypothetical Herbicide Efficacy Data (28 DAA)

TreatmentApplication RateAvg. Weed Control (%)Avg. Crop Injury (%)Avg. Yield (bu/acre)
Untreated ControlN/A0 c0 b125 c
Herbicide A1.0 L/ha92 a2 b185 a
Herbicide B1.2 L/ha85 b8 a170 b
Means in a column followed by the same letter are not significantly different (P < 0.05).

This hypothetical data shows that Herbicide A provided superior weed control and crop safety, leading to the highest yield.

Section 4: The Regulatory Pathway

Bringing a new agrochemical to market is contingent upon navigating a complex and stringent regulatory process.[2] Regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), require a comprehensive dossier of data to evaluate the potential risks to human health and the environment.[25][30] This evaluation is mandated by laws like the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[30]

The required data package is extensive and covers multiple disciplines:

  • Product Chemistry: Details the identity, composition, and physical/chemical properties of the active ingredient and formulated product.[25][30]

  • Human Health Toxicology: A battery of tests to assess potential hazards from various exposure routes (oral, dermal, inhalation) over short and long terms.[25]

  • Ecotoxicology: Studies to determine the potential risk to non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects like pollinators.[25][30]

  • Environmental Fate: Data on how the chemical moves and persists in soil, water, and air to evaluate potential exposure to non-target organisms and the environment.[30]

  • Residue Chemistry: Determines the level of pesticide residues that may remain in or on treated crops.[30]

  • Product Performance: Data demonstrating the product is effective against the pests listed on the proposed label.[25]

Successfully compiling and submitting this data is a critical final step in the long and scientifically rigorous journey of novel agrochemical development.[30][31][32][33]

References

  • Data Requirements for Pesticide Registration. (2025, March 24). U.S. Environmental Protection Agency.
  • Understanding adjuvants used with agriculture chemicals. Crops and Soils Magazine.
  • Data Requirements for Pesticide Registration. (2024, November 18).
  • Why are adjuvants important? (2024, August 7).
  • Increasing pesticide effectiveness with adjuvants. University of Florida, IFAS Extension.
  • Understanding the Use of Adjuvants in Agriculture. (2025, August 7). Agrispray Drones.
  • Adjuvants in agriculture: roles, mechanisms, and market trends. (2024, September 14).
  • 40 CFR Part 158 -- D
  • Current challenges and trends in the discovery of agrochemicals. (2013, August 16). Science.
  • Pesticides; Data Requirements for Conventional Chemicals. (2007, October 26). Federal Register.
  • Cheminformatics and artificial intelligence for accelerating agrochemical discovery. (2022).
  • Top Challenges in Agrochemical Industry. Infiniti Research.
  • Structure-activity relationships on pesticides: A development in methodology and its software system. (1992). ACS Symposium Series.
  • Virtual screening of natural products against 5-enolpyruvylshikimate-3-phosphate synthase using the Anagreen herbicide-like natural compound library. (2020). Journal of Biomolecular Structure and Dynamics.
  • Registration Requirements and Guidance. (2025, February 13). U.S. Environmental Protection Agency.
  • 5 Tips for Designing a Successful On-Farm Field Trial.
  • 6 Steps for Successful On-Farm Trials. AgriGold.
  • In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery. (2024, August 31). Agriculture Journal IJOEAR.
  • How to conduct your own field trials. NSW Department of Primary Industries.
  • What you need to know about product formulations for crop protection, phytosanitary products, or pesticides.
  • In Silico Evaluation and Simulation-Based Prioritization of Herbicide-like Compounds Targeting Phalaris minor Acetyl-CoA Carboxylase. (2025, January 17). ACS Agricultural Science & Technology.
  • Agrochemical Formul
  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022, November 9). Molecules.
  • A beginner's guide to Agrochemical Formulation Str
  • Moa Reveals Data on Next-Generation Herbicides with New Modes of Action and Progress Towards Field Trials. (2024, January 25). AgriBusiness Global.
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  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-Amino-2-bromo-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Synthesis Overview & Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and efficient synthetic pathway is crucial. Below is a recommended synthetic route, followed by detailed troubleshooting for each critical step.

The proposed synthetic pathway begins with 2-chloro-5-nitrobenzoic acid, proceeding through esterification, bromination, and finally, reduction of the nitro group. This sequence is designed to manage the directing effects of the substituents to achieve the desired regiochemistry.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A 2-Chloro-5-nitrobenzoic acid B Methyl 2-chloro-5-nitrobenzoate A->B  CH3OH, H2SO4 (cat.)   C Methyl 2-chloro-5-nitrobenzoate D Methyl 2-bromo-4-chloro-5-nitrobenzoate C->D  Br2, FeBr3   E Methyl 2-bromo-4-chloro-5-nitrobenzoate F This compound E->F  Fe, NH4Cl or SnCl2, HCl  

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the synthesis.

Part 1: Esterification of 2-Chloro-5-nitrobenzoic Acid

Question 1: My esterification reaction is showing low conversion to the methyl ester. What are the likely causes and how can I improve the yield?

Answer: Low conversion in Fischer esterification is a common issue, often related to equilibrium limitations or insufficient catalysis.

  • Causality: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, the removal of water or the use of a large excess of the alcohol is necessary. The reaction is also acid-catalyzed, and an inadequate amount of catalyst will result in slow reaction rates.

  • Troubleshooting Steps:

    • Increase Methanol Excess: Instead of using a few equivalents, consider using methanol as the solvent to significantly push the equilibrium towards the product.

    • Ensure Adequate Catalyst: A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is crucial. Ensure the catalyst is not degraded.

    • Water Removal: While difficult with methanol due to its boiling point, ensuring all reagents and glassware are dry can help. For higher boiling alcohols, a Dean-Stark apparatus would be employed.

    • Alternative Reagents: If equilibrium remains an issue, consider using a more reactive methylating agent such as methyl iodide with a base like potassium carbonate, or thionyl chloride to form the acid chloride followed by the addition of methanol.[1]

ParameterStandard ConditionOptimized Condition
Solvent DichloromethaneMethanol (as solvent)
Catalyst 0.05 eq. H₂SO₄0.1-0.2 eq. H₂SO₄
Temperature Reflux (DCM)Reflux (Methanol)
Reaction Time 4-6 hours12-24 hours (monitor by TLC)
Part 2: Bromination of Methyl 2-chloro-5-nitrobenzoate

Question 2: The bromination step is producing multiple isomers, not just the desired Methyl 2-bromo-4-chloro-5-nitrobenzoate. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a result of the competing directing effects of the substituents on the aromatic ring.

  • Causality: In Methyl 2-chloro-5-nitrobenzoate, the ester and nitro groups are meta-directing and deactivating, while the chloro group is ortho-, para-directing and deactivating. The desired product results from bromination ortho to the chlorine and meta to the nitro and ester groups. However, other positions can also be brominated.

  • Troubleshooting Steps:

    • Control Temperature: Electrophilic aromatic substitutions are often temperature-sensitive. Running the reaction at a lower temperature can increase selectivity for the thermodynamically favored product.

    • Choice of Brominating Agent and Catalyst: Using a milder brominating agent than Br₂/FeBr₃, such as N-Bromosuccinimide (NBS) with a catalytic amount of acid, can sometimes improve selectivity.[2] The choice of Lewis acid catalyst is also critical; a weaker Lewis acid may lead to better control.[3]

    • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experiment with different solvents, such as dichloromethane, carbon tetrachloride, or acetic acid.

ParameterPotential IssueRecommended Action
Temperature Too high, leading to side productsMaintain at 0-5 °C during bromine addition
Catalyst Too strong, reducing selectivityUse a milder Lewis acid or a stoichiometric amount
Brominating Agent Excess Br₂ leading to over-brominationUse 1.0-1.1 equivalents of Br₂ added dropwise

Question 3: My bromination reaction is very slow or not proceeding to completion. What should I do?

Answer: A slow or incomplete reaction is often due to insufficient activation of the brominating agent or strong deactivation of the aromatic ring.

  • Causality: The presence of two electron-withdrawing groups (nitro and ester) strongly deactivates the ring, making it less susceptible to electrophilic attack.[3] The catalyst may also be inactive.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your Lewis acid catalyst (e.g., FeBr₃) is anhydrous and active. It can be generated in situ by adding iron filings to bromine.

    • Increase Temperature: If low temperature was used to enhance selectivity, a gradual increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction closely by TLC to avoid the formation of byproducts.

    • Alternative Starting Material: If bromination of the nitro-substituted ring is consistently low-yielding, consider altering the synthetic route. For example, brominating a more activated precursor before nitration, though this would likely lead to a different isomer.

Part 3: Reduction of the Nitro Group

Question 4: The reduction of the nitro group is incomplete, or I am observing side reactions. How can I optimize this step?

Answer: Incomplete reduction or the formation of side products can be due to the choice of reducing agent, reaction conditions, or the presence of other reducible functional groups.

  • Causality: While the reduction of a nitro group to an amine is generally efficient, other functional groups like the ester or halogens can sometimes be affected, especially with more powerful reducing agents or harsh conditions. The choice of metal and proton source is critical.

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • Tin(II) Chloride (SnCl₂): This is a classic and often reliable method for nitro group reduction in the presence of esters.[4]

      • Iron (Fe) in Acetic Acid or with Ammonium Chloride: This is a milder and more environmentally friendly option. The reaction is heterogeneous, so vigorous stirring is essential.[5]

      • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method, but there is a risk of dehalogenation (removal of bromine or chlorine). Careful screening of catalysts and conditions is necessary.[5]

    • Ensure Sufficient Reagent: Use a sufficient excess of the metal reductant (e.g., 3-5 equivalents of SnCl₂ or Fe).

    • pH Control: The pH of the reaction mixture can be crucial. For reductions with metals, an acidic medium is typically required.

    • Work-up Procedure: After the reaction, the product amine is often complexed with the metal. A basic work-up (e.g., with sodium bicarbonate or sodium hydroxide) is necessary to liberate the free amine before extraction.

Reducing SystemAdvantagesPotential Issues & Solutions
SnCl₂ / HCl High yield, good for estersToxic tin waste. Ensure complete basification during work-up to break up tin-amine complexes.
Fe / NH₄Cl or Acetic Acid Cheaper, less toxicHeterogeneous, requires vigorous stirring and longer reaction times. Ensure iron powder is activated (e.g., with dilute HCl).
H₂ / Pd-C Clean, easy work-upPotential for dehalogenation. Use a poisoned catalyst or carefully control hydrogen pressure and temperature.
General FAQs

Question 5: My final product is a dark oil or discolored solid. How can I purify it?

Answer: Discoloration is often due to trace impurities, such as oxidized aniline species or residual metal catalysts.[6]

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid products. Experiment with a range of solvents (e.g., ethanol/water, hexane/ethyl acetate) to find a system that provides good crystal formation.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[6] Be cautious, as it can also adsorb some of your product.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable method for purification. A gradient of hexane and ethyl acetate is a good starting point for elution.

Question 6: Can I protect the amino group to prevent side reactions during bromination?

Answer: Yes, protecting the amino group as an acetamide is a common strategy in aniline chemistry to control reactivity and regioselectivity.[7][8] However, in the proposed synthesis, the amino group is introduced in the final step. If you were to start with an aminobenzoate, protection would be highly recommended before bromination to prevent over-bromination and oxidation.[8] The acetyl group moderates the activating effect of the amine and can be removed by acid or base hydrolysis.[6]

Experimental Protocols

Protocol 1: Acetylation of an Aniline (for reference)
  • Dissolve the aniline in glacial acetic acid.

  • Slowly add acetic anhydride with stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture for 10-15 minutes.

  • Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.

  • Collect the solid by vacuum filtration and wash with cold water.[9]

Protocol 2: General Procedure for Nitro Group Reduction with SnCl₂
  • Dissolve the nitro compound in ethanol or ethyl acetate.

  • Prepare a solution of SnCl₂·2H₂O in concentrated HCl.

  • Add the SnCl₂ solution to the nitro compound solution and heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step Identify Problematic Step cluster_solutions Implement Solutions start Low Yield or Impure Product check_tlc Analyze each step by TLC/LC-MS start->check_tlc esterification Esterification Issue check_tlc->esterification  Step 1   bromination Bromination Issue check_tlc->bromination  Step 2   reduction Reduction Issue check_tlc->reduction  Step 3   purification Purification Issue check_tlc->purification  Final Product   sol_ester Increase MeOH excess Check catalyst activity Consider alternative reagents esterification->sol_ester sol_bromo Control temperature (0-5 °C) Use stoichiometric Br2 Screen solvents and catalysts bromination->sol_bromo sol_reduc Select appropriate reducing agent Ensure sufficient excess Optimize work-up reduction->sol_reduc sol_purify Recrystallize with solvent screen Use activated carbon Perform column chromatography purification->sol_purify

Caption: A logical workflow for troubleshooting the synthesis.

References

  • BenchChem Technical Support Team. (2025).
  • Zahoor, A. F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • askIITians. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Halogenation of Substituted Anilines. Benchchem.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciSpace. [Link]

  • Groenewegen, J., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. [Link]

  • ScienceMadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Banik, B. K., et al. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • Keglevich, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. [Link]

  • Groenewegen, J., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. Oxford Academic. [Link]

  • Madden, J. C., et al. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. PubMed. [Link]

  • ScienceMadness.org. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Powers, T. S., & Lectka, T. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH. [Link]

  • Google Patents. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. Googleapis.com. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Powers, T. S., & Lectka, T. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed. [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Quora. [Link]

  • ResearchGate. (n.d.). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]

  • Pearson. (2024). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Pearson. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

Sources

Common side products in Methyl 5-Amino-2-bromo-4-chlorobenzoate synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-Amino-2-bromo-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis and purification of this key pharmaceutical intermediate. Our focus is to provide practical, experience-driven advice to help you identify and eliminate common side products, ensuring the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound and what are the expected side products?

A common and efficient synthetic pathway to this compound starts from 4-chloro-3-nitrobenzoic acid. This multi-step synthesis involves esterification, reduction of the nitro group, and subsequent bromination. Each of these steps can introduce specific impurities.

A plausible synthetic route is as follows:

  • Esterification: 4-chloro-3-nitrobenzoic acid is converted to its methyl ester, Methyl 4-chloro-3-nitrobenzoate, typically using methanol in the presence of an acid catalyst like sulfuric acid.

  • Reduction: The nitro group of Methyl 4-chloro-3-nitrobenzoate is reduced to an amino group to yield Methyl 3-amino-4-chlorobenzoate. Common reducing agents include tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd/C).

  • Bromination: The final step is the regioselective bromination of Methyl 3-amino-4-chlorobenzoate to introduce a bromine atom at the 2-position, yielding the desired product. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

Common Side Products:

  • From Esterification: Incomplete reaction can leave unreacted 4-chloro-3-nitrobenzoic acid .

  • From Reduction: Incomplete reduction may result in the presence of the starting material, Methyl 4-chloro-3-nitrobenzoate .

  • From Bromination: This step is often the most critical for impurity formation.

    • Regioisomers: Bromination can occur at other positions on the aromatic ring, leading to the formation of isomeric impurities such as Methyl 3-amino-6-bromo-4-chlorobenzoate or Methyl 5-amino-2,6-dibromo-4-chlorobenzoate . The amino group is a strong activating group and directs ortho and para, while the chloro and ester groups are deactivating and meta-directing, leading to a complex regioselectivity profile.

    • Polybromination: The highly activated ring can undergo further bromination to yield dibrominated byproducts .

    • Unreacted Starting Material: Methyl 3-amino-4-chlorobenzoate may remain if the reaction does not go to completion.

Q2: I am observing multiple spots on my TLC after the bromination step. How can I identify the major side products?

Multiple spots on a TLC plate are a strong indication of a mixture of products, likely including the desired product and one or more of the side products mentioned above. To identify these, a combination of analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of the mixture and obtaining their mass-to-charge ratios. This will help in confirming the molecular weight of the main product and identifying the masses of the impurities, which can often be correlated to expected side products (e.g., addition of one or two bromine atoms).

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the different isomers.[1] By comparing the retention times with commercially available standards (if possible) or by isolating the impurities, you can quantify the purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation. The substitution pattern on the aromatic ring will give a unique splitting pattern and chemical shifts for the aromatic protons and carbons. Comparing the NMR spectrum of your crude product with the expected spectrum of the desired product can help identify the structures of the major impurities.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield and/or Incomplete Bromination
  • Possible Cause: Insufficient reactivity of the brominating agent, suboptimal reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine and can help minimize over-bromination.

    • Reaction Conditions: The reaction temperature and time should be carefully optimized. Monitor the reaction progress by TLC or LC-MS to determine the optimal point for quenching the reaction. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.

    • Activation: Ensure the reaction is performed under appropriate conditions to generate the active brominating species. For NBS, a radical initiator like AIBN or light can be used, while for Br₂, a Lewis acid catalyst may be necessary, although the amino group itself is strongly activating.

Problem 2: Formation of Multiple Regioisomers
  • Possible Cause: The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers. The strong ortho-, para-directing amino group can lead to bromination at positions other than the desired C-2.

  • Troubleshooting Steps:

    • Protecting Group Strategy: To enhance regioselectivity, the highly activating amino group can be temporarily protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the free amino group, which can lead to more controlled bromination. The protecting group can be removed by hydrolysis after the bromination step.

    • Solvent Effects: The choice of solvent can influence the regioselectivity of the bromination. Less polar solvents may favor the desired isomer in some cases. Experiment with solvents like dichloromethane, chloroform, or carbon tetrachloride.

    • Purification: If isomeric impurities are unavoidable, they must be removed through purification.

Purification Protocols

Effective purification is critical to obtaining high-purity this compound.

Protocol 1: Column Chromatography

Column chromatography is a standard method for separating the desired product from its isomers and other impurities.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The different isomers will have slightly different polarities, allowing for their separation.

  • Monitoring: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

Compound Typical Elution Order (Increasing Polarity)
Dibrominated byproductsEarly fractions
This compound (Product) Middle fractions
Isomeric monobrominated byproductsMiddle fractions (close to the product)
Methyl 3-amino-4-chlorobenzoate (Starting Material)Later fractions
Protocol 2: Recrystallization

Recrystallization can be an effective method for removing smaller amounts of impurities, especially if the desired product is a solid and the impurities have different solubilities.

  • Solvent Selection: A suitable solvent system is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes).

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then filtered hot through a pad of celite.[2]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizing the Synthetic Pathway and Potential Issues

Synthesis_Troubleshooting cluster_synthesis Synthetic Pathway cluster_impurities Potential Side Products & Issues cluster_solutions Troubleshooting & Purification A 4-Chloro-3-nitrobenzoic Acid B Methyl 4-chloro-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) I1 Unreacted Starting Material (4-Chloro-3-nitrobenzoic Acid) A->I1 C Methyl 3-amino-4-chlorobenzoate B->C Reduction (e.g., SnCl₂, HCl) I2 Incomplete Reduction Product (Methyl 4-chloro-3-nitrobenzoate) B->I2 D This compound (Target Product) C->D Bromination (e.g., NBS) I3 Regioisomeric Impurities C->I3 I4 Polybrominated Byproducts C->I4 I5 Unreacted Bromination Substrate (Methyl 3-amino-4-chlorobenzoate) C->I5 S4 Recrystallization D->S4 S1 Optimize Reaction Conditions I1->S1 I2->S1 S2 Protecting Group Strategy I3->S2 S3 Column Chromatography I3->S3 I4->S1 I4->S3 I5->S1 I5->S3

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 5-Amino-2-bromo-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. The precise arrangement of its functional groups—an amine, a bromine atom, a chlorine atom, and a methyl ester on the benzene ring—makes it a versatile precursor for creating complex molecular architectures. However, the synthesis of this molecule can present challenges, particularly in controlling the regioselectivity of the bromination step and minimizing the formation of impurities. This guide will provide a detailed protocol for its synthesis, followed by a comprehensive troubleshooting section to address potential issues that may arise during your experiments.

Synthetic Pathway Overview

The most common and logical synthetic route to this compound involves the direct bromination of Methyl 5-amino-4-chlorobenzoate. This electrophilic aromatic substitution reaction is directed by the activating amino group.

Synthetic_Pathway Methyl 5-amino-4-chlorobenzoate Methyl 5-amino-4-chlorobenzoate This compound This compound Methyl 5-amino-4-chlorobenzoate->this compound Brominating Agent (e.g., NBS or Br2) Solvent (e.g., Acetonitrile or Acetic Acid)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.

Materials:

  • Methyl 5-amino-4-chlorobenzoate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetonitrile (CH₃CN) or Glacial Acetic Acid (CH₃COOH)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-amino-4-chlorobenzoate (1.0 eq.) in the chosen solvent (Acetonitrile or Acetic Acid). Cool the solution to 0-5 °C in an ice bath.

  • Brominating Agent Addition: Dissolve N-Bromosuccinimide (1.05 eq.) in the same solvent and add it dropwise to the cooled solution of the starting material over a period of 30-60 minutes. If using liquid bromine (1.05 eq.), dissolve it in a small amount of the reaction solvent before dropwise addition. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: The reaction is not proceeding to completion, and I still have a significant amount of starting material.

Possible Causes and Solutions:

  • Insufficient Brominating Agent: The brominating agent may have degraded over time. Use a fresh bottle of NBS or ensure the bromine is of high purity. It may be necessary to increase the equivalents of the brominating agent slightly (e.g., to 1.1 - 1.2 eq.), but be cautious as this can lead to over-bromination.

  • Low Reaction Temperature: While the initial addition should be done at a low temperature to control the reaction, allowing the mixture to warm to room temperature is often necessary for the reaction to go to completion. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but this should be done with careful monitoring to avoid side reactions.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Acetonitrile is a good starting point. If the reaction is slow, switching to a more polar solvent like glacial acetic acid might increase the rate of this electrophilic aromatic substitution.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of impurities.

Possible Causes and Solutions:

  • Over-bromination (Di-bromination): The amino group is a strong activating group, which can lead to the addition of a second bromine atom to the aromatic ring.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents. Ensure slow, dropwise addition of the brominating agent at a low temperature to minimize localized high concentrations.

  • Formation of Isomers: While the amino group strongly directs the incoming electrophile (bromine) to the ortho and para positions, the presence of the chloro and ester groups can influence regioselectivity. The desired product is the result of bromination ortho to the amino group. Formation of other isomers is a possibility.

    • Solution: The choice of brominating agent and solvent can influence regioselectivity. NBS is often more selective than liquid bromine. Running the reaction at a lower temperature can also improve selectivity.

  • Degradation of Starting Material or Product: Substituted anilines can be sensitive to oxidation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting_Impurities cluster_0 Problem: Multiple Spots on TLC cluster_1 Potential Causes cluster_2 Solutions Multiple_Spots Multiple Spots on TLC Over_bromination Over-bromination (Di-brominated product) Multiple_Spots->Over_bromination Isomer_Formation Isomer Formation Multiple_Spots->Isomer_Formation Degradation Degradation Multiple_Spots->Degradation Control_Stoichiometry Control Stoichiometry of Brominating Agent Over_bromination->Control_Stoichiometry Slow_Addition Slow, Dropwise Addition at Low Temperature Over_bromination->Slow_Addition Isomer_Formation->Slow_Addition Optimize_Solvent Optimize Solvent and Brominating Agent (NBS) Isomer_Formation->Optimize_Solvent Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere

Caption: Troubleshooting flowchart for impurity formation.

Q3: I am having difficulty purifying the product by column chromatography.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: If di-brominated byproducts or isomers are formed, they may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution: A careful selection of the eluent system is crucial. A shallow gradient of ethyl acetate in hexanes is recommended. If co-elution is still an issue, consider alternative purification techniques such as preparative HPLC or recrystallization.

  • Product Streaking on the Column: Anilines can sometimes streak on silica gel due to their basicity.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape and separation.

Frequently Asked Questions (FAQs)

Q: Why is the amino group a directing group in this reaction?

A: The amino group (-NH₂) is an activating group that donates electron density to the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles like the bromonium ion (Br⁺)[1].

Q: Can I use other brominating agents besides NBS and Br₂?

A: While NBS and Br₂ are the most common brominating agents for this type of transformation, other reagents like dibromoisocyanuric acid (DBI) could potentially be used. However, this would require significant optimization of the reaction conditions. For initial attempts, sticking with well-established reagents is recommended.

Q: What are the expected ¹H NMR chemical shifts for the final product?

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (ortho to ester)~7.8s-
Aromatic-H (ortho to amino)~6.7s-
-NH₂~4.5-5.5br s-
-OCH₃~3.8s-

Note: These are estimated values and may vary depending on the solvent and instrument used.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

  • LC-MS: To determine the molecular weight and assess the purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Melting Point: To compare with literature values if available.

Data Summary Table

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₈H₇BrClNO₂264.50929524-50-5[1]
Methyl 5-amino-4-chlorobenzoateC₈H₈ClNO₂185.6134958-16-6

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Stability issues and degradation pathways of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-Amino-2-bromo-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the two functional groups most susceptible to degradation: the methyl ester and the aromatic amine. The main degradation pathways are hydrolysis of the ester and oxidation of the amino group.[1] The presence of halogen substituents (bromine and chlorine) can also influence the molecule's reactivity and degradation profile.

Q2: What are the ideal storage conditions for solid this compound?

A2: For solid this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Some suppliers recommend storage at room temperature, sealed in a dry environment. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is a prudent measure to minimize the risk of thermal degradation.

Q3: How should I prepare and store solutions of this compound?

A3: To minimize degradation in solution, it is crucial to use high-purity, anhydrous solvents.[1] For long-term storage, preparing stock solutions in anhydrous aprotic solvents like acetonitrile or dioxane is recommended. These solutions should be stored in tightly sealed amber glass vials with PTFE-lined caps at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[1]

Q4: Is this compound sensitive to light?

A4: Aromatic amines and halogenated aromatic compounds can be susceptible to photodegradation.[2] Therefore, it is best practice to handle the solid compound and its solutions in a laboratory with minimized exposure to direct sunlight and strong artificial light. The use of amber vials for storing solutions is highly recommended to protect the compound from photolytic degradation.[1]

Q5: What are the likely degradation products I might observe?

A5: Based on the structure of this compound, the following are the most probable degradation products:

  • Hydrolysis Product: 5-Amino-2-bromo-4-chlorobenzoic acid, formed by the cleavage of the methyl ester group.

  • Oxidation Products: The amino group can be oxidized to form various products, including nitroso, nitro, and colored polymeric impurities.[3]

  • Photodegradation Products: Exposure to light can lead to complex degradation pathways, potentially involving dehalogenation or reactions of the amino group.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of this compound.

Issue 1: Discoloration of the Solid Compound (e.g., turning yellow or brown)
Possible Cause Explanation Recommended Action
Oxidation The amino group is susceptible to air oxidation, which can lead to the formation of colored impurities. This is a common issue with aromatic amines.[3]Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. For long-term storage, consider refrigeration to slow down the oxidation rate.
Photodegradation Exposure to light can induce degradation, leading to discoloration.Store the compound in an amber or opaque container in a dark place, such as a cabinet.
Contamination Impurities from synthesis or cross-contamination can lead to discoloration over time.If possible, repurify a small sample (e.g., by recrystallization) and observe if the discoloration issue persists under proper storage conditions.
Issue 2: Appearance of New Peaks in HPLC Analysis of a Freshly Prepared Solution
Possible Cause Explanation Recommended Action
Degradation during sample preparation The compound may be degrading in the chosen solvent or due to exposure to light or heat during sonication.Prepare samples in a high-purity, anhydrous aprotic solvent. Avoid prolonged sonication and protect the sample from light during preparation and while in the autosampler.
Interaction with acidic or basic mobile phases The compound can hydrolyze in strongly acidic or basic mobile phases.If using aqueous mobile phases, maintain a neutral pH where possible. If acidic or basic conditions are necessary for chromatography, analyze the samples promptly after preparation.[1]
Synthetic Impurities The new peaks may be impurities from the synthesis of the compound rather than degradation products.Review the certificate of analysis for known impurities. If not available, consider techniques like LC-MS to identify the unknown peaks.
Issue 3: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Possible Cause Explanation Recommended Action
Secondary interactions with column silanols The basic amino group can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[4]* Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the amine, reducing its interaction with silanols.[4] * Use a Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) to block the active silanol sites.[4] * Use a Modern Column: Employ a column with end-capping or a hybrid stationary phase designed to minimize silanol interactions.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing.Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[4]

III. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and developing stability-indicating analytical methods. The primary pathways are hydrolysis, oxidation, and photolysis.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis MABC This compound ABC 5-Amino-2-bromo-4-chlorobenzoic Acid MABC->ABC + H2O (acid/base catalyzed) Nitroso Nitroso Derivative MABC->Nitroso + [O] Polymeric Colored Polymeric Impurities MABC->Polymeric Oxidative Coupling Dehalogenated Dehalogenated Products MABC->Dehalogenated Other Other Photoproducts MABC->Other Methanol Methanol Nitro Nitro Derivative Nitroso->Nitro + [O]

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and a starting point for a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat at 60°C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile:water) at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the stressed samples, along with a control sample (unstressed), using a suitable analytical method (e.g., HPLC-UV/DAD).

G start Start: Prepare Stock Solution (1 mg/mL in ACN) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, RT/60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C, Solid & Solution) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-UV/DAD dilute->analyze end End: Identify Degradation Products analyze->end

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.

Objective: To separate the parent compound from its potential degradation products and impurities.

Parameter Recommended Condition
Column C18, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 310 nm (or DAD for peak purity analysis)

Method Development Notes:

  • The gradient should be optimized to ensure adequate separation of all peaks.

  • Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the main peak is free from co-eluting impurities.

  • This method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: Methyl 2-amino-5-bromo-3-fluorobenzoate.

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.

  • BenchChem. (2025). Technical Support Center: Stability of Methyl 3-aminobenzoate-d4 in Solution.

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.

  • Dutka, M., & Kumar, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(5), 224-231.

  • Pharma Dekho. (2023). SOP for force degradation study.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.

  • Canonica, S., & Laubscher, H. U. (2008). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. Environmental Science & Technology, 42(2), 507-513.

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.

  • Apollo Scientific. (2022). Safety Data Sheet: Methyl 2-amino-5-chlorobenzoate.

  • da Silva, A. C. G., et al. (2025). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method for Oclacitinib Maleate in Bulk and Pharmaceutical Formulations. Brazilian Journal of Analytical Chemistry.

  • Achmem. (n.d.). Methyl 5-amino-4-bromo-2-chlorobenzoate.

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate 96%.

  • ResearchGate. (n.d.). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T.

  • ResearchGate. (n.d.). Thermal decomposition of polymer mixtures of PVC, PET and ABS containing brominated flame retardant: Formation of chlorinated and brominated organic compounds.

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality by design approach for the simultaneous estimation of doripenem and its related impurities in bulk and pharmaceutical dosage form.

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220.

  • ResearchGate. (n.d.). The Degradation Products of Aniline in the Solutions with Ozone and Kinetic Investigations.

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • Ghosh, I., et al. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 85(15), 9639–9648.

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

  • Turhan, K., & Turgut, C. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138.

  • ResearchGate. (n.d.). Chlorinated Ester Plasticizers.

  • SunSirs. (n.d.). The principle and method of improving the thermal stability of chlorinated paraffin.

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.

  • ACS Publications. (n.d.). Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography.

  • PubChem. (n.d.). This compound.

  • MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds.

  • Sigma-Aldrich. (n.d.). This compound.

  • PubMed. (2024). Formation of volatile chlorinated and brominated products during low temperature thermal decomposition of the representative PFAS perfluorohexane sulfonate (PFHxS) in the presence of NaCl and NaBr.

  • PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate.

  • CymitQuimica. (n.d.). Methyl 2-amino-5-bromo-4-chlorobenzoate.

  • ResearchGate. (n.d.). The Determination of Anaerobic Biodegradation Products of Aromatic Hydrocarbons in Groundwater Using LC/MS/MS.

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

  • Sigma-Aldrich. (n.d.). Methyl 4-aminobenzoate 98%.

  • PubChem. (n.d.). Methyl 4-aminobenzoate.

Sources

Troubleshooting guide for reactions involving Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 5-Amino-2-bromo-4-chlorobenzoate (MABC). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but challenging building block in organic synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you troubleshoot common issues and optimize your reaction outcomes.

Understanding the Molecule: A Multi-Functional Substrate

This compound is a trifunctional aromatic compound. Its reactivity is governed by the interplay of an electron-donating amino group (-NH₂) and electron-withdrawing methyl ester (-CO₂Me) and halogen (-Br, -Cl) substituents. This unique electronic and steric environment presents both opportunities for selective functionalization and challenges in controlling reactivity.

Key Structural Features:

  • Amino Group (-NH₂): A strong electron-donating group and a nucleophilic site. It can act as a directing group in electrophilic aromatic substitution and as a ligand for metal catalysts, often complicating catalytic cycles.

  • Bromo Group (-Br): A versatile handle for cross-coupling reactions. It is significantly more reactive than the chloro group in typical palladium-catalyzed processes.[1]

  • Chloro Group (-Cl): Less reactive than the bromo group, allowing for sequential or selective cross-coupling reactions under carefully controlled conditions.[1][2]

  • Methyl Ester (-CO₂Me): An electron-withdrawing group that can be susceptible to hydrolysis under basic conditions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during reactions with MABC in a practical question-and-answer format.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura coupling reaction at the bromine position is giving low yields, and I'm recovering a lot of my starting material. What's going wrong?

A1: This is a common issue often linked to catalyst inhibition or suboptimal reaction conditions. The free amino group in MABC is a primary suspect.

  • Causality - Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate strongly to the palladium center, effectively acting as a catalyst poison and hindering the oxidative addition step of the catalytic cycle.[3]

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to stabilize the palladium catalyst and promote the desired reductive elimination over side reactions. For aryl chlorides and challenging substrates, ligands like XPhos , SPhos , or BrettPhos are excellent starting points.[4][5]

    • Catalyst System: Ensure you are using an appropriate palladium source. Pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G4 are often more efficient than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.

    • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider using a milder base such as K₃PO₄ or K₂CO₃, especially if ester hydrolysis is also a concern.[4][6] For Suzuki couplings, a small amount of water is often necessary when using phosphate or carbonate bases.[6]

    • Temperature Optimization: Aryl bromides are generally reactive, but the overall electron-deficient nature of the ring may require elevated temperatures (80-110 °C) to drive the reaction to completion.[4]

Q2: I'm observing a significant amount of a debrominated byproduct (Methyl 5-amino-4-chlorobenzoate). How can I prevent this?

A2: Reductive dehalogenation (specifically debromination) is a well-known side reaction in palladium-catalyzed couplings of aryl halides.

  • Causality - Dehalogenation Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species. These species can arise from reactions with trace water, solvents (like THF or alcohols), or even the amine substrate itself. The Pd-H species can then insert into the aryl-halide bond, leading to the loss of the halogen.[4]

  • Preventative Measures:

    • Protect the Amino Group: The most effective strategy is often to temporarily protect the amino group. A Boc-carbamate is a common choice as it reduces the group's coordinating ability and basicity. This protection can be easily removed later under acidic conditions.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to minimize sources of protons that can lead to Pd-H formation.[4]

    • Scrutinize Reagents: Use high-purity, degassed solvents. Some bases can be sources of impurities that facilitate dehalogenation.

Q3: I want to perform a second coupling at the chlorine position after successfully functionalizing the bromine. Why is the second reaction failing?

A3: Aryl chlorides are notoriously less reactive than aryl bromides due to the stronger C-Cl bond.[1] Successfully coupling at this position requires a more robust catalytic system.

  • Causality - Bond Dissociation Energy: The C-Cl bond dissociation energy is significantly higher than that of the C-Br bond, making the rate-limiting oxidative addition step of the catalytic cycle much slower.

  • Optimization Strategy:

    • Switch to a Specialized Catalyst System: Standard conditions for aryl bromides will likely fail. You must use catalyst systems specifically designed for aryl chlorides. This typically involves using highly active, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos , tBuXPhos ) or N-heterocyclic carbene (NHC) ligands.[2][7]

    • Increase Reaction Temperature: Higher temperatures are almost always necessary to achieve oxidative addition at a C-Cl bond. Temperatures in the range of 100-140 °C are common.

    • Choice of Base: Stronger bases, such as NaOtBu or LiHMDS, are often required to facilitate the catalytic cycle for these less reactive substrates.

ParameterIssueRecommended Solution
Catalyst/Ligand Low reactivity with C-Cl bondUse bulky, electron-rich ligands (XPhos, SPhos) or specialized precatalysts (G3/G4).[2][4]
Base Ester hydrolysisUse K₃PO₄ or K₂CO₃ instead of strong hydroxides or alkoxides.[6]
Solvent Source of hydride for dehalogenationUse thoroughly degassed, anhydrous solvents like 1,4-dioxane or toluene.[3]
Atmosphere Catalyst oxidation/decompositionMaintain a strict inert atmosphere (Ar or N₂) throughout the experiment.[4]
Section 2: Other Transformations & General Handling

Q4: I'm attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using LiOH, but the reaction is messy and gives multiple products. What is happening?

A4: While ester hydrolysis seems straightforward, the presence of the halogens can lead to complications under certain conditions, such as the formation of benzyne intermediates or nucleophilic aromatic substitution (SₙAr) if conditions are too harsh (high temperature, very strong base).

  • Causality - Competing Reactions: At elevated temperatures, strong bases can promote elimination of HBr or HCl, potentially leading to highly reactive benzyne intermediates, which will be trapped non-selectively.

  • Recommended Hydrolysis Protocol:

    • Use milder conditions. A mixture of THF/water or MeOH/water with LiOH or NaOH at room temperature or slightly elevated temperatures (e.g., 40-50 °C) should be sufficient.

    • Monitor the reaction closely by TLC or LC-MS to avoid over-running it.

    • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) at 0 °C to protonate the carboxylate and precipitate the product.

Q5: Is the compound stable for long-term storage?

A5: this compound is a solid and generally stable when stored properly. However, the amino group makes it susceptible to slow oxidation and degradation upon prolonged exposure to air and light.

  • Storage Recommendations: Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place.[8] For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position

This protocol provides a robust starting point for coupling an arylboronic acid with MABC.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Inerting the System:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive flow of argon, add the palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%).

    • Add degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a 0.1 M solution with respect to MABC) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Visualization of Key Processes

Troubleshooting Workflow for Cross-Coupling Reactions

This decision tree provides a logical path to diagnose and solve common problems encountered during cross-coupling reactions with MABC.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_sm Starting Material (SM) Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes analyze_bp Analyze Byproducts (LC-MS, NMR) bp_dehalogenation Byproduct: Dehalogenation (Debromination) analyze_bp->bp_dehalogenation bp_hydrolysis Byproduct: Ester Hydrolysis analyze_bp->bp_hydrolysis bp_homocoupling Byproduct: Homocoupling analyze_bp->bp_homocoupling cause_inhibition Cause: Catalyst Inhibition (Amine Coordination) sm_present->cause_inhibition cause_inactive Cause: Inactive Catalyst or Suboptimal Conditions sm_present->cause_inactive sm_gone->analyze_bp sol_ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause_inhibition->sol_ligand sol_protect Solution: Protect -NH2 Group (Boc) cause_inhibition->sol_protect cause_inactive->sol_ligand sol_temp_base Solution: Increase Temp, Optimize Base/Solvent cause_inactive->sol_temp_base sol_dehalogenation Solution: Use Anhydrous/Degassed Solvents, Protect -NH2 bp_dehalogenation->sol_dehalogenation sol_hydrolysis Solution: Use Milder Base (K3PO4, K2CO3) bp_hydrolysis->sol_hydrolysis sol_homocoupling Solution: Ensure Inert Atmosphere, Use Pre-catalyst bp_homocoupling->sol_homocoupling

Caption: A workflow for diagnosing common issues in MABC cross-coupling.

Reaction Selectivity and Competing Pathways

This diagram illustrates the desired reaction at the C-Br bond versus common unwanted side reactions.

Reaction_Pathways MABC MABC (Starting Material) Desired Desired Product (C-Br Coupling) MABC->Desired Optimal Pd Catalyst Mild Base, 80-100°C Debromo Side Product: Debromination MABC->Debromo Pd-H Species (e.g., from H2O) Hydrolysis Side Product: Ester Hydrolysis MABC->Hydrolysis Strong Base (e.g., NaOH, >RT) NoReaction No Reaction (Catalyst Inhibition) MABC->NoReaction Amine Coordination to Pd Center Dechloro Side Product: Dechlorination (Harsher Conditions) Desired->Dechloro Harsh Conditions (High Temp, Strong Ligand)

Caption: Selective C-Br functionalization vs. common side reactions.

References

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ACS Publications. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health (NIH). [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]

  • m-Chlorobenzoic Acid Safety Data Sheet. National Institute of Standards and Technology (NIST). [Link]

  • Suzuki help. Reddit r/Chempros. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • This compound. PubChem. [Link]

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Impact of solvent and temperature on Methyl 5-Amino-2-bromo-4-chlorobenzoate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and robust troubleshooting guides for common synthetic transformations involving this versatile building block. Our focus is on the critical interplay of solvent and temperature in controlling reaction outcomes, ensuring you can optimize your experiments for success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound, with a focus on leveraging solvent and temperature to achieve desired chemical transformations.

Q1: What is the expected order of reactivity for the halogen substituents in this molecule during cross-coupling reactions?

The reactivity of the two halogen atoms—bromine and chlorine—is significantly different, which is a key feature for selective functionalization. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the site of reaction is determined by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

This rate is directly related to the carbon-halogen bond dissociation energy (BDE).[1] The general reactivity trend for aryl halides is: C-I > C-Br > C-OTf > C-Cl .[1][2]

Therefore, for this compound, the C-Br bond is substantially more reactive than the C-Cl bond . This allows for chemoselective cross-coupling at the C-2 position (bromine) while leaving the C-4 position (chlorine) intact for subsequent transformations.[1]

Q2: I am having trouble dissolving the starting material. What solvents are recommended?

While specific quantitative solubility data for this compound is not widely published, its solubility can be inferred from its structure—a substituted benzoic acid ester. It is a polar aromatic compound.

For reactions, common anhydrous, aprotic solvents are typically effective. These include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)

For many cross-coupling reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used, particularly when using inorganic bases like K₂CO₃ or K₃PO₄ which have better solubility in the aqueous phase.[3][4][5] Always start with small-scale solubility tests to determine the best solvent for your specific reaction concentration.

Q3: How does solvent choice impact the efficiency of a Buchwald-Hartwig amination with this substrate?

Solvent choice is critical as it influences catalyst stability, reagent solubility, and the reaction mechanism itself.

  • Polar Aprotic Solvents (e.g., Dioxane, THF): These are excellent general-purpose solvents for Buchwald-Hartwig aminations. They effectively dissolve the starting material and the palladium complexes.

  • Non-Polar Aprotic Solvents (e.g., Toluene): Toluene is a very common and effective solvent. In some cases, non-polar solvents can be advantageous as they may resist the formation of charged intermediates that can be off-cycle or lead to catalyst deactivation.[6]

  • Polar Protic Solvents (e.g., t-BuOH): While less common as the primary solvent, tert-butanol is often used in conjunction with strong alkoxide bases like NaOtBu or KOtBu. The alcohol can participate in catalyst activation and stabilization.

The key is to use anhydrous, degassed solvents . Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.[7]

Troubleshooting Common Issues

This section provides a systematic approach to diagnosing and solving problems encountered during reactions with this compound.

Problem: Low or No Conversion in a Suzuki-Miyaura Coupling

If you are experiencing low or no yield in a Suzuki reaction, a systematic review of your reaction parameters is necessary.

G start Low / No Yield catalyst Is the Catalyst Active? start->catalyst atmosphere Is the Atmosphere Inert? catalyst->atmosphere Yes sol_catalyst Use a fresh catalyst source. Consider a pre-catalyst. catalyst->sol_catalyst No base Is the Base Correct & Active? atmosphere->base Yes sol_atmosphere Ensure proper degassing (sparging, freeze-pump-thaw). Maintain positive inert gas pressure. atmosphere->sol_atmosphere No temp Is the Temperature Optimal? base->temp Yes sol_base Use a fresh, finely ground base. Ensure appropriate base strength (e.g., K2CO3, Cs2CO3). base->sol_base No reagents Are Reagents Pure? temp->reagents Yes sol_temp Increase temperature in increments (e.g., 80°C -> 100°C). Avoid excessive heat, which can decompose the catalyst. temp->sol_temp No solvent Is the Solvent Anhydrous & Degassed? reagents->solvent Yes sol_reagents Check purity of boronic acid. (prone to dehydration/trimerization). reagents->sol_reagents No end Problem Likely Solved solvent->end Yes (Consider Ligand Screening) sol_solvent Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures. solvent->sol_solvent No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

  • Catalyst Inactivity: The active Pd(0) species is prone to oxidation. If your palladium source (e.g., Pd(PPh₃)₄) is old, it may be inactive. Using a more stable pre-catalyst can often resolve this.

  • Sub-optimal Temperature: While room temperature Suzuki couplings are known, many substrates require thermal energy.[8] A typical starting point is 80-100 °C.[3][4] If no reaction occurs, a gradual increase in temperature is a logical step. However, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[9]

  • Incorrect Base: The base is crucial for activating the boronic acid in the transmetalation step.[10] Carbonate bases (K₂CO₃, Cs₂CO₃) are common and effective. Ensure the base is anhydrous and finely powdered for maximum surface area.

  • Poor Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. It is advisable to use fresh, high-quality boronic acid or ester.

Problem: Dehalogenation Side Product Observed

Seeing a product where the bromine has been replaced by hydrogen (hydrodehalogenation) is a known side reaction in palladium-catalyzed couplings.

Causes:

  • Presence of Protic Impurities: Water or other protic species can act as a proton source.

  • Reductive Pathway: Certain reaction conditions can favor a reductive pathway over the desired cross-coupling. This can sometimes be promoted by an excess of base or certain ligands.

Solutions:

  • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware.

  • Optimize Base: Use the minimum effective amount of base. Sometimes switching to a different base (e.g., from an alkoxide to a carbonate) can mitigate the issue.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus dehalogenation. Screening different ligands may be necessary.

Experimental Protocols & Data

The following protocols are provided as robust starting points for experimentation. Optimization may be required for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective arylation at the C-2 position, leveraging the higher reactivity of the C-Br bond.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup A Add Substrate, Boronic Acid, Base to Flask B Add Anhydrous Solvent A->B C Degas Mixture (e.g., N2 Sparge) B->C D Add Pd Catalyst & Ligand C->D E Heat to 80-100 °C Monitor by TLC/LC-MS D->E F Cool to RT Aqueous Workup E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Solvent and Temperature Considerations for Reactivity

This table summarizes general guidelines for selecting solvent and temperature based on the desired reaction type. Conditions are based on established principles for related substrates.[3][5][6][11][12]

Reaction TypeRecommended SolventsTypical Temp. Range (°C)Key Considerations
Suzuki-Miyaura Dioxane/H₂O, Toluene, DMF80 - 110 °CAqueous base requires a co-solvent system. Toluene is excellent for anhydrous conditions.
Buchwald-Hartwig Dioxane, Toluene, THF80 - 110 °CRequires a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). Toluene is often preferred.[6]
SNAr DMF, DMSO, NMP60 - 150 °CRequires a strong nucleophile and often higher temperatures. Solvent polarity is key to stabilize charged intermediates.

References

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). Available at: [Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Available at: [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Temperature optimization for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT DSpace. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (PMC). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT DSpace. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Strategies to Minimize Impurity Formation in Methyl 5-Amino-2-bromo-4-chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-Amino-2-bromo-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize impurity formation during the synthesis of this key intermediate. Our focus is on providing practical, field-proven insights and troubleshooting strategies to enhance reaction efficiency and product purity.

Introduction

The synthesis of this compound, a substituted aniline, is a nuanced process. The presence of both activating (amino) and deactivating (chloro, bromo, and ester) groups on the aromatic ring presents unique challenges in controlling regioselectivity and preventing side reactions. This guide provides a structured approach to understanding and mitigating the formation of common impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction is producing a mixture of mono-brominated isomers. How can I improve the regioselectivity to favor the desired 2-bromo product?

The formation of positional isomers is a common challenge in the electrophilic bromination of substituted anilines. The amino group is a strong ortho-, para-director, and in the case of the likely precursor, methyl 5-amino-4-chlorobenzoate, bromination can occur at the position ortho to the amino group (position 2) or the other ortho position (position 6).

Causality: The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the solvent and temperature. The choice of brominating agent also plays a critical role.

Troubleshooting Steps:

  • Solvent Selection: The polarity of the solvent can significantly influence the regioselectivity of bromination. Non-polar solvents often provide better selectivity. Consider switching to a less polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Running the reaction at 0°C or even lower may improve the isomeric ratio.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.[2] If you are using Br₂, consider switching to NBS.

  • Catalyst Influence: While not always necessary for highly activated anilines, the use of a catalyst can sometimes direct the substitution. However, for an already activated ring, this might lead to over-bromination. Palladium catalysis has been explored for meta-C-H bromination of anilines, but this is a more advanced and specific approach.[3][4]

Q2: I am observing significant amounts of di- and tri-brominated byproducts in my reaction mixture. What is the cause and how can I prevent this "over-bromination"?

Aniline and its derivatives are highly susceptible to electrophilic aromatic substitution due to the strong activating nature of the amino group.[3][5][6] This high reactivity often leads to the addition of multiple bromine atoms to the aromatic ring.[5]

Causality: The lone pair of electrons on the nitrogen atom of the amino group strongly donates electron density into the aromatic ring, making it highly nucleophilic and prone to multiple substitutions.

Primary Solution: Protection of the Amino Group

The most effective strategy to prevent over-bromination is to temporarily reduce the activating effect of the amino group by converting it into an amide (acetylation).[7][8] The resulting acetamido group is still an ortho-, para-director but is significantly less activating, allowing for controlled mono-bromination.[7][8]

Experimental Protocol: Controlled Mono-bromination via Acetylation

This protocol outlines the two-step process of acetylation followed by bromination to synthesize the desired product with minimal over-bromination impurities.

Step 1: Acetylation of Methyl 5-Amino-4-chlorobenzoate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-amino-4-chlorobenzoate (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the acetylated product. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Bromination of the Acetylated Intermediate

  • Reaction Setup: Dissolve the dried N-acetylated intermediate in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at 0°C.

  • Reaction Conditions: Stir the reaction at 0-5°C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain methyl 5-acetamido-2-bromo-4-chlorobenzoate.[7]

Step 3: Hydrolysis of the Acetyl Group

  • Reaction Setup: Suspend the purified N-acetylated product in a mixture of ethanol and aqueous hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the deprotection by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product, this compound.

  • Final Purification: Filter the product, wash with water, and recrystallize from a suitable solvent to achieve high purity.

Q3: My reaction is showing a low yield, and I suspect degradation of my starting material or product. What are the possible degradation pathways?

Substituted aminobenzoates can be susceptible to degradation under certain reaction conditions, leading to yield loss and the formation of impurities.

Potential Degradation Pathways:

  • Decarboxylation: Under strong acidic conditions and elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, leading to the loss of the carboxyl group.[9] This would result in the formation of 3-bromo-4-chloroaniline as a byproduct. To mitigate this, avoid excessively harsh acidic conditions and prolonged heating.

  • Oxidation: Anilines are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials.[10] This is often indicated by the reaction mixture turning dark. Using purified, colorless starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Hydrolysis of the Ester: If the reaction conditions involve strong aqueous base or acid, the methyl ester group can be hydrolyzed back to the carboxylic acid. This can be avoided by using appropriate reaction conditions and work-up procedures.

Q4: How can I identify the impurities in my reaction mixture?

A combination of modern analytical techniques is essential for comprehensive impurity profiling.

Analytical TechniqueApplication in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) The primary tool for separating and quantifying the main product and its impurities. A well-developed HPLC method can resolve isomers and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for each separated peak from the HPLC, aiding in the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated impurities.[11][12][13]
Gas Chromatography (GC) Useful for detecting and quantifying volatile impurities, such as residual solvents.[10]

Frequently Asked Questions (FAQs)

Q: What is the ideal brominating agent for this reaction?

A: N-Bromosuccinimide (NBS) is generally preferred for the bromination of activated aromatic rings like anilines. It is a solid, easier to handle than liquid bromine, and often provides better regioselectivity and minimizes over-bromination.[2]

Q: What are the optimal storage conditions for this compound to prevent degradation?

A: The compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Storing under an inert atmosphere can further prevent oxidative degradation.

Q: Can I perform the bromination directly on Methyl 5-Amino-4-chlorobenzoate without protecting the amino group?

A: Direct bromination is possible but challenging to control. It is likely to result in a mixture of mono- and poly-brominated products, as well as positional isomers, leading to a lower yield of the desired product and a more complex purification process.[6] The protection-deprotection strategy is highly recommended for achieving higher purity and yield.

Q: My final product is colored. How can I decolorize it?

A: The color is likely due to trace amounts of oxidized impurities. Recrystallization from a suitable solvent system is the most effective method for purification and decolorization. In some cases, a charcoal treatment during recrystallization can help remove colored impurities.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

G start High Impurity Levels Observed q1 What is the main type of impurity? start->q1 isomers Positional Isomers q1->isomers Isomeric Mixture over_bromination Di-/Tri-brominated Products q1->over_bromination Over-bromination degradation Degradation Products q1->degradation Low Yield/Degradation sol_isomers Optimize Reaction Conditions: - Lower Temperature - Use Non-polar Solvent - Switch to NBS isomers->sol_isomers sol_over_bromination Protect Amino Group (Acetylation) - Reduces ring activation - Enables controlled mono-bromination over_bromination->sol_over_bromination sol_degradation Refine Reaction & Work-up: - Avoid harsh acids/bases - Use inert atmosphere - Minimize reaction time degradation->sol_degradation end Improved Product Purity sol_isomers->end sol_over_bromination->end sol_degradation->end

Caption: Troubleshooting workflow for impurity formation.

Reaction Pathway: Controlled vs. Uncontrolled Bromination

G cluster_0 Uncontrolled Bromination cluster_1 Controlled Bromination start_uncontrolled Methyl 5-Amino-4-chlorobenzoate reagent_uncontrolled Br₂ start_uncontrolled->reagent_uncontrolled products_uncontrolled Mixture of: - Desired Product - Isomeric Byproducts - Di- and Tri-brominated Impurities reagent_uncontrolled->products_uncontrolled start_controlled Methyl 5-Amino-4-chlorobenzoate step1 1. Acetylation (Acetic Anhydride) start_controlled->step1 intermediate N-Acetylated Intermediate step1->intermediate step2 2. Bromination (NBS) intermediate->step2 protected_product Protected Product step2->protected_product step3 3. Hydrolysis (Acidic) protected_product->step3 final_product High Purity This compound step3->final_product

Caption: Comparison of controlled vs. uncontrolled bromination pathways.

References

  • Regioselective bromination of anilines and phenols. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry. [Link]

  • Synthesis Process of p-Bromoaniline. (2024). Liskon Biological. [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (n.d.). National Center for Biotechnology Information. [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. (2025). ResearchGate. [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). Royal Society of Chemistry. [Link]

  • Proposed partial 3-aminobenzoate degradation pathway and physical map... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Aniline Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 7, 2026, from [Link]

  • The synthesis of p-bromoaniline using aniline as the starting material. (2024). Liskon Biological. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). National Center for Biotechnology Information. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]

  • Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • US Patent for Process for decarboxylation of halogenated aromatic carboxylic acids. (n.d.).
  • Preparation of p-bromoaniline from Acetanilide. (n.d.). SlideShare. Retrieved January 7, 2026, from [Link]

  • 2-Aminobenzoate Degradation Pathway. (n.d.). Eawag. Retrieved January 7, 2026, from [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.). Retrieved January 7, 2026, from [Link]

  • Regioselective C(sp2) H Functionalization of Anilines. (n.d.). ResearchGate. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications. [Link]

  • Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. (2025). YouTube. [Link]

  • KEGG PATHWAY: Aminobenzoate degradation. (n.d.). Kanehisa Laboratories. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). National Center for Biotechnology Information. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved January 7, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • 18.1: Electrophilic Aromatic Substitution (EAS). (2020). Chemistry LibreTexts. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.).
  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (n.d.).
  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.).
  • Aniline. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ResearchGate. [Link]

  • Mechanistic Insights for Aniline‐Catalyzed Halogenation Reactions. (n.d.). ResearchGate. [Link]

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. (2014). National Center for Biotechnology Information. [Link]

  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.).

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Validation & Comparative

A Comparative Guide to Methyl 5-Amino-2-bromo-4-chlorobenzoate and its Alternatives in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Methyl 5-Amino-2-bromo-4-chlorobenzoate is a versatile trifunctional scaffold, offering strategically positioned reactive sites for diversification. This guide provides an in-depth, objective comparison of this building block with its structural and functional alternatives, supported by experimental data to inform rational substrate selection in key synthetic transformations.

Introduction to this compound: A Privileged Scaffold

This compound possesses a unique arrangement of functional groups: a nucleophilic amino group, a methyl ester capable of hydrolysis and amidation, and two distinct halogen atoms (bromine and chlorine) that offer differential reactivity in palladium-catalyzed cross-coupling reactions. This substitution pattern makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of heterocyclic scaffolds found in many kinase inhibitors and other therapeutic agents.[1][2][3]

The core value of this building block lies in the ability to selectively functionalize the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen (C-X) bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl.[4] This inherent difference allows for selective coupling at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Alternative Building Blocks: A Comparative Overview

The choice of a building block is often a balance between reactivity, cost, and the desired substitution pattern on the final product. Several alternatives to this compound exist, each with its own synthetic advantages and disadvantages. This guide will focus on a comparative analysis with the following key alternatives:

  • Methyl 2-amino-5-bromobenzoate: An isomer lacking the chloro substituent.

  • Methyl 2-amino-5-bromo-4-chlorobenzoate: A positional isomer.

  • Methyl 2-amino-5-chlorobenzoate: A monochlorinated analog.

These alternatives allow for an exploration of the impact of the chlorine atom and the relative positioning of the functional groups on reactivity in common synthetic transformations.

Performance in Key Synthetic Transformations

The utility of these building blocks is best assessed through their performance in widely used synthetic reactions. The following sections provide a comparative analysis of their reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and amide bond formation, supported by representative experimental data.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are common motifs in pharmaceuticals.[5] The reactivity of the aryl halide is a key parameter in this transformation.

Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Est. 85-95[6]
Methyl 2-amino-5-bromobenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~85[7]
4-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane10012~85[6]
4-Bromo-2-chloroanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012>95[6]

Estimated yield based on data for structurally similar compounds.

Expertise & Experience:

The presence of the electron-withdrawing chlorine atom in This compound is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, potentially leading to higher yields or allowing for milder reaction conditions compared to Methyl 2-amino-5-bromobenzoate.[8] While direct comparative data is limited, studies on analogous substrates consistently show that electron-deficient aryl bromides are excellent substrates for Suzuki coupling.[6] The use of a robust catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos), can often overcome the challenges associated with less reactive aryl chlorides, as demonstrated by the high yield for 4-Bromo-2-chloroaniline.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[7]

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Aryl_Halide Aryl Halide (e.g., this compound) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Aryl_Halide->Catalyst Boronic_Acid Arylboronic Acid Base Base (e.g., K₂CO₃) Boronic_Acid->Base Product Biaryl Product Catalyst->Product Base->Product Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides.[9][10] The electronic properties of the aryl halide play a significant role in the efficiency of this transformation.

Comparative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃/XPhosNaOtBuToluene10012Est. 80-90[11]
2-Amino-5-bromo-4-methylpyridineAnilinePd(OAc)₂/BINAPCs₂CO₃Toluene11018High[5]
6-Bromo-2-chloroquinolineBenzylaminePd(OAc)₂/BINAPNaOtBuToluene1001685[12]
4-BromobenzonitrileBenzamidePd₂(dba)₃/XantPhosDBUDMFRT2483[13]

Estimated yield based on data for structurally similar compounds.

Expertise & Experience:

Similar to the Suzuki coupling, the C-Br bond of This compound is expected to be more reactive than the C-Cl bond in Buchwald-Hartwig amination. The electron-withdrawing nature of the chloro and carboxymethyl groups can increase the electrophilicity of the aryl ring, facilitating the initial oxidative addition step. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.[11] For less reactive aryl chlorides, more specialized and often more expensive catalyst systems may be required.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine.[5]

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • Cesium carbonate (1.5 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the aryl halide, cesium carbonate, Pd(OAc)₂, and BINAP.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Setup Reaction Setup (Aryl Halide, Amine, Base, Catalyst, Ligand, Solvent) Inert Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Heating Heating & Stirring (e.g., 100-110 °C) Inert->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Arylamine Product Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.[14][15]

Comparative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF608Est. 75-85[16]
4-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT2High[4]
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂TBAFNeat801Moderate to Excellent[6]
Aryl ChlorideTerminal AlkynePdCl₂(PCy₃)₂K₂CO₃Toluene12024Good[16]

Estimated yield based on data for structurally similar compounds.

Expertise & Experience:

The reactivity trend in Sonogashira coupling mirrors that of other palladium-catalyzed reactions, with aryl iodides being the most reactive, followed by bromides and then chlorides.[4] For This compound , the C-Br bond will be the primary site of reaction under standard Sonogashira conditions. The use of a copper(I) co-catalyst is common, although copper-free conditions have been developed.[16] For the less reactive aryl chlorides, more forcing conditions, including higher temperatures and more specialized catalyst systems, are typically required.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[4]

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Bond Formation: A Fundamental Transformation

The amino and ester functionalities of these building blocks allow for further derivatization through amide bond formation. The nucleophilicity of the amino group and the susceptibility of the ester to hydrolysis and subsequent amidation are key considerations.

Expertise & Experience:

The electronic nature of the substituents on the aromatic ring influences the reactivity of both the amino and ester groups. The electron-withdrawing character of the halogens and the methyl ester in This compound will decrease the nucleophilicity of the amino group compared to an unsubstituted aniline. However, this effect is generally modest, and the amino group remains sufficiently reactive for standard amide coupling reactions.

For amide bond formation via the carboxylic acid (after hydrolysis of the methyl ester), standard coupling reagents such as HATU, HOBt/EDC, or the conversion to an acid chloride are effective.[17] The electronic effects of the ring substituents will have a more pronounced effect on the acidity of the carboxylic acid, with electron-withdrawing groups increasing the acidity.

Experimental Protocol: Amide Coupling with the Amino Group

This protocol describes a standard procedure for the acylation of the amino group.

Materials:

  • Aminobenzoate (e.g., this compound) (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the aminobenzoate in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship Diagram: Amide Bond Formation

Amide_Formation cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., HATU) Carboxylic_Acid->Coupling_Reagent Amine Amine (e.g., this compound) Base Base (e.g., DIPEA) Amine->Base Product Amide Product Coupling_Reagent->Product Base->Product Solvent Solvent (e.g., DMF)

Caption: Essential components for a successful amide coupling reaction.

Conclusion and Future Outlook

This compound stands out as a highly versatile and strategically functionalized building block for the synthesis of complex organic molecules. Its key advantage lies in the differential reactivity of its two halogen substituents, allowing for selective, sequential cross-coupling reactions. This feature, combined with the presence of an amino and a methyl ester group, provides multiple avenues for molecular diversification.

Compared to its simpler analogs, This compound offers a greater degree of synthetic flexibility, albeit potentially at a higher cost. For synthetic campaigns where the introduction of substituents at both the 2- and 4-positions is desired, this building block is a superior choice. For simpler targets, less functionalized and more economical alternatives may be more appropriate.

The continued development of more efficient and selective palladium catalysts will further enhance the utility of polyhalogenated building blocks like this compound, enabling the construction of increasingly complex and novel molecular architectures for drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. BenchChem Technical Support.
  • Khan, I. U., Khan, M. H., & Akkurt, M. (2014). Synthesis of some new 2,3-disubstituted-4(3H)
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  • St. Denis, J. D., et al. (2018). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC.
  • Al-Hiari, Y. M., et al. (2011). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
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  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. BenchChem Technical Support.
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  • Bédard, A.-C., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
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A Comparative Guide to the Synthetic Routes of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-2-bromo-4-chlorobenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The strategic placement of the amino, bromo, and chloro functionalities on the benzene ring makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comparative analysis of three plausible synthetic routes to this valuable compound, presenting a detailed examination of each pathway to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of polysubstituted aromatic compounds like this compound requires careful consideration of the directing effects of the various functional groups to achieve the desired regiochemistry. This guide explores three distinct multi-step synthetic strategies, each commencing from a commercially available starting material. The routes are evaluated based on factors such as the number of steps, potential yields, reagent availability and toxicity, and the complexity of purification.

Route A: Synthesis Starting from 4-Chloro-3-nitrobenzoic Acid

This route follows a linear sequence of esterification, bromination, and reduction. The success of this strategy hinges on the regioselective bromination of the electron-deficient aromatic ring.

Experimental Workflow for Route A

A Comparative Reactivity Analysis of Bromo and Chloro Substituents: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the choice between bromo and chloro substituents is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. While bromo-substituted compounds are generally more reactive, especially in metal-catalyzed cross-coupling reactions, recent advancements in catalyst design have elevated the utility of their more economical chloro counterparts. This guide provides an in-depth, objective comparison of their reactivity, grounded in fundamental physicochemical properties and supported by experimental data, to empower researchers in making strategic synthetic choices. The core of the reactivity difference—often cited in the order I > Br > Cl—stems from the variance in carbon-halogen (C-X) bond dissociation energies and leaving group ability.

Foundational Physicochemical Properties: The "Why" Behind Reactivity

To understand the practical differences in reactivity, we must first examine the intrinsic properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. These properties are the root cause of the observable differences in reaction kinetics and outcomes.

The superior reactivity of bromides can be traced to a few key factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond.[1][2] This lower BDE means that less energy is required to cleave the C-Br bond, which is often the rate-determining step in many reactions, such as the oxidative addition in cross-coupling cycles.[1]

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it takes upon bond cleavage. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base.[3] Its larger ionic radius allows the negative charge to be dispersed over a greater volume, leading to greater stability.[4][5] This directly translates to faster rates in nucleophilic substitution (both SN1 and SN2) and elimination reactions.[6][7]

  • Polarizability: Bromine is larger and its electron cloud is more diffuse and polarizable than chlorine's. This enhanced polarizability facilitates stronger van der Waals interactions and allows the C-Br bond to more effectively interact with catalysts and reagents, such as the electron-rich palladium(0) center in oxidative addition.[1]

Table 1: Comparison of Key Physicochemical Properties
PropertyC-Cl BondC-Br BondImplication on Reactivity
Average Bond Energy (kJ/mol) ~327-339[8][9]~276-285[8][10]Lower energy needed to break the C-Br bond, leading to faster reaction initiation.
Electronegativity (Pauling Scale) 3.162.96The C-Cl bond is more polar, but this has less impact on reactivity than BDE and leaving group ability.
Ionic Radius of Halide (pm) 181196Larger size of Br⁻ allows for better charge stabilization, making it a superior leaving group.
Relative Leaving Group Ability GoodExcellentBromide departs more readily, accelerating SN1, SN2, and elimination reactions.

Comparative Reactivity in Key Reaction Classes

The fundamental properties discussed above manifest as tangible differences in reactivity across several cornerstone reaction types in organic synthesis.

Nucleophilic Substitution (SN1 & SN2) Reactions

In both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions, the rate is highly dependent on the leaving group's ability to depart.

  • SN1 Reactions: The rate-determining step is the formation of a carbocation through the departure of the leaving group.[6][7][11] Because bromide is a better leaving group than chloride, alkyl bromides will undergo SN1 solvolysis at a significantly faster rate than their chloro counterparts under identical conditions.[6]

  • SN2 Reactions: The reaction proceeds via a backside attack by the nucleophile, displacing the leaving group in a single, concerted step.[12] The energy of the transition state is lowered by a better leaving group. Consequently, primary and secondary alkyl bromides react faster than the corresponding chlorides.[13] For instance, the reaction of methyl bromide with a nucleophile is substantially faster than that of methyl chloride.[12]

Caption: Generalized SN2 mechanism. A better leaving group (X=Br vs. Cl) lowers the transition state energy.

Palladium-Catalyzed Cross-Coupling Reactions

In transformations like Suzuki, Heck, and Buchwald-Hartwig reactions, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-limiting step.[1]

The general reactivity trend is Aryl-I > Aryl-Br > Aryl-Cl.[1]

  • Aryl Bromides: Due to the weaker C-Br bond, aryl bromides undergo oxidative addition more readily and under milder conditions than aryl chlorides.[1][14] This makes them reliable and versatile substrates for a wide range of cross-coupling partners.

  • Aryl Chlorides: The stronger C-Cl bond makes oxidative addition more challenging.[15] Historically, this limited their use. However, the development of highly active catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), has dramatically improved the viability of aryl chlorides as substrates.[1][16][17] Despite these advances, reactions with aryl chlorides often require higher catalyst loadings, higher temperatures, and longer reaction times compared to their bromo analogues.[18]

Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Rate-determining step (Faster for X=Br) Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R (Product) Experimental_Workflow Start Start Setup Prepare two identical reaction vessels (Vial A and Vial B) Start->Setup Reagents Add to each vial: Phenylboronic acid (1.2 equiv) Pd(PPh₃)₄ (2 mol%) K₂CO₃ (2.0 equiv) DME/H₂O (4:1) Setup->Reagents SubstrateA Vial A: Add 4-bromoanisole (1.0 equiv) Reagents->SubstrateA SubstrateB Vial B: Add 4-chloroanisole (1.0 equiv) Reagents->SubstrateB Reaction Seal both vials and heat to 80 °C with vigorous stirring SubstrateA->Reaction SubstrateB->Reaction Sampling Take aliquots from each vial at t = 1h, 4h, 8h, 24h Reaction->Sampling Analysis Quench aliquots and analyze by GC-MS or ¹H NMR to determine % conversion to 4-methoxybiphenyl Sampling->Analysis End End Analysis->End

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Expected Results & Analysis:

The analysis is expected to show a significantly higher rate of conversion for 4-bromoanisole (Vial A) compared to 4-chloroanisole (Vial B) at each time point. It is likely that the reaction in Vial A will proceed to high conversion or completion within 8-24 hours, while the reaction in Vial B will show minimal or low conversion under these mild conditions, effectively validating the superior reactivity of the bromo substituent.

Strategic Considerations for Synthesis and Drug Development

The choice between a bromo or chloro substituent is not merely academic; it has practical consequences for synthetic route design.

  • When to Use Bromo Substituents:

    • High Reactivity Needed: For sensitive substrates or when mild reaction conditions are paramount.

    • Rapid Scaffolding: In early-stage discovery chemistry where speed and reliability are prioritized over cost.

    • Complex Molecules: When maximizing yield is critical to preserve valuable intermediates.

  • When to Use Chloro Substituents:

    • Cost-Effectiveness & Scale-Up: Chloroaromatics are generally much cheaper and more widely available than their bromo counterparts, making them highly desirable for large-scale process chemistry. [1][15] * Orthogonal Reactivity: In molecules containing both chloro and bromo groups, the bromo group can often be selectively functionalized first under mild conditions, leaving the chloro group available for a subsequent transformation under more forcing conditions.

    • When a Robust Catalyst is Available: If a highly active catalyst system has been developed and validated for the specific chloro-substituted substrate, the cost benefits can be realized without a significant penalty in efficiency.

Conclusion

The comparative reactivity of bromo and chloro substituents is a foundational concept in modern organic synthesis. Bromo substituents offer superior intrinsic reactivity due to weaker C-Br bonds and the excellent leaving group ability of bromide, ensuring reliable and efficient transformations under mild conditions. Conversely, chloro substituents provide a significant cost and availability advantage, which, when paired with modern, highly active catalyst systems, makes them an indispensable option for large-scale and industrial applications. A thorough understanding of these trade-offs allows the medicinal and process chemist to design synthetic routes that are not only chemically efficient but also economically viable and scalable.

References

  • Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
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  • What The Data Tells Us. Two Types of Nucleophilic Substitution Reactions. Published June 27, 2012.
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  • Reddit. Better Leaving Group: Bromide VS Chloride. Published August 17, 2020.
  • Reddit. Why is chlorine the right leaving group but not bromine (or iodine)? Published October 29, 2025.
  • ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
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A Comparative Guide to the Biological Activity of Methyl 5-Amino-2-bromo-4-chlorobenzoate Derivatives and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzamide and benzoic acid scaffolds are considered "privileged structures" due to their prevalence in a wide array of therapeutic agents. The strategic placement of various functional groups on the benzene ring can significantly modulate the biological activity of these core structures. This guide focuses on the potential biological activities of Methyl 5-Amino-2-bromo-4-chlorobenzoate and its derivatives by drawing comparisons with structurally similar compounds.

While direct experimental data on the biological activity of this compound is not extensively available in the current literature, an analysis of its structural analogues provides valuable insights for researchers and drug development professionals. This guide will synthesize findings from various studies on halogenated aminobenzoates and related benzamides to explore their potential in anticancer, antimicrobial, and enzyme inhibition applications. We will delve into structure-activity relationships (SAR), present comparative data, and provide detailed experimental protocols to support further research in this promising chemical space.

Structural Features of this compound

The core compound, this compound, possesses several key structural features that are known to influence biological activity:

  • Benzene Ring: A central scaffold for substituent attachment.

  • Amino Group (-NH2): A common feature in many bioactive molecules, it can act as a hydrogen bond donor and influence the electronic properties of the ring.

  • Halogen Atoms (Bromo- and Chloro-): The presence and position of halogens can significantly impact lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2]

  • Methyl Ester (-COOCH3): This group can affect the compound's solubility, cell permeability, and potential for hydrolysis by esterases within the body.

The interplay of these substituents dictates the molecule's overall physicochemical properties and, consequently, its pharmacological profile.

Comparative Analysis of Biological Activities

Anticancer Activity

Substituted benzamides, the amide counterparts of benzoic acid esters, have demonstrated significant potential as anticancer agents.[3][4] A prominent mechanism of action for some benzamide derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair.[5] In cancer cells with compromised DNA repair pathways, PARP inhibition can lead to synthetic lethality and cell death.

Structure-Activity Relationship (SAR) Insights for Anticancer Benzamides:

  • Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide ring play a critical role. For instance, the presence of a chlorine atom or a nitro-group on the benzene ring has been shown to decrease anti-proliferative activity in some series of N-substituted benzamides.[4]

  • N-Substituent: The group attached to the amide nitrogen is a key determinant of activity. For histone deacetylase (HDAC) inhibitors with a benzamide scaffold, a 2-substituent on the phenyl ring of the N-substituent and the presence of heteroatoms capable of chelating with the zinc ion in the HDAC active site are crucial for anti-proliferative effects.[6]

Comparative Cytotoxicity Data of Structurally Related Benzamides:

The following table summarizes the in vitro cytotoxic activity of various substituted benzamide derivatives against several cancer cell lines. This data provides a comparative perspective on the anticancer potential of the broader benzamide class.

Compound/AnalogCancer Cell LineCancer TypeIC50/GI50 (µM)Assay TypeReference
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549Lung7.5MTT[5]
HeLaCervical9.3MTT[5]
MCF-7Breast8.9MTT[5]
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498Renal14.46MTT[5]
NCI-H23Lung13.97MTT[5]
MDAMB-231Breast11.35MTT[5]
MCF-7Breast11.58MTT[5]
A-549Lung15.77MTT[5]
3-aminobenzamideNot specifiedNot specified~30PARP Inhibition Assay[5]

Hypothesized Mechanism: PARP Inhibition

The diagram below illustrates the proposed mechanism of PARP inhibition by benzamide analogs, leading to apoptosis in cancer cells with deficient DNA repair mechanisms.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Polymer Synthesis PARP->PAR No_Repair DNA Repair Failure PARP->No_Repair Repair DNA Repair Protein Recruitment PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Benzamide Benzamide Analog (e.g., 3-aminobenzamide) Benzamide->PARP Inhibits Inhibition Inhibition Replication Replication Fork Collapse No_Repair->Replication DSB Double-Strand Breaks Replication->DSB Apoptosis Apoptosis DSB->Apoptosis

Hypothesized PARP inhibition by benzamide analogs.
Antimicrobial Activity

Halogenated benzoic acid derivatives have been investigated for their antimicrobial properties. The presence of halogens can enhance the antimicrobial potency of the parent compound.[2][7]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Benzoic Acid Derivatives:

  • Halogenation: The introduction of chlorine or bromine atoms to the aromatic ring can significantly influence antimicrobial activity.[2] For instance, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone have demonstrated notable inhibitory effects against pathogenic bacteria.[2]

  • Ester vs. Schiff Base: In a study of 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than their ester counterparts.[7] This suggests that derivatization of the carboxyl group can modulate activity.

  • Positional Isomerism: The position of substituents on the benzoic acid ring affects antibacterial activity. For example, attaching a hydroxyl group at the ortho position of benzoic acid showed strong antibacterial activity against E. coli.[8]

Comparative Antimicrobial Activity Data:

The following table presents the minimum inhibitory concentration (MIC) values for some halogenated compounds against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
2-chlorobenzoic acid derivative (Compound 6)Escherichia coliComparable to Norfloxacin[7]
6-chloro-8-nitroflavoneEnterococcus faecalisPotent inhibition[2]
Staphylococcus aureusPotent inhibition[2]
Escherichia coliPotent inhibition[2]
6-bromo-8-nitroflavoneEnterococcus faecalisPotent inhibition[2]
Staphylococcus aureusPotent inhibition[2]
Escherichia coliPotent inhibition[2]
Enzyme Inhibition

Substituted aminobenzoates have been explored as inhibitors of various enzymes. The nature and position of substituents are critical for potent and selective inhibition.

Example: Inhibition of Aldo-Keto Reductases (AKRs)

A study on A-ring halogenated oestrone derivatives revealed that compounds with halogen atoms at both the C-2 and C-4 positions were the most potent inhibitors of AKR1C1.[9] Specifically, certain 2-iodo-4-bromo and 2-iodo-4-chloro derivatives exhibited low micromolar IC50 values and high selectivity for the AKR1C1 isoform.[9] This highlights the importance of the specific halogen and its position in achieving potent and selective enzyme inhibition.

Experimental Protocols

To facilitate further research, detailed methodologies for key in vitro assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of test compound Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Formazan_Solubilization Add DMSO or other solubilizing agent Incubation3->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified duration, typically 24, 48, or 72 hours.[5]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active metabolism reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3]

  • Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.[3]

Antimicrobial Activity: Tube Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension. A positive control tube (medium with inoculum, no compound) and a negative control tube (medium only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.[7]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, a comparative analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The presence of amino and halogen substituents on a benzoic acid scaffold suggests a likelihood of anticancer, antimicrobial, and enzyme inhibitory properties.

Future research should focus on the synthesis and in vitro screening of this compound and its derivatives against a panel of cancer cell lines and microbial strains. Elucidation of the mechanism of action, for instance, through PARP or HDAC inhibition assays, would be a critical next step. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds. The structure-activity relationships highlighted herein can guide the design of novel derivatives with enhanced potency and selectivity, ultimately contributing to the development of new therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals. BenchChem.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Ghaferah H. Al-Hazmi. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia, 37(4).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activities of substituted 2-aminobenzothiazole.
  • Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415-428.
  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 60(9), 545-550.
  • Liew, S. Y., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 14(10), 1042.
  • Oriental Journal of Chemistry. (2022).
  • Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.
  • Liew, S. Y., et al. (2021).
  • Wójciak, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.
  • Al-Khawaldeh, M. (2024). Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents. CentAUR.
  • Szabó, A., et al. (2021). Synthesis and evaluation of AKR1C inhibitory properties of A-ring halogenated oestrone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1658.
  • Antibiotiki. (1981). [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols]. Antibiotiki, 26(6), 447-50.
  • El-Sayed, N. N., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23832.
  • Wójciak, M., et al. (2024).
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  • MDPI. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.
  • BLD Pharm. (n.d.).
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  • Khattab, S. N., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 33.

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Navigating the Analytical Maze: A Comparative Guide to the Characterization of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the precise characterization of novel chemical entities is paramount. Methyl 5-Amino-2-bromo-4-chlorobenzoate, a substituted aromatic compound, presents a unique analytical challenge due to the nuanced interplay of its substituent groups on its physicochemical and spectroscopic properties. This guide provides a comprehensive framework for the cross-validation of experimental data for this compound, drawing upon established analytical principles and comparative data from closely related analogs, thereby empowering researchers to confidently ascertain the integrity of their synthesized molecules.

While specific, peer-reviewed experimental data for this compound is not extensively available in the public domain, this guide establishes a robust protocol for its characterization. We will delve into the expected theoretical values, compare them with data from isomeric compounds, and provide detailed methodologies for empirical validation.

Physicochemical Properties: A Comparative Analysis

The physical properties of a compound, such as its melting point, are intrinsic and highly sensitive to impurities. For this compound, a crystalline solid is the expected physical form at room temperature.

PropertyExperimental Data for this compoundPublished Data for Isomers/Related CompoundsCausality and Expert Insights
Molecular Formula C₈H₇BrClNO₂C₈H₇BrClNO₂The molecular formula is foundational and confirmed by high-resolution mass spectrometry.
Molecular Weight 264.51 g/mol 264.51 g/mol Consistent across isomers with the same atomic composition.
Melting Point (°C) To be determined experimentallyMethyl 2-amino-5-bromobenzoate: 72-74 °CThe melting point is significantly influenced by the substitution pattern on the benzene ring due to differences in crystal lattice packing and intermolecular forces. The presence of the chloro group and the positions of the amino and bromo groups in the target molecule will lead to a distinct melting point compared to its isomers. A sharp melting point range of 1-2 °C is indicative of high purity.
Appearance To be determined experimentallyLight brown to gray solid (for a related isomer)The color can be influenced by trace impurities and the presence of the chromophoric amino group.

Table 1. Comparison of Physicochemical Properties.

Spectroscopic Fingerprinting: Unveiling the Molecular Architecture

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. Here, we outline the expected spectroscopic data for this compound and compare it with known data for a related compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.

ProtonExpected Chemical Shift (δ, ppm) for this compoundPublished Data for Methyl 2-amino-5-bromobenzoate (CDCl₃)Rationale for Expected Shifts
-OCH₃ ~3.93.86The methyl ester protons are typically found in this region, slightly deshielded by the adjacent carbonyl group.
-NH₂ ~4.0-5.0 (broad)5.7 (broad)The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.
Aromatic-H Two singlets, ~7.0-8.06.55 (d), 7.32 (dd), 7.96 (d)The substitution pattern of the target molecule is expected to result in two singlets for the aromatic protons, as they are not adjacent to each other. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromo, chloro, and ester groups.

Table 2. Comparison of ¹H NMR Data.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm) for this compoundRationale for Expected Shifts
-OCH₃ ~52Typical range for a methyl ester carbon.
Aromatic-C ~110-150The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the amino group will be shielded, while those bearing the halogens and the ester group will be deshielded.
C=O ~165The carbonyl carbon of the ester group is expected in this region.

Table 3. Expected ¹³C NMR Data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundPublished Data for 2-Amino-5-bromobenzoic acidMechanistic Insight
N-H stretch 3300-3500 (two bands)3383, 3497The primary amine will show two characteristic stretching vibrations in this region, corresponding to the symmetric and asymmetric stretches.
C=O stretch ~17201675The ester carbonyl stretch is a strong, sharp absorption. Its position can be influenced by conjugation with the aromatic ring.
C-O stretch ~1250Not specifiedThe C-O stretch of the ester group is also a characteristic absorption.
C-Br stretch 550-650Not specifiedThe carbon-bromine bond vibration is typically found in the fingerprint region.
C-Cl stretch 600-800Not specifiedThe carbon-chlorine bond vibration is also found in the fingerprint region and can sometimes overlap with other absorptions.

Table 4. Comparison of IR Data.

Experimental Protocols for Compound Validation

To ensure the identity and purity of synthesized this compound, the following detailed experimental protocols are recommended.

Melting Point Determination
  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: The sample is heated at a rate of 10-15 °C/min until the temperature is about 15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

  • Validation: A sharp melting point range (≤ 2 °C) is indicative of a pure compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

  • Structural Elucidation: The chemical shifts, integration values (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the compound.

IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Visualizing the Molecular Structure and Workflow

To aid in the conceptualization of the compound and the analytical process, the following diagrams are provided.

Caption: Chemical structure of this compound.

Experimental Workflow for Compound Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification physicochemical Physicochemical Characterization (Melting Point) purification->physicochemical spectroscopic Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopic data_comparison Data Comparison with Literature/Theoretical Values physicochemical->data_comparison spectroscopic->data_comparison validation Structural Validation and Purity Assessment data_comparison->validation

Caption: A typical experimental workflow for the validation of a synthesized compound.

Conclusion: A Commitment to Scientific Rigor

The comprehensive characterization of this compound, as with any novel compound, demands a meticulous and multi-faceted analytical approach. While a direct comparison to published experimental data is currently limited, this guide provides a robust framework for researchers to independently and confidently validate their findings. By adhering to the detailed protocols for physicochemical and spectroscopic analysis, and by critically evaluating the data against theoretical expectations and data from related compounds, the scientific community can ensure the integrity and reliability of their research. This commitment to rigorous validation is the bedrock of scientific advancement in drug discovery and development.

References

  • PubChem. This compound. [Link]

A Comparative Guide to Catalyst Efficiency for the Functionalization of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of catalytic systems for the cross-coupling reactions of Methyl 5-Amino-2-bromo-4-chlorobenzoate, a key building block in pharmaceutical and materials science. We will explore the efficiency of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights and detailed experimental protocols to guide researchers in catalyst selection and methods development.

Introduction: The Synthetic Challenge of a Multifunctional Arene

This compound is a highly functionalized aromatic scaffold. Its synthetic utility is derived from the presence of multiple reactive sites: a nucleophilic amino group, an ester, and two distinct halogen atoms (bromine and chlorine) amenable to cross-coupling. The primary challenge and opportunity lie in the selective functionalization at the more reactive C-Br bond. The carbon-halogen bond strength trend (C-I < C-Br < C-Cl) dictates that oxidative addition to a palladium(0) catalyst will preferentially occur at the C-Br position, making it the prime target for initial diversification.[1] This guide focuses on benchmarking catalyst systems that effectively and selectively target this position for key bond-forming reactions.

The Palladium Cross-Coupling Catalytic Cycle: A Unifying Mechanism

The majority of the reactions discussed herein are mediated by palladium catalysts. The generally accepted catalytic cycle forms the basis of our understanding and is crucial for rational catalyst selection. It consists of three primary steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3][4][5] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L_n OxAdd->Transmetal Transmetalation (R-M) or Amine Coordination Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: The general catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl scaffolds. For a substrate like this compound, the challenge lies in achieving high turnover and yield without side reactions, given the electron-donating amino group and the sterically demanding environment.

Comparative Performance of Palladium Catalysts

The choice of ligand is critical. While traditional phosphine ligands like PPh₃ can be effective, modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands often provide superior results by promoting the reductive elimination step and enhancing catalyst stability.[6][7]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference / Analogy
System 1: Classic Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O9512~85
System 2: Buchwald Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
System 3: NHC Pd-PEPPSI-IPr-K₃PO₄THF658>90

Causality Behind Catalyst Selection:

  • System 1 (Pd(PPh₃)₄): This is a classic, widely available catalyst. It is reliable for many substrates but can be sluggish with electron-rich or sterically hindered aryl halides.[7] The triphenylphosphine ligand is less electron-donating compared to modern ligands, which can slow the rate-limiting oxidative addition step.

  • System 2 (Buchwald Ligands): The use of palladium acetate with bulky, electron-rich phosphine ligands like SPhos is often the gold standard.[6] The steric bulk promotes the reductive elimination step, while the high electron density on the phosphorus atom increases the electron density on the palladium center, facilitating oxidative addition. This combination is particularly effective for challenging substrates, including aryl chlorides.[8]

  • System 3 (NHC Ligands): N-Heterocyclic carbenes are strong σ-donors that form very stable complexes with palladium. This high stability can lead to greater catalyst longevity and efficiency, allowing for lower catalyst loadings and milder reaction conditions.

Protocol 1: High-Efficiency Suzuki-Miyaura Coupling

This protocol utilizes a high-performance Buchwald-type ligand system for the coupling of an arylboronic acid with this compound.

Suzuki Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Aryl Halide, Boronic Acid, & Base p2 Add Solvent (e.g., Toluene/H₂O) p1->p2 p3 Degas Mixture (Ar purge) p2->p3 r1 Add Pd(OAc)₂ & SPhos p3->r1 r2 Heat to 100°C r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool & Dilute r3->w1 w2 Aqueous Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4

Caption: General experimental workflow for the Suzuki-Miyaura coupling.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and Degassed Water (5:1 ratio)

  • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the toluene/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 100°C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[6][7]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[9][10] This reaction allows for the coupling of an amine with the C-Br bond of our substrate.

Comparative Performance of Palladium Catalysts

The success of a Buchwald-Hartwig amination is highly dependent on the ligand and base combination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly required to deprotonate the amine or the intermediate palladium-amine complex.[2]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
System 1: Gen 3 Pd₂(dba)₃XPhosNaOtBuToluene11012-24>90
System 2: Gen 4 XPhos Pd G3LHMDSDioxane1008-16>95[11]
System 3: Milder Base XantPhos Pd G3DBUMeCN/Toluene1401~85-95[12]

Causality Behind Catalyst Selection:

  • System 1 (XPhos): XPhos is a highly effective, bulky electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination.[2] It is a workhorse ligand for a broad range of aryl halides and amines. The use of Pd₂(dba)₃ as a palladium source requires the in-situ formation of the active Pd(0) species.

  • System 2 (Precatalysts): Fourth-generation precatalysts like XPhos Pd G3 are air- and moisture-stable complexes that rapidly generate the active monoligated Pd(0) species upon activation by a base. This leads to more reproducible and efficient reactions.[11] Using a base like LHMDS can sometimes offer better functional group tolerance than NaOtBu.

  • System 3 (DBU as Base): While strong inorganic bases are common, certain substrates may be sensitive to them. Recent advances have identified conditions using a soluble organic base like DBU, which can improve substrate scope and simplify reaction workup, although higher temperatures may be required.[12]

Protocol 2: Buchwald-Hartwig Amination with a Precatalyst

This protocol uses a modern, air-stable precatalyst for robust and efficient C-N bond formation.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line technique

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound, NaOtBu, and the XPhos Pd G3 precatalyst to a dry reaction vessel.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the vessel and heat to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.[1][2][13]

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating valuable aryl-alkyne structures. The reaction is typically co-catalyzed by palladium and copper(I).[14][15]

Comparative Performance of Catalytic Systems

The classic Sonogashira conditions involve a palladium source, a copper(I) salt (typically CuI), and an amine base. Copper-free conditions have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).

| Catalyst System | Pd Source | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | System 1: Classic | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / THF | 65 | 6 | ~90 |[14][16] | | System 2: High Perf. | Pd(OAc)₂ / DPPE | K₃PO₄ | THF | 60 | 6 | up to 93 |[16] | | System 3: Copper-Free | Pd₂(dba)₃ / TFP | DIPEA | DMF | 80 | 10 | up to 99 |[16] |

Causality Behind Catalyst Selection:

  • System 1 (Classic Pd/Cu): This is the traditional and most widely used method. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium center. The amine acts as both a base and a solvent.[14]

  • System 2 (Alternative Base): Using a stronger base like K₃PO₄ can sometimes accelerate the reaction and allow for lower temperatures. The choice of ligand (e.g., DPPE) is also crucial for stabilizing the palladium catalyst.

  • System 3 (Copper-Free): Concerns about Glaser side-products and the potential for residual copper in the final product have driven the development of copper-free protocols. These reactions often require a different ligand system and may proceed at slightly higher temperatures but can offer cleaner reaction profiles and higher yields.[16]

Protocol 3: Classic Sonogashira Coupling

This protocol details the standard Pd/Cu co-catalyzed coupling of a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by anhydrous triethylamine.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Heat the reaction to 65°C and stir until TLC or LC-MS analysis indicates completion.

  • Cool the mixture, filter through a pad of celite to remove insoluble salts, and rinse with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired aryl-alkyne.

Conclusion and Recommendations

The selective functionalization of this compound is readily achievable with modern palladium-catalyzed cross-coupling reactions. The choice of the optimal catalyst system is dictated by the desired transformation.

  • For Suzuki-Miyaura couplings , palladium acetate combined with a bulky, electron-rich Buchwald ligand such as SPhos offers superior performance and reliability for this class of substrate.[6][17]

  • For Buchwald-Hartwig aminations , the use of an air-stable, well-defined precatalyst like XPhos Pd G3 provides the most robust and reproducible results, minimizing reaction setup time and maximizing yield.[11]

  • For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains a highly effective and cost-efficient choice, though copper-free alternatives should be considered if Glaser homocoupling or copper contamination is a concern.[14][16]

This guide provides a foundational dataset and a series of validated protocols to assist researchers in navigating the selection of an optimal catalytic system for their specific synthetic targets involving this versatile chemical building block.

References

  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Benchchem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene. Benchchem.
  • Reactivity comparison of halogenated anilines in cross-coupling. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions. Benchchem.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry - ACS Publications.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Buchwald–Hartwig amination. Wikipedia.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • This compound. PubChem.

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Head-to-head comparison of different synthesis methods for Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-2-bromo-4-chlorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifunctionalized aromatic core makes it a versatile intermediate for the construction of complex molecular architectures. The efficient and regioselective synthesis of this compound is of paramount importance for researchers in drug discovery and process development. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for the preparation of this compound, offering insights into the rationale behind the chosen methodologies and providing comprehensive experimental protocols.

Method 1: Linear Synthesis via Nitration and Reduction of 4-Chlorobenzoic Acid

This approach constitutes a linear sequence starting from the readily available and inexpensive 4-chlorobenzoic acid. The synthesis involves four key transformations: nitration, esterification, reduction of the nitro group, and finally, regioselective bromination.

Scientific Rationale and Mechanistic Insights

The directing effects of the substituents on the aromatic ring are the cornerstone of this synthetic strategy. In the initial nitration step, the chloro and carboxylic acid groups are both deactivating and meta-directing. However, the position meta to both substituents is sterically hindered. The nitration occurs preferentially at the 3-position, ortho to the chloro group and meta to the carboxylic acid, due to a combination of electronic and steric factors.

The subsequent reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation or reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid, are common methods. The choice of reducing agent is crucial to avoid undesired side reactions, such as reduction of the ester group or dehalogenation. The resulting amino group is a strong activating and ortho, para-director, which dictates the regioselectivity of the final bromination step. The bromine atom is directed to the position ortho to the amino group and meta to the ester and chloro substituents.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic acid

  • In a fume hood, cautiously add 4-chlorobenzoic acid (1 equivalent) in portions to a stirred mixture of concentrated sulfuric acid (5 equivalents) and fuming nitric acid (1.5 equivalents) at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 4-chloro-3-nitrobenzoic acid.

Step 2: Synthesis of Methyl 4-chloro-3-nitrobenzoate

  • Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in methanol (10 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 equivalents) as a catalyst.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-chloro-3-nitrobenzoate.

Step 3: Synthesis of Methyl 5-amino-4-chlorobenzoate

  • Dissolve Methyl 4-chloro-3-nitrobenzoate (1 equivalent) in ethanol (10 volumes).

  • Add tin(II) chloride dihydrate (4 equivalents) and concentrated hydrochloric acid (5 equivalents) to the solution.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain Methyl 5-amino-4-chlorobenzoate.

Step 4: Synthesis of this compound

  • Dissolve Methyl 5-amino-4-chlorobenzoate (1 equivalent) in dichloromethane (10 volumes).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Workflow

Method_1_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction cluster_step4 Step 4: Bromination A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B H₂SO₄, HNO₃ C Methyl 4-chloro-3-nitrobenzoate B->C CH₃OH, H₂SO₄ D Methyl 5-amino-4-chlorobenzoate C->D SnCl₂·2H₂O, HCl E This compound D->E NBS, CH₂Cl₂

Caption: Linear synthesis of this compound.

Method 2: Convergent Synthesis from 3-Amino-4-chlorobenzoic Acid

This alternative strategy employs a more convergent approach, starting with a commercially available aminobenzoic acid derivative. This route involves esterification followed by a regioselective bromination.

Scientific Rationale and Mechanistic Insights

The key to this synthesis is controlling the regioselectivity of the bromination reaction on the pre-existing amino- and chloro-substituted aromatic ring. The amino group is a powerful ortho, para-director, while the chloro group is an ortho, para-director and the ester group is a meta-director. The positions ortho to the strongly activating amino group are C2 and C6. The C6 position is sterically less hindered than the C2 position, which is flanked by the ester and chloro groups. However, the electronic activation by the amino group is strong enough to direct the incoming electrophile (bromonium ion) to the C2 position. The use of a less reactive brominating agent and controlled reaction conditions can favor the desired isomer.

Experimental Protocol

Step 1: Synthesis of Methyl 3-amino-4-chlorobenzoate

  • Suspend 3-amino-4-chlorobenzoic acid (1 equivalent) in methanol (10 volumes).

  • Cool the mixture in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.

  • After the addition, warm the mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to give Methyl 3-amino-4-chlorobenzoate.

Step 2: Synthesis of this compound

  • Dissolve Methyl 3-amino-4-chlorobenzoate (1 equivalent) in acetic acid (10 volumes).

  • Add a solution of bromine (1.05 equivalents) in acetic acid dropwise at room temperature.

  • Stir the mixture for 2-4 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualization of the Workflow

Method_2_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination A 3-Amino-4-chlorobenzoic Acid B Methyl 3-amino-4-chlorobenzoate A->B CH₃OH, SOCl₂ C This compound B->C Br₂, CH₃COOH

Caption: Convergent synthesis of this compound.

Head-to-Head Comparison

FeatureMethod 1: Linear SynthesisMethod 2: Convergent Synthesis
Starting Material 4-Chlorobenzoic acid (readily available, low cost)3-Amino-4-chlorobenzoic acid (less common, higher cost)
Number of Steps 42
Overall Yield ModeratePotentially higher
Key Challenge Handling of hazardous reagents (fuming nitric acid), multi-step purificationRegiocontrol in the bromination step
Scalability Well-established reactions, generally scalablePotentially more straightforward to scale up due to fewer steps
Atom Economy Lower due to the introduction and removal of the nitro groupHigher
Safety Considerations Use of strong acids and oxidizing agents in the nitration step.Handling of bromine.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Method 1 is a classic, linear approach that utilizes inexpensive starting materials. However, it involves more steps and the use of hazardous reagents, which may be a concern for large-scale production. The overall yield can be impacted by the cumulative losses over four steps.

  • Method 2 is a more convergent and atom-economical approach. While the starting material is more expensive, the shorter reaction sequence can lead to a higher overall yield and simpler purification procedures. The critical factor for the success of this method is achieving high regioselectivity in the bromination step.

The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization, including cost of raw materials, available equipment, safety protocols, and desired scale of production. For laboratory-scale synthesis where cost is less of a concern, the convergent approach of Method 2 may be preferable due to its efficiency. For large-scale industrial production, a thorough cost-benefit analysis of both routes would be necessary.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

A Senior Application Scientist's Guide to Product Identity Confirmation in Reactions Utilizing Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug discovery, the unambiguous confirmation of a product's identity is paramount. This guide provides an in-depth technical comparison of the reactivity of Methyl 5-Amino-2-bromo-4-chlorobenzoate in the context of palladium-catalyzed cross-coupling reactions. We will explore the nuances of its reactivity compared to other halogenated analogs and provide detailed, field-proven protocols for both a representative reaction and the subsequent analytical confirmation of the desired product.

The Strategic Value of this compound

This compound is a versatile building block in medicinal chemistry. Its trifunctional nature—an amine, a bromo group, and a chloro group on a benzoate scaffold—offers multiple points for diversification. The differing reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective, sequential functionalization, making it a valuable starting material for the synthesis of complex molecules.

Reactivity in Palladium-Catalyzed Cross-Coupling: A Comparative Analysis

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is central to the utility of this compound. The key to its selective reactivity lies in the relative bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > OTf > Cl.[1] This principle dictates that the C-Br bond will react preferentially over the C-Cl bond under appropriate conditions.

Experimental Scenario: Suzuki-Miyaura Cross-Coupling

To illustrate this, let's consider a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The expected primary product is the result of coupling at the more reactive C-Br position.

reactant This compound product Methyl 5-amino-4-chloro-2-phenylbenzoate reactant->product Suzuki Coupling at C-Br boronic_acid Phenylboronic Acid boronic_acid->product catalyst Pd Catalyst + Base catalyst->product byproduct Bromophenyl starting material remains unreacted

Caption: Reaction scheme for the selective Suzuki-Miyaura coupling.

Performance Comparison with Alternative Reagents

The choice of starting material is a critical decision in any synthetic campaign, balancing reactivity, cost, and availability. Here, we compare the expected performance of this compound with two plausible alternatives in a Suzuki-Miyaura coupling.

FeatureThis compoundMethyl 5-Amino-2,4-dichlorobenzoate (Alternative 1)Methyl 5-Amino-4-chloro-2-iodobenzoate (Alternative 2)Rationale
Primary Coupling Site C2 (Bromo)C2 or C4 (Chloro)C2 (Iodo)Based on the reactivity trend I > Br > Cl.
Expected Reactivity HighModerate to LowVery HighThe C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating faster oxidative addition. The C-I bond is the most reactive.[1]
Typical Reaction Conditions Milder (e.g., 80-100 °C)More Forcing (e.g., >100 °C, stronger base, specialized ligand)Very Mild (e.g., Room Temp to 60 °C)Higher activation energy is required to cleave the stronger C-Cl bond.
Potential for Side Reactions Low to ModerateModerateHigh (risk of over-reaction or catalyst deactivation)Milder conditions for the bromo-substrate reduce the likelihood of side reactions.
Selectivity High for C-Br over C-ClPotentially poor without careful optimizationExcellent for C-I over C-ClThe significant difference in reactivity between Br and Cl allows for high chemoselectivity.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for your research.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol details the selective coupling at the C-Br position.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water.

  • Degas the solution by bubbling the inert gas through the solvent for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-amino-4-chloro-2-phenylbenzoate.

Protocol 2: Confirmation of Product Identity

This workflow outlines the key analytical techniques for unambiguous structure elucidation.

G cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Identity Confirmation purified_product Purified Product nmr 1H & 13C NMR purified_product->nmr ms Mass Spectrometry (MS) purified_product->ms hplc HPLC purified_product->hplc structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment

Caption: Workflow for product identity confirmation.

Data Presentation: Confirming the Structure of Methyl 5-amino-4-chloro-2-phenylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the precise arrangement of atoms in a molecule.[2] The disappearance of the signal corresponding to the proton at the C2 position and the appearance of new aromatic signals from the phenyl group are key indicators of a successful reaction.

Expected ¹H and ¹³C NMR Data:

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃~3.9~52
-NH₂~4.5 (broad singlet)-
Aromatic CH (benzoate ring)~6.8-7.5 (2H)~115-135
Aromatic CH (phenyl group)~7.2-7.6 (5H)~128-138
Quaternary Carbons-~110-150
C=O-~166

Note: Predicted shifts are based on analogous structures and may vary depending on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[3]

Expected Mass Spectrometry Data:

Analysis TypeExpected ResultInterpretation
High-Resolution MS (HRMS) Calculated m/z for [M+H]⁺: 262.0635Confirms the molecular formula C₁₄H₁₃ClNO₂.
Electron Ionization MS (EI-MS) M⁺ at m/z 261/263 (approx. 3:1 ratio)Presence of the characteristic isotopic pattern for one chlorine atom.
Fragmentation Loss of -OCH₃ (m/z 31) and -COOCH₃ (m/z 59)Characteristic fragmentation of a methyl ester.
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound and can be coupled with MS for further confirmation.[1] A single sharp peak in the chromatogram indicates a pure compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase

  • Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid

  • Detection: UV at 254 nm

Conclusion

The strategic use of this compound, particularly in selective cross-coupling reactions, offers a powerful avenue for the synthesis of novel compounds. Its predictable reactivity, favoring the C-Br bond, allows for controlled, stepwise functionalization. By employing robust analytical techniques such as NMR, mass spectrometry, and HPLC, researchers can confidently confirm the identity and purity of their target molecules, ensuring the integrity of their scientific endeavors. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to make informed decisions in their synthetic strategies.

References

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem. Accessed January 7, 2026.
  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-6-chlorotoluene and 2-Bromo-4-chlorotoluene in Cross-Coupling Reactions. BenchChem. Accessed January 7, 2026.
  • Royal Society of Chemistry. Supporting Information for [Title of a relevant article providing NMR data]. Royal Society of Chemistry. Accessed January 7, 2026.
  • Mass Spectrometry in Organic Chemistry. Chemistry LibreTexts. Accessed January 7, 2026.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its responsible disposal. Methyl 5-Amino-2-bromo-4-chlorobenzoate, a halogenated aromatic compound, demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a procedural framework grounded in established safety standards and regulatory compliance, designed for the professionals at the forefront of research and development.

Part 1: Hazard Assessment & Risk Mitigation

Understanding the intrinsic hazards of a compound is the bedrock of safe laboratory practice. This compound belongs to a class of chemicals—halogenated aromatic amines—that requires stringent safety protocols.[1] Its structure suggests potential for skin and eye irritation, acute toxicity, and environmental harm if not managed correctly.[2][3]

Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural analogues provide a reliable profile of potential hazards.[4] The following table summarizes the anticipated risks based on data for similar halogenated and aminobenzoic acid derivatives.

Hazard ClassDescriptionRationale & Source
Acute Toxicity (Oral) Harmful if swallowed.Based on analogues like 4-Chlorobenzoic acid.[3]
Skin Corrosion/Irritation Causes skin irritation. Direct contact should be avoided.A common characteristic of halogenated aromatic compounds.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.A frequent warning for this chemical class.[2][5]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust or aerosols.Based on data for 5-Bromo-2-chlorobenzoic acid.[2]
Environmental Hazard Halogenated organic compounds are persistent and can be toxic to aquatic life. Improper disposal can lead to long-term environmental contamination.[1]General classification for halogenated organics.[6]
Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The causality behind each selection is to create a complete barrier against potential exposure routes.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles. Conforms to OSHA 29 CFR 1910.133.[2]
Hand Protection Nitrile gloves (minimum).Provides a barrier against skin contact. Check manufacturer data for breakthrough times. Aromatic amines can permeate some gloves.[7]
Body Protection Chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.All handling and disposal steps should be performed in a fume hood to prevent inhalation of vapors or dust.[8]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated chemical waste.[8][9] This is primarily because halogenated waste requires high-temperature incineration with specific scrubbers to prevent the formation of highly toxic dioxins and furans, a process that is more costly and energy-intensive than non-halogenated solvent disposal.[9][10]

Step 1: Segregate Waste at the Point of Generation

Immediately designate separate, clearly marked waste containers for halogenated and non-halogenated materials.

  • Halogenated Waste: This includes this compound (pure or in solution), solvents used to rinse contaminated glassware (e.g., acetone, dichloromethane), and any contaminated consumables.[8][9]

  • Non-Halogenated Waste: Standard organic solvents like ethanol, hexane, or ethyl acetate that have not come into contact with the target compound.

Step 2: Prepare the Hazardous Waste Container

Proper containment is critical for safe storage and transport.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical waste. Ensure it has a secure, leak-proof cap.[11]

  • Affix a "Hazardous Waste" Tag: As soon as the first drop of waste is added, label the container.[10] Your institution's Environmental Health & Safety (EHS) department will provide official tags. The label must include:

    • The words "Hazardous Waste."[8]

    • The full, unabbreviated chemical name: "this compound" and any other constituents.[8]

    • The approximate percentages of each component.

    • The relevant hazard pictograms (e.g., irritant, toxic, environmental hazard).

    • The name of the principal investigator and laboratory location.

Step 3: Collect and Contain All Waste Streams
  • Solid Waste: Collect unreacted reagent, contaminated weigh paper, gloves, and paper towels in a sealed, labeled plastic bag and place it inside the solid halogenated waste container.

  • Liquid Waste: Carefully pour liquid waste into the designated halogenated liquid waste container using a funnel to prevent spills.[11]

  • Glassware Decontamination:

    • Perform a preliminary rinse with a suitable organic solvent (e.g., acetone). Collect this rinsate as halogenated hazardous waste. [8]

    • Proceed with a standard wash using soap and water.

Step 4: Ensure Safe Temporary Storage

Accumulated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, adhering to the following rules:

  • Location: Store the waste container in a well-ventilated area, such as inside a chemical fume hood or a designated, vented safety cabinet.[10][11]

  • Secondary Containment: Place the container within a larger, chemical-resistant tub or tray to contain any potential leaks.[10]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[10][11]

  • Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]

Step 5: Arrange for Final Disposal

Once the container is approaching 90% full, or if the project is complete, arrange for its removal.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup through the Environmental Health & Safety (EHS) office.[8]

  • Documentation: Ensure all paperwork is complete and the waste tag is accurate and legible.

This systematic approach ensures compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous wastes, including those containing halogenated organic compounds.[6][12]

Part 3: Emergency Procedures

Spill Management
  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb a liquid spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the area with a solvent-moistened cloth (collecting the cloth as halogenated waste) and then clean with soap and water.

  • Large Spill (outside fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.[10]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during the handling of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Waste Generated from This compound Experiment solid Solid Waste (Excess reagent, contaminated gloves, weigh paper) start->solid liquid Liquid Waste (Reaction mixture, solutions) start->liquid glassware Contaminated Glassware start->glassware solid_container Collect in Labeled Solid Halogenated Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Halogenated Waste Container liquid->liquid_container rinse Rinse with Acetone/Solvent glassware->rinse storage Store in Secondary Containment in Satellite Accumulation Area (Fume Hood / Safety Cabinet) solid_container->storage liquid_container->storage rinsate_container Collect Rinsate in Liquid Halogenated Waste Container rinse->rinsate_container Rinsate wash_glass Wash with Soap & Water rinse->wash_glass Clean Glassware rinsate_container->liquid_container ehs Request Pickup from Environmental Health & Safety (EHS) storage->ehs

Caption: Disposal workflow for this compound waste.

By adhering to this comprehensive disposal plan, researchers can mitigate risks, ensure regulatory compliance, and foster a culture of safety and environmental stewardship within the laboratory. The principles of hazard assessment, segregation, and proper containment are paramount to the responsible management of specialized chemical reagents.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. URL: [Link]

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. URL: [Link]

  • This compound. PubChem, National Institutes of Health. URL: [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. URL: [Link]

  • Hazardous Waste Segregation. Bucknell University. URL: [Link]

  • m-Chlorobenzoic Acid Safety Data Sheet. National Institute of Standards and Technology (NIST). URL: [Link]

  • BROMINE (Inorganic). Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Chemos GmbH & Co.KG. URL: [Link]

  • Product and Product Group Discharges Subject to Effluent Limitations and Standards. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. URL: [Link]

  • Method 515.3: Determination of Chlorinated Acids in Drinking Water. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • BROMINE. Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). URL: [Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
Methyl 5-Amino-2-bromo-4-chlorobenzoate
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Methyl 5-Amino-2-bromo-4-chlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.